Product packaging for 14S(15R)-EET(Cat. No.:CAS No. 74868-37-4)

14S(15R)-EET

Cat. No.: B199683
CAS No.: 74868-37-4
M. Wt: 320.5 g/mol
InChI Key: JBSCUHKPLGKXKH-KZTFMOQPSA-N
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Description

(14S,15R)-EET is a 14,15-EET in which the epoxy moiety has 14S,15R-configuration. It is a conjugate acid of a (14S,15R)-EET(1-). It is an enantiomer of a (14R,15S)-EET.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O3 B199683 14S(15R)-EET CAS No. 74868-37-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74868-37-4

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,13-10-/t18-,19+/m1/s1

InChI Key

JBSCUHKPLGKXKH-KZTFMOQPSA-N

Isomeric SMILES

CCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O

Canonical SMILES

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O

Pictograms

Irritant

Synonyms

(±)14,15-EpETrE

Origin of Product

United States

Foundational & Exploratory

14S(15R)-EET biosynthesis from arachidonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biosynthesis of 14,15-Epoxyeicosatrienoic Acid from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] Among the four regioisomers, 14,15-EET is a potent endogenous mediator with significant roles in cardiovascular homeostasis, inflammation, and cell survival.[3][4] Its biosynthesis is a critical control point for its physiological and pathological functions. This technical guide provides a detailed overview of the core biosynthetic pathway of 14,15-EET, with a specific focus on the stereochemistry of its formation. It includes quantitative data on enzyme kinetics and selectivity, detailed experimental protocols for key assays, and visualizations of the biosynthetic and signaling pathways.

Core Biosynthesis Pathway

The synthesis of 14,15-EET is a multi-step enzymatic process that begins with the liberation of its precursor, arachidonic acid (AA), from the cell membrane.

  • Arachidonic Acid Release : In response to various stimuli (e.g., hormones, shear stress), cytosolic phospholipase A₂ (cPLA₂) is activated and translocates to the endoplasmic reticulum and nuclear membrane.[1] cPLA₂ hydrolyzes membrane phospholipids, releasing AA into the cytosol.

  • CYP-Mediated Epoxidation : The free AA is then metabolized by CYP epoxygenases, which are primarily located in the endoplasmic reticulum.[5] These enzymes utilize NADPH and molecular oxygen to insert an oxygen atom across one of the four double bonds of AA.[1] Epoxidation at the C14-C15 double bond yields 14,15-EET.[1] The primary human enzymes responsible for this reaction are members of the CYP2C and CYP2J subfamilies, including CYP2C8, CYP2C9, and CYP2J2.[6][7][8]

  • Metabolism by Soluble Epoxide Hydrolase (sEH) : 14,15-EET is biologically active but has a short half-life. It is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to its corresponding, and generally less active, diol: 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[2] This metabolic inactivation is a key regulatory step, and inhibition of sEH is a therapeutic strategy to augment the beneficial effects of endogenous EETs.[3]

A Note on Stereochemistry: 14S(15R)-EET vs. 14R(15S)-EET

The epoxidation of the C14-C15 double bond is stereospecific, resulting in two possible enantiomers: 14(S),15(R)-EET and 14(R),15(S)-EET. This distinction is critical as biological activity can be highly enantioselective.

  • Human CYP2C8 and CYP2C9 , major hepatic epoxygenases, preferentially produce the 14(R),15(S)-EET enantiomer with high selectivity (86.2% and 62.5%, respectively).[9]

  • Human CYP2J2 , the predominant epoxygenase in the heart, is also highly enantioselective for 14(R),15(S)-EET .[6][10]

  • However, the 14(S),15(R)-EET enantiomer is reported to be the predominant form in the kidney and has been shown to be a potent anti-apoptotic agent.[11] While the primary human CYPs characterized to date favor the R,S form, the S,R enantiomer can be selectively produced by engineered bacterial P450s (e.g., F87V BM3), suggesting that specific, perhaps yet uncharacterized, enzymes may be responsible for its endogenous production in certain tissues.[11]

Given the user's specific interest in this compound, it is important to note this complexity. While much of the available kinetic and selectivity data pertains to the more commonly produced 14R(15S)-EET, the biological significance of this compound warrants its distinction and further study.

Biosynthesis_of_14,15-EET Membrane Membrane Phospholipids (Arachidonic Acid Source) AA Arachidonic Acid (AA) Membrane->AA cPLA₂ CYP CYP Epoxygenases (CYP2C8, 2C9, 2J2) AA->CYP EET_RS 14R(15S)-EET CYP->EET_RS  Major Product  (Human Liver, Heart) EET_SR This compound CYP->EET_SR  Minor Product?  (Kidney?) sEH Soluble Epoxide Hydrolase (sEH) EET_RS->sEH BioActivity Biological Activity (Vasodilation, Anti-apoptosis) EET_RS->BioActivity EET_SR->sEH EET_SR->BioActivity DHET 14,15-DHET (Inactive Metabolite) sEH->DHET

Figure 1. Biosynthesis and metabolism of 14,15-EET enantiomers.

Quantitative Data

The efficiency and selectivity of 14,15-EET biosynthesis are critical determinants of its biological concentration and activity. The following tables summarize key quantitative parameters.

Table 1: Enzyme Kinetics for Arachidonic Acid Epoxidation

Enzyme Km (μM) Vmax (pmol/min/pmol P450) Kinetic Model Source
Human CYP2C8 ~35 14.1 ± 3.9 (in HLM) Substrate Inhibition (Ks < 5 µM) [12][13]
Human CYP2J2 Not specified Not specified Substrate Inhibition (Ks ~ 31 µM) [14][15]

| Human CYP2C8*3 variant | Not specified | 35-40% of wild-type | Michaelis-Menten |[16] |

Note: Kinetic parameters for CYP enzymes can vary significantly based on the in vitro system (e.g., recombinant enzyme vs. human liver microsomes (HLM)). Both CYP2C8 and CYP2J2 show substrate inhibition at higher AA concentrations.[13][15]

Table 2: Regio- and Stereoselectivity of Human CYP Epoxygenases

Enzyme Regioisomer Ratio (14,15- : 11,12- : 8,9-EET) % Total Metabolites as EETs 14,15-EET Enantiomeric Excess (% 14R,15S) Source
Human CYP2C8 1.25 : 1.00 : 0 68% 86.2% [9]
Human CYP2C9 2.3 : 1.0 : 0.5 69% 62.5% [9]

| Human CYP2J2 | Predominantly 11,12- and 14,15-EET | Not specified | Highly selective for 14R,15S |[5][6] |

Table 3: Biological Activity of 14,15-EET

Biological Effect Enantiomer(s) Potency (EC₅₀ / IC₅₀) System Source
Vasorelaxation Racemic 14,15-EET ED₅₀ = 2.2 µM Bovine Coronary Arteries [17]

| Anti-apoptosis | 14S,15R-EET | Not specified | Porcine Kidney Epithelial Cells (LLCPKcl4) |[11] |

Key Downstream Signaling Pathway: PI3K/Akt

One of the most well-characterized functions of 14,15-EET is its potent pro-survival and anti-apoptotic effect, which is primarily mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[11]

  • Receptor Activation : 14,15-EET is thought to bind to a putative G-protein coupled receptor (GPCR) on the cell surface, although a specific high-affinity receptor has yet to be definitively identified.

  • PI3K Activation : This binding event leads to the activation of PI3K.

  • PIP₃ Generation : Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP₂) at the 3' position of the inositol (B14025) ring, generating phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).

  • Akt Recruitment and Phosphorylation : PIP₃ acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane. Here, Akt is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).

  • Inhibition of Apoptosis : Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and caspase-9, thereby promoting cell survival.[18]

PI3K_Akt_Pathway EET This compound GPCR Putative GPCR EET->GPCR PI3K PI3K GPCR->PI3K Activates PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PI3K Akt Akt PIP3->Akt Recruits PDK1 PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates mTORC2 mTORC2 mTORC2->pAkt Phosphorylates Akt->PDK1 Akt->mTORC2 iBad p-Bad (Inactive) pAkt->iBad Phosphorylates iCasp9 Inactive Caspase-9 pAkt->iCasp9 Inhibits Bad Bad Bad->pAkt Apoptosis Apoptosis Bad->Apoptosis Survival Cell Survival iBad->Survival Casp9 Caspase-9 Casp9->pAkt Casp9->Apoptosis iCasp9->Survival

Figure 2. Anti-apoptotic signaling of this compound via the PI3K/Akt pathway.

Experimental Protocols

Protocol 1: In Vitro CYP Epoxygenase Activity Assay

This protocol describes a method to determine the kinetic parameters of AA metabolism by a specific recombinant CYP enzyme.[9][19]

Materials and Reagents:

  • Recombinant human CYP enzyme (e.g., CYP2C8, CYP2J2)

  • Cytochrome P450 reductase (CPR)

  • Cytochrome b₅

  • 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Arachidonic acid (substrate), stock solution in ethanol

  • [¹⁴C]-Arachidonic acid (tracer)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

  • Methanol, Acetonitrile (B52724), Water (HPLC grade)

  • Formic acid or Acetic acid

  • Scintillation cocktail and vials

Procedure:

  • Reconstitution of Enzyme : Prepare the reconstituted enzyme system by pre-incubating the CYP enzyme, CPR, cytochrome b₅, and DLPC in potassium phosphate buffer on ice for 15-30 minutes.

  • Substrate Preparation : Prepare serial dilutions of arachidonic acid in buffer. Spike each dilution with a small amount of [¹⁴C]-AA to a final specific activity.

  • Reaction Incubation :

    • In a microcentrifuge tube, add the reconstituted enzyme mixture.

    • Add the arachidonic acid substrate mixture.

    • Pre-incubate the mixture at 37°C for 3-5 minutes to equilibrate.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking for a predetermined linear time (e.g., 10-20 minutes).

  • Reaction Termination : Stop the reaction by adding 100 µL of 2 M formic or acetic acid.

  • Extraction : Extract the lipids by adding 600 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases. Transfer the upper organic phase to a new tube and evaporate to dryness under nitrogen.

  • Analysis :

    • Reconstitute the dried extract in a small volume of mobile phase (e.g., 50:50 methanol:water).

    • Inject onto a reverse-phase HPLC system (e.g., C18 column) coupled with a radioactivity detector.

    • Separate the metabolites using a gradient of acetonitrile and water with 0.1% formic acid.

    • Identify and quantify the EET peaks based on the retention times of authentic standards.

  • Data Analysis : Calculate the rate of formation for each metabolite. Plot the reaction velocity against substrate concentration and fit the data to a kinetic model (e.g., Michaelis-Menten, substrate inhibition) using non-linear regression analysis to determine Km and Vmax.

CYP_Assay_Workflow start Start reconstitute 1. Reconstitute Enzyme (CYP, CPR, b₅, Lipid) start->reconstitute incubate 3. Incubate at 37°C (Enzyme + Substrate + NADPH) reconstitute->incubate prepare_sub 2. Prepare Substrate (AA + [¹⁴C]-AA) prepare_sub->incubate terminate 4. Terminate Reaction (Add Acid) incubate->terminate extract 5. Extract Metabolites (Ethyl Acetate) terminate->extract analyze 6. Analyze by Radio-HPLC extract->analyze calculate 7. Calculate Kinetic Parameters (Km, Vmax) analyze->calculate end_node End calculate->end_node Vasorelaxation_Workflow start Start dissect 1. Dissect & Prepare Arterial Rings start->dissect mount 2. Mount Rings in Organ Bath dissect->mount equilibrate 3. Equilibrate under Resting Tension mount->equilibrate preconstrict 4. Pre-constrict with Phenylephrine (PE) equilibrate->preconstrict add_eet 5. Add 14,15-EET (Cumulative Doses) preconstrict->add_eet record 6. Record Tension Change add_eet->record record->add_eet Next Dose analyze 7. Plot Dose-Response & Calculate EC₅₀ record->analyze end_node End analyze->end_node

References

Cytochrome P450 Epoxygenase and the Stereoselective Synthesis of 14(S),15(R)-EET: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are a class of lipid signaling molecules that play crucial roles in cardiovascular homeostasis, inflammation, and cellular proliferation.[1][2] Synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases, these molecules are of significant interest in drug development due to their protective effects in various disease models.[3][4] This technical guide provides an in-depth overview of the enzymatic synthesis of a specific regio- and stereoisomer, 14(S),15(R)-epoxyeicosatrienoic acid (14(S),15(R)-EET), by human CYP epoxygenases. We will delve into the key enzymes involved, their kinetic parameters, stereoselectivity, and the downstream signaling pathways activated by this potent lipid mediator. Furthermore, this guide offers detailed experimental protocols for the study of 14(S),15(R)-EET synthesis and function.

Enzymatic Synthesis of 14,15-EET

The epoxidation of arachidonic acid by CYP enzymes can occur at any of its four double bonds, leading to the formation of four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1] The primary human CYP isoforms responsible for the synthesis of EETs, particularly 14,15-EET, are members of the CYP2C and CYP2J subfamilies.[5][6]

Key Human Cytochrome P450 Epoxygenases
  • CYP2J2: Highly expressed in the heart and endothelial cells, CYP2J2 is a major contributor to cardiovascular EET synthesis.[5][7]

  • CYP2C8 and CYP2C9: Predominantly found in the liver, these enzymes also play a significant role in arachidonic acid metabolism and contribute to the circulating pool of EETs.[6][8]

Stereoselectivity of 14,15-EET Synthesis

The epoxidation of the 14,15-double bond of arachidonic acid results in the formation of two enantiomers: 14(S),15(R)-EET and 14(R),15(S)-EET. The biological activity of these enantiomers can differ significantly, making the stereoselectivity of the synthesizing enzymes a critical factor.

Human CYP epoxygenases exhibit distinct stereoselectivity in the formation of 14,15-EET:

  • CYP2J2: This enzyme is highly enantio-selective for the production of 14(R),15(S)-EET.[5]

  • CYP2C8: Shows a preference for the formation of 14,15-EET and 11,12-EET. For the 14,15-EET regioisomer, it is selective for the 14(R),15(S) enantiomer.[5]

  • CYP2C9: Produces 14,15-EET, 11,12-EET, and 8,9-EET. Similar to CYP2C8, it demonstrates a preference for the 14(R),15(S)-EET enantiomer.[5]

Quantitative Data

Kinetic Parameters of Human CYP Epoxygenases for Arachidonic Acid Metabolism

The efficiency of 14,15-EET synthesis by different CYP isoforms can be compared by examining their kinetic parameters.

CYP IsoformKm (μM)Vmax (pmol/min/pmol CYP)kcat (min⁻¹)Reference
CYP2J2 ~45Not consistently reportedNot consistently reported[9]
CYP2C8 Not consistently reportedNot consistently reportedNot consistently reported[6]
CYP2C9 Not consistently reportedNot consistently reportedNot consistently reported[6]

Note: The available literature presents a range of kinetic values, and in some cases, complete Michaelis-Menten kinetics are not observed due to substrate inhibition, particularly at higher arachidonic acid concentrations for CYP2J2.[9]

Biological Activity of 14(S),15(R)-EET

The biological effects of 14(S),15(R)-EET are concentration-dependent, as illustrated by its half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) in various functional assays.

Biological EffectAssay SystemEC50/IC50Reference
VasodilationMouse mesenteric arteriesEC50: 510 nM[10]
VasorelaxationBovine coronary artery ringsED50: 1.7-2.2 μM[11]
G-protein coupled receptor binding (putative)Guinea pig mononuclear cellsKi for 14(R),15(S)-EET: 226.3 nM[11]

Signaling Pathways of 14(S),15(R)-EET

14(S),15(R)-EET exerts its biological effects through various signaling pathways, often initiated by binding to putative G-protein coupled receptors (GPCRs) on the cell surface.

Key Signaling Cascades:
  • Activation of K+ Channels: A primary mechanism for EET-induced vasodilation is the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[1]

  • Modulation of Inflammatory Pathways: EETs have potent anti-inflammatory effects, in part through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3]

  • Activation of Pro-survival Pathways: 14,15-EET has been shown to inhibit apoptosis through the activation of the PI3-kinase/Akt signaling pathway.[12]

EET_Signaling_Pathway cluster_synthesis Synthesis cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling AA Arachidonic Acid CYP CYP2J2, CYP2C8, CYP2C9 AA->CYP EET 14(S),15(R)-EET CYP->EET GPCR Putative GPCR EET->GPCR Binds PI3K PI3K EET->PI3K Activates IKK IKK EET->IKK Inhibits Gs Gαs GPCR->Gs Activates BKCa BKCa Channel Hyperpolarization Hyperpolarization (Vasodilation) BKCa->Hyperpolarization AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->BKCa Activates Akt Akt PI3K->Akt Anti_Apoptosis Anti-apoptosis Akt->Anti_Apoptosis IkB IκB IKK->IkB Phosphorylates Anti_Inflammation Anti-inflammation IKK->Anti_Inflammation NFkB NF-κB IkB->NFkB Releases Gene_Expression Gene Expression NFkB->Gene_Expression Translocates to nucleus CYP_Activity_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Sample Analysis A Prepare reaction mixture: Buffer, CYP source, NADPH system B Pre-incubate at 37°C A->B C Add Arachidonic Acid B->C D Incubate at 37°C C->D E Terminate with Acetonitrile + Internal Standard D->E F Centrifuge and collect supernatant E->F G Evaporate and reconstitute F->G H LC-MS/MS Analysis G->H I Quantify 14,15-EET and calculate kinetic parameters H->I NFkB_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Cell Treatment cluster_measurement Measurement and Analysis A Seed cells in a multi-well plate B Co-transfect with NF-κB reporter and control plasmids A->B C Incubate for plasmid expression B->C D Pre-treat with 14(S),15(R)-EET C->D E Stimulate with NF-κB activator (e.g., TNF-α) D->E F Lyse cells E->F G Measure firefly and Renilla luciferase activity F->G H Normalize data and calculate % inhibition and IC50 G->H

References

The Role of 14(S),15(R)-Epoxyeicosatrienoic Acid in Renal Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 14,15-EET, and specifically the 14(S),15(R) enantiomer, has emerged as a critical regulator of renal function. It exerts pleiotropic effects, influencing renal hemodynamics, tubular transport, inflammation, and fibrosis. This technical guide provides an in-depth overview of the function of 14(S),15(R)-EET in the kidney, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. A key metabolic pathway involves the conversion of EETs to less active dihydroxyeicosatrienoic acids (DHETs) by the soluble epoxide hydrolase (sEH). Inhibition of sEH has become a promising therapeutic strategy to augment the beneficial actions of EETs in various kidney diseases.[1][2]

Data Presentation: Quantitative Effects of 14,15-EET Analogs on Renal Parameters

The following table summarizes the quantitative effects of 14,15-EET and its stable analogs on key renal physiological and pathological parameters, as reported in various preclinical studies.

ParameterAnimal ModelTreatmentDosageEffectCitation
Renal Blood Flow (RBF)Spontaneously Hypertensive Rats (SHR)14,15-EET analog (EET-A)5 mg/kg, i.v.▲ ~30% increase[1][3]
Cortical Blood Flow (CBF)Spontaneously Hypertensive Rats (SHR)14,15-EET analog (EET-A)5 mg/kg, i.v.▲ ~26% increase[1][3]
Stimulated Renin ReleaseRat renal cortical slices14,15-EET10⁻⁶ M▼ Reduced to 47% of isoproterenol-stimulated level
Renal Fibrosis (Collagen Area)Unilateral Ureteral Obstruction (UUO) in mice14,15-EET-▼ 50-60% reduction in collagen-positive area
Renal Fibrosis (Hydroxyproline)Unilateral Ureteral Obstruction (UUO) in mice14,15-EET-▼ 50% reduction in hydroxyproline (B1673980) content

Core Functions of 14,15-EET in Renal Physiology

Renal Hemodynamics

14,15-EET is a potent vasodilator in the renal vasculature, contributing to the regulation of renal blood flow (RBF) and glomerular filtration rate (GFR). Its vasodilatory action is primarily mediated by the activation of large-conductance Ca²⁺-activated potassium (BK) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[1] A stable analog of 14,15-EET, EET-A, administered intravenously at a dose of 5 mg/kg to spontaneously hypertensive rats, resulted in a significant increase in total renal blood flow by approximately 30% and cortical blood flow by 26%.[1][3] While direct quantitative data on the effect of 14,15-EET on GFR is limited, the observed increase in RBF suggests a likely positive impact on glomerular filtration under specific physiological and pathophysiological conditions.

Ion Transport

EETs, including 14,15-EET, play a role in modulating ion transport along the nephron, thereby influencing sodium and water balance. While 11,12-EET is reported to be a more potent inhibitor of the epithelial sodium channel (ENaC) in the collecting duct, 14,15-EET also contributes to the regulation of sodium reabsorption. The modulation of ion channels by 14,15-EET is a complex process that can involve direct channel interaction or activation of intracellular signaling cascades.

Anti-inflammatory Effects

14,15-EET exhibits significant anti-inflammatory properties within the kidney. Its protective effects are partly mediated by the activation of peroxisome proliferator-activated receptor-alpha (PPARα) by its metabolite, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). Activation of PPARα leads to the downregulation of the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway. This inhibition of NF-κB reduces the expression of various inflammatory cytokines and adhesion molecules, thereby attenuating renal inflammation in disease models.

Anti-fibrotic Effects

In models of chronic kidney disease, such as the unilateral ureteral obstruction (UUO) model, 14,15-EET has demonstrated potent anti-fibrotic effects.[4] It can reduce the deposition of extracellular matrix proteins, such as collagen, by 50-60%. This anti-fibrotic action is linked to the inhibition of the transforming growth factor-beta (TGF-β)/Smad signaling pathway, a key driver of renal fibrosis. By interfering with this pathway, 14,15-EET can suppress the transformation of renal cells into matrix-producing myofibroblasts.

Signaling Pathways

The biological effects of 14,15-EET in the kidney are mediated by a network of interconnected signaling pathways. The following diagrams illustrate the key pathways involved in its anti-inflammatory and anti-fibrotic actions.

14,15-EET Anti-inflammatory Signaling Pathway cluster_nfkb NF-κB Complex cluster_nucleus 14,15-EET 14,15-EET sEH sEH 14,15-EET->sEH 14,15-DHET 14,15-DHET 14,15-EET->14,15-DHET Metabolism PPARa PPARα 14,15-DHET->PPARa Activates IKK IKK PPARa->IKK Inhibits NFkB_p65 p65 Inflammatory_Genes Inflammatory Gene Transcription NFkB_p65->Inflammatory_Genes Translocation & Transcription NFkB_p50 p50 NFkB_p50->Inflammatory_Genes Translocation & Transcription IkB IκB IKK->IkB Phosphorylates IkB->NFkB_p65 IkB->NFkB_p50 nucleus Nucleus

14,15-EET Anti-inflammatory Signaling Pathway

14,15-EET Anti-fibrotic Signaling Pathway cluster_nucleus 14,15-EET 14,15-EET TGFb_Receptor TGF-β Receptor 14,15-EET->TGFb_Receptor Inhibits Smad2_3 Smad2/3 TGFb_Receptor->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Fibrotic_Genes Fibrotic Gene Transcription Smad_complex->Fibrotic_Genes Translocation & Transcription nucleus Nucleus Myofibroblast Myofibroblast Differentiation Fibrotic_Genes->Myofibroblast ECM ECM Deposition Myofibroblast->ECM

14,15-EET Anti-fibrotic Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 14,15-EET's function in renal physiology.

Measurement of Renal Blood Flow in Rats

Objective: To quantify the effect of 14,15-EET or its analogs on renal blood flow.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR)

  • 14,15-EET analog (EET-A)

  • Anesthetic (e.g., Inactin or sodium pentobarbital)

  • Transonic flow probe (e.g., 1.5 mm)

  • Flowmeter

  • Data acquisition system

  • Saline solution (0.9% NaCl)

  • Surgical instruments

Procedure:

  • Anesthetize the rat with an appropriate anesthetic.

  • Place the rat on a heating pad to maintain body temperature.

  • Perform a midline abdominal incision to expose the left renal artery.

  • Carefully dissect the renal artery from surrounding connective tissue.

  • Place a calibrated transonic flow probe around the renal artery.

  • Allow the animal to stabilize for a baseline recording period (e.g., 30 minutes).

  • Administer the 14,15-EET analog (e.g., EET-A at 5 mg/kg) via intravenous infusion.

  • Continuously record renal blood flow using the flowmeter and data acquisition system.

  • Analyze the data to determine the percentage change in RBF from baseline.

Renal Blood Flow Measurement Workflow cluster_animal_prep Animal Preparation cluster_experiment Experiment cluster_analysis Data Analysis Anesthesia Anesthetize Rat Surgery Expose Renal Artery Anesthesia->Surgery Probe_Placement Place Flow Probe Surgery->Probe_Placement Baseline Record Baseline RBF Probe_Placement->Baseline Treatment Administer 14,15-EET Analog Baseline->Treatment Recording Continuous RBF Recording Treatment->Recording Analysis Calculate % Change in RBF Recording->Analysis

Workflow for Renal Blood Flow Measurement
Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

Objective: To induce renal fibrosis in mice to study the anti-fibrotic effects of 14,15-EET.

Materials:

  • Male C57BL/6 mice

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Suture material (e.g., 4-0 silk)

  • 14,15-EET

  • Osmotic minipumps

Procedure:

  • Anesthetize the mouse.

  • Make a flank incision to expose the left kidney and ureter.

  • Ligate the left ureter at two points using suture material.

  • Close the incision in layers.

  • Implant an osmotic minipump subcutaneously for continuous delivery of 14,15-EET or vehicle.

  • House the animals for the desired duration of the study (e.g., 7-14 days).

  • At the end of the study, euthanize the animals and harvest the kidneys for analysis.

Western Blot Analysis for Fibrosis Markers

Objective: To quantify the expression of fibrosis-related proteins in kidney tissue.

Materials:

  • Kidney tissue lysates

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-collagen I, anti-α-SMA)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize kidney tissue and prepare protein lysates.

  • Determine protein concentration using a standard assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Immunohistochemistry for NF-κB

Objective: To visualize the localization and expression of NF-κB in kidney tissue.

Materials:

  • Formalin-fixed, paraffin-embedded kidney sections

  • Antigen retrieval solution

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody (e.g., anti-NF-κB p65)

  • Biotinylated secondary antibody

  • Streptavidin-HRP complex

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Deparaffinize and rehydrate kidney sections.

  • Perform antigen retrieval by heating the sections in retrieval solution.

  • Block endogenous peroxidase activity.

  • Block non-specific binding sites with blocking solution.

  • Incubate sections with the primary antibody.

  • Incubate with the biotinylated secondary antibody.

  • Incubate with streptavidin-HRP complex.

  • Develop the color with DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the sections for microscopic examination.

Conclusion

14(S),15(R)-EET is a multifaceted signaling molecule with significant protective effects in the kidney. Its ability to improve renal hemodynamics, modulate ion transport, and exert potent anti-inflammatory and anti-fibrotic actions underscores its therapeutic potential for a range of kidney diseases. The development of stable 14,15-EET analogs and inhibitors of its metabolic degradation by sEH represents a promising avenue for novel drug development in nephrology. Further research focusing on the specific molecular targets and the intricate signaling networks of 14,15-EET will continue to unravel its full therapeutic capacity.

References

14S(15R)-EET and its effects on vascular tone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 14S(15R)-EET and its Effects on Vascular Tone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyeicosatrienoic acids (EETs) are cytochrome P450 (CYP)-derived metabolites of arachidonic acid that function as critical signaling molecules within the cardiovascular system.[1][2] Among the four regioisomers, 14,15-EET, and specifically its 14S,15R enantiomer, has been identified as a potent vasodilator and a key contributor to vascular homeostasis.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, metabolism, and profound effects on vascular tone. It elucidates the primary signaling pathway responsible for its vasodilatory action, presents quantitative data on its efficacy, outlines standard experimental protocols for its study, and offers visual representations of the key mechanisms and workflows.

Biosynthesis and Metabolism of 14,15-EET

14,15-EET is synthesized from arachidonic acid, which is released from membrane phospholipids (B1166683) by phospholipase A2 in response to stimuli like shear stress or agonists such as bradykinin.[5] This process occurs predominantly in endothelial cells.[6][7]

  • Synthesis: Cytochrome P450 epoxygenases, primarily from the CYP2C and CYP2J families, catalyze the epoxidation of arachidonic acid to form the four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET).[1][8][9] Human endothelial cells mainly produce 14,15-EET and 11,12-EET.[5]

  • Metabolism: The primary route for the biological inactivation of 14,15-EET is through hydrolysis by soluble epoxide hydrolase (sEH).[1][5] This enzyme converts the epoxide to its corresponding, and generally less biologically active, diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[8][10] This rapid metabolism suggests that the endothelium plays a role in limiting the vascular actions of EETs.[11] The development of sEH inhibitors is a key therapeutic strategy to increase endogenous levels of EETs and leverage their beneficial cardiovascular effects.[1][5]

cluster_endo Endothelial Cell AA Arachidonic Acid (from Membrane Phospholipids) CYP CYP Epoxygenases (CYP2C, CYP2J) AA->CYP Synthesis EET 14(S),15(R)-EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Metabolism/ Inactivation DHET 14,15-DHET (Less Active) CYP->EET sEH->DHET cluster_VSMC Vascular Smooth Muscle Cell (VSMC) GPCR Putative GPCR AC Adenylyl Cyclase GPCR->AC Gαs activation PKA PKA (Active) AC->PKA cAMP↑ BK BKCa Channel (Open) PKA->BK Phosphorylation RELAX Vasorelaxation BK->RELAX K+ Efflux & Hyperpolarization EET 14(S),15(R)-EET EET->GPCR cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis n1 1. Isolate Artery n2 2. Cut into Rings n1->n2 n3 3. Mount in Myograph n2->n3 n4 4. Equilibrate & Normalize n3->n4 n5 5. 'Wake-Up' Protocol (e.g., with KCl) n4->n5 n6 6. Pre-constrict Artery (e.g., with U46619) n5->n6 n7 7. Add this compound (Cumulative Doses) n6->n7 n8 8. Record Relaxation n7->n8 n9 9. Plot Dose-Response Curve n8->n9 n10 10. Calculate EC50/Emax n9->n10

References

mechanism of action of 14S(15R)-EET on ion channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of 14(S),15(R)-Epoxyeicosatrienoic Acid on Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

14(S),15(R)-epoxyeicosatrienoic acid (14S,15R-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases.[1] As an endothelium-derived hyperpolarizing factor (EDHF), it plays a crucial role in cardiovascular and renal physiology, primarily through its vasodilatory effects.[1][2] These effects are largely mediated by the modulation of various ion channels in vascular smooth muscle and endothelial cells. This technical guide provides a comprehensive overview of the mechanisms of action of 14S,15R-EET on key ion channels, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Quantitative Data on the Effects of 14(S),15(R)-EET on Ion Channels

The following tables summarize the quantitative effects of 14,15-EET and its enantiomers on various ion channels as reported in the literature.

Table 1: Effect of 14(S),15(R)-EET on Large-Conductance Ca2+-Activated K+ (BKCa) Channels

ParameterValueCell/Tissue TypeConditionsReference
Potency vs. 14,15-DHET10-fold more potent in activating BKCa channelsBovine coronary artery[3]
Stereoselectivity14(S),15(R)-EET increases BKCa channel activity, while 14(R),15(S)-EET does notCoronary SMCs[3]
Concentration for ActivationNanomolar concentrationsCoronary SMCs, rat renal SMCsWhole-cell and cell-attached patch clamp[3]
EC50 for Dilation3-120 pMCanine and porcine coronary microvesselsVasodilation studies[4]

Table 2: Effect of 14,15-EET on ATP-Sensitive K+ (KATP) Channels

ParameterValueCell/Tissue TypeConditionsReference
Current Increase6.9-fold increase in glibenclamide-sensitive KATP currentsRat mesenteric smooth muscle cells5 µM 14,15-EET, whole-cell patch clamp[5]
Membrane HyperpolarizationFrom -20.5 ± 0.9 mV to -27.1 ± 3.0 mVRat mesenteric smooth muscle cells1 µM 14,15-EET in the presence of 100 nM iberiotoxin[5]

Table 3: Effect of 14,15-EET on Transient Receptor Potential Vanilloid 4 (TRPV4) Channels

ParameterValueCell/Tissue TypeConditionsReference
Intracellular Ca2+ Increase14,15-EET increases cytosolic calcium ion concentrationPC12 cellsFura-2 imaging[6]
Inhibition of Ca2+ IncreaseIncrease inhibited by HC067047PC12 cells[6]

Table 4: Effect of 14,15-EET on Voltage-Dependent Ca2+ Channels

ParameterValueCell/Tissue TypeConditionsReference
Intracellular Ca2+ ([Ca2+]i) Increase52% to 81% increasePorcine aortic SMCs1 µM of 4 EET regioisomers[5]
Inhibition of [Ca2+]i IncreaseAbolished by removal of extracellular Ca2+ or by 10 µM verapamilPorcine aortic SMCs[5]

Table 5: Involvement of 14,15-EET in TRPC6 Channel-Mediated Responses

ParameterObservationCell/Tissue TypeConditionsReference
Bradykinin-induced Ca2+ influxInhibited by the EET antagonist, 14,15-EE5ZEHuman ECs[3]
Agonist-induced Translocation11,12-EET (but not 14,15-EET) elicits rapid translocation of TrpC6-V5 to the plasma membraneCultured endothelial cells[7]

Signaling Pathways

Activation of BKCa Channels

14,15-EET-induced vasodilation is often attributed to the activation of BKCa channels in vascular smooth muscle cells.[1] This activation is thought to be mediated by a Gs protein-coupled receptor, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).[3][8] PKA then phosphorylates the BKCa channel, increasing its open probability and leading to membrane hyperpolarization and vasorelaxation.[3]

BKCa_Activation_Pathway EET 14S,15R-EET GPCR Putative Gs-Coupled Receptor EET->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts to PKA PKA cAMP->PKA Activates BKCa_inactive BKCa Channel (Inactive) PKA->BKCa_inactive Phosphorylates BKCa_active BKCa Channel (Active) BKCa_inactive->BKCa_active Hyperpolarization Hyperpolarization BKCa_active->Hyperpolarization K+ Efflux Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation

Proposed signaling pathway for 14S,15R-EET-mediated activation of BKCa channels.
Activation of KATP Channels

In some vascular beds, 14,15-EET activates ATP-sensitive K+ (KATP) channels.[5] The proposed mechanism involves the ADP-ribosylation of the Gs alpha subunit (Gsα) by an endogenous ADP-ribosyltransferase.[5][9] This modification leads to the activation of the KATP channel, resulting in membrane hyperpolarization and vasodilation.[5] This effect can be mimicked by cholera toxin, an exogenous ADP-ribosyltransferase, and inhibited by ADP-ribosyltransferase inhibitors.[5][9]

KATP_Activation_Pathway EET 14,15-EET ADP_ribosyltransferase ADP-ribosyltransferase EET->ADP_ribosyltransferase Activates Gs_alpha Gsα KATP_inactive KATP Channel (Inactive) Gs_alpha->KATP_inactive Activates ADP_ribosyltransferase->Gs_alpha ADP-ribosylates KATP_active KATP Channel (Active) KATP_inactive->KATP_active Hyperpolarization Hyperpolarization KATP_active->Hyperpolarization K+ Efflux Vasodilation Vasodilation Hyperpolarization->Vasodilation

Signaling pathway for 14,15-EET-mediated activation of KATP channels.
Modulation of TRPV4 Channels

14,15-EET has been shown to activate TRPV4 channels, leading to an increase in intracellular calcium concentration.[6] This effect is implicated in processes such as neurite outgrowth.[6] The activation of TRPV4 by 14,15-EET can be inhibited by specific TRPV4 antagonists like HC067047.[6] This suggests a direct or indirect interaction of 14,15-EET with the TRPV4 channel or a closely associated protein.

TRPV4_Modulation_Pathway EET 14,15-EET TRPV4 TRPV4 Channel EET->TRPV4 Activates Ca_influx Ca2+ Influx TRPV4->Ca_influx Neurite_outgrowth Neurite Outgrowth Ca_influx->Neurite_outgrowth Promotes

Pathway of 14,15-EET-induced TRPV4 channel activation and downstream effects.
Enhancement of Voltage-Dependent Ca2+ Channel Influx

In vascular smooth muscle cells, 14,15-EET can enhance the influx of Ca2+ through voltage-dependent (L-type) Ca2+ channels.[5] This leads to an increase in intracellular Ca2+ concentration, which can contribute to vasoconstriction under certain conditions, potentially modulating the primary vasodilatory effect of EETs.[5] This effect is dependent on extracellular Ca2+ and can be blocked by L-type calcium channel blockers like verapamil.[5]

CaChannel_Modulation_Pathway EET 14,15-EET Ca_channel Voltage-Dependent Ca2+ Channel EET->Ca_channel Enhances Ca_influx Enhanced Ca2+ Influx Ca_channel->Ca_influx Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction Contributes to

Mechanism of 14,15-EET-enhanced influx through voltage-dependent Ca2+ channels.

Experimental Protocols

Patch-Clamp Electrophysiology

Objective: To measure the activity of single ion channels or whole-cell currents in response to 14S,15R-EET.

  • Cell Preparation: Freshly isolate vascular smooth muscle cells or endothelial cells, or use cultured cell lines (e.g., PC12, HEK293) expressing the channel of interest.

  • Recording Configuration:

    • Whole-Cell: To measure macroscopic currents. A low-resistance electrical access to the cell interior is established by rupturing the cell membrane under the pipette tip.

    • Cell-Attached: To measure single-channel currents without disturbing the intracellular environment. A high-resistance seal is formed between the pipette tip and the cell membrane.

  • Solutions:

    • Pipette Solution (for K+ currents): Typically contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and 2 ATP, pH adjusted to 7.2 with KOH.

    • Bath Solution: Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

  • Procedure:

    • Obtain a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.

    • For whole-cell recordings, apply a brief pulse of suction to rupture the membrane patch.

    • Clamp the membrane potential at a desired holding potential (e.g., -60 mV).

    • Apply voltage steps to elicit ion channel currents.

    • Perfuse the cell with the bath solution containing 14S,15R-EET at various concentrations.

    • Record changes in current amplitude and channel open probability.

  • Data Analysis: Analyze the recorded currents using specialized software to determine parameters such as current-voltage (I-V) relationships, channel conductance, and open probability (NPo).

Vascular Reactivity Studies (Vasodilation)

Objective: To assess the effect of 14S,15R-EET on the contractility of isolated blood vessels.

  • Tissue Preparation: Isolate arterial rings (e.g., coronary, mesenteric) and mount them in an organ bath filled with physiological salt solution (PSS), maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Procedure:

    • Allow the arterial rings to equilibrate under a resting tension.

    • Pre-contract the rings with a vasoconstrictor agent (e.g., U46619, a thromboxane (B8750289) mimetic, or high KCl).

    • Once a stable contraction is achieved, add cumulative concentrations of 14S,15R-EET to the organ bath.

    • Record the changes in isometric tension.

  • Data Analysis: Express the relaxation responses as a percentage of the pre-contraction tension. Construct concentration-response curves and calculate EC50 values.

Intracellular Calcium Measurement

Objective: To measure changes in intracellular Ca2+ concentration ([Ca2+]i) in response to 14S,15R-EET.

  • Cell Preparation: Culture cells on glass coverslips.

  • Dye Loading: Incubate the cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer.

  • Procedure:

    • Mount the coverslip with the dye-loaded cells onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Perfuse the cells with a physiological salt solution.

    • Stimulate the cells with 14S,15R-EET.

    • Record the fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. Convert this ratio to [Ca2+]i using a calibration curve.

Conclusion

14(S),15(R)-EET is a multifaceted signaling molecule that exerts significant control over vascular tone and other cellular processes through its interaction with a variety of ion channels. Its primary vasodilatory action is mediated through the activation of BKCa and KATP channels, involving distinct G-protein-dependent signaling pathways. Furthermore, its ability to modulate TRPV4 and voltage-dependent Ca2+ channels highlights the complexity of its physiological roles. The detailed understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutic strategies targeting the EET signaling pathway for cardiovascular and other diseases.

References

14S(15R)-EET signaling pathways in endothelial cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 14S(15R)-EET Signaling Pathways in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

14(S),15(R)-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases, predominantly from the CYP2C and CYP2J families.[1] As a potent signaling molecule in the vascular endothelium, it plays a critical role in maintaining cardiovascular homeostasis. 14,15-EET influences a wide array of cellular processes, including vasodilation, angiogenesis, inflammation, and cell survival. Its actions are mediated through a complex network of signaling pathways, making it and its metabolic enzyme, soluble epoxide hydrolase (sEH), attractive therapeutic targets for cardiovascular diseases. This guide provides a detailed overview of the core signaling pathways activated by 14,15-EET in endothelial cells, summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the molecular cascades involved.

Core Signaling Pathways of 14,15-EET in Endothelial Cells

14,15-EET exerts its pleiotropic effects by engaging multiple downstream signaling cascades. These pathways often involve G-protein coupled receptors, ion channels, and a series of protein kinases that ultimately modulate gene expression and protein function.

Vasodilation and Endothelium-Derived Hyperpolarizing Factor (EDHF) Signaling

14,15-EET is recognized as an endothelium-derived hyperpolarizing factor (EDHF), contributing to vascular relaxation independently of nitric oxide (NO) and prostacyclin.[2][3] It achieves this primarily by inducing hyperpolarization of vascular smooth muscle cells (VSMCs), which can occur through several mechanisms.

  • Direct Action on VSMCs: 14,15-EET released from endothelial cells can act on adjacent VSMCs. One proposed mechanism involves the activation of Gαs proteins, leading to increased cyclic AMP (cAMP) and protein kinase A (PKA) activity.[1][4] PKA then phosphorylates and opens ATP-sensitive potassium (K-ATP) channels and large-conductance calcium-activated potassium (BKCa) channels, causing K+ efflux, hyperpolarization, and vasorelaxation.[4][5]

  • Action on Endothelial Ion Channels: In some vascular beds, 14,15-EET activates Transient Receptor Potential Vanilloid 1 (TRPV1) channels on the endothelial cell membrane.[6][7] This activation leads to a localized influx of Ca2+, which can stimulate further signaling, including NO production, and induce hyperpolarization that is electrically coupled to the underlying smooth muscle cells via myoendothelial gap junctions.[4]

Caption: 14,15-EET-mediated vasodilation pathways in endothelial and smooth muscle cells.

Pro-Survival, Anti-Apoptotic, and Anti-Senescence Signaling

14,15-EET demonstrates significant cytoprotective effects in endothelial cells, shielding them from apoptosis, senescence, and injury from stressors like oxygen-glucose deprivation/reperfusion (OGD/R).

  • mTORC2/Akt Pathway: 14,15-EET inhibits endothelial senescence by promoting the formation of the mammalian target of rapamycin (B549165) complex 2 (mTORC2).[8] This complex, in turn, phosphorylates Akt at serine 473, leading to the downstream inhibition of senescence markers like p53 and enhancing telomerase activity.[8]

  • SIRT1/FOXO3a Pathway: In the context of OGD/R-induced injury, 14,15-EET provides protection by activating the SIRT1/FOXO3a signaling axis.[9] This pathway is crucial for modulating mitochondrial autophagy (mitophagy), reducing apoptosis, and improving cell viability.[9][10]

Caption: Pro-survival and anti-senescence pathways activated by 14,15-EET.

Angiogenesis Signaling

14,15-EET is a pro-angiogenic factor that stimulates endothelial cell proliferation, migration, and tube formation.[6][11] This process is critical for tissue repair and growth but also contributes to tumor progression. The signaling is complex and involves multiple interconnected pathways.

  • PI3K/Akt and MAPK/ERK Pathways: A central mechanism for EET-induced angiogenesis involves the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling cascades.[11][12][13] These pathways are fundamental regulators of cell growth, proliferation, and survival.

  • TRPV1-Mediated Signaling: 14,15-EET can trigger angiogenesis by activating TRPV1 channels, leading to Ca2+ influx.[6] This calcium signal subsequently activates eNOS to produce NO, a key mediator of angiogenesis.

  • VEGF Induction: 14,15-EET can increase the expression of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic growth factor, further amplifying the pro-angiogenic response.[6]

Caption: Key signaling pathways involved in 14,15-EET-induced angiogenesis.

Regulation of eNOS Activity

Beyond its role as an EDHF, 14,15-EET directly enhances the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the vasodilator NO. This regulation occurs at both the transcriptional and post-translational levels. 14,15-EET treatment increases eNOS expression and also promotes its phosphorylation at the activating site Ser1179 and the inhibitory site Thr497, with the net effect being increased NO production.[12] This dual phosphorylation is mediated by both the PI3K/Akt and MAPK pathways.[12]

Metabolism of 14,15-EET

The biological activity of 14,15-EET is tightly regulated by its metabolic conversion to other molecules. Understanding this metabolism is crucial for developing therapeutic strategies, such as the use of sEH inhibitors.

  • Hydration by Soluble Epoxide Hydrolase (sEH): The primary metabolic pathway for 14,15-EET in the vasculature is hydration by the enzyme soluble epoxide hydrolase (sEH) to its corresponding diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[14][15] Generally, 14,15-DHET is considered less vasoactive than its parent EET, making sEH a key negative regulator of EET signaling.[4] However, 14,15-DHET has been shown to be a potent activator of peroxisome proliferator-activated receptor-α (PPARα).[16]

  • Beta-Oxidation: In human coronary endothelial cells, a major alternative metabolic route is beta-oxidation. This process shortens the fatty acid chain, converting 14,15-EET into metabolites like 10,11-epoxy-hexadecadienoic acid, which retains biological activity, including the ability to cause vasodilation.[17][18]

Caption: Major metabolic pathways of 14,15-EET in endothelial cells.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on 14,15-EET and its metabolites.

Table 1: Binding Affinities and Effective Concentrations

Parameter Molecule Cell Type / System Value Reference
Binding Affinity (Kd) 14(R),15(S)-EET U-937 Monocyte Cells 13.84 ± 2.58 nM [19]
Binding Capacity (Bmax) 14(R),15(S)-EET U-937 Monocyte Cells 3.54 ± 0.28 pmol/10⁶ cells [19]
Effective Concentration 14,15-EET Human Cerebral MECs (OGD/R) 1 µM (for protection) [9][10]
Effective Concentration 14,15-EET Human Microvascular ECs (Ca²⁺ influx) 10 nM [6]
Effective Concentration 14,15-DHET COS-7 cells (PPARα activation) 10 µM (12-fold increase) [16]

| Effective Concentration | 14,15-EET | COS-7 cells (PPARα activation) | 10 µM (3-fold increase) |[16] |

Table 2: Metabolism and Functional Effects

Parameter Condition Cell Type / System Observation Reference
Metabolite Conversion 4h incubation with 14,15-EET Human Coronary Artery ECs 23% converted to 10,11-epoxy-16:2 (β-oxidation) [17][18]
Metabolite Conversion 4h incubation with 14,15-EET Human Coronary Artery ECs 15% converted to 14,15-DHET (sEH pathway) [17][18]
Vasorelaxation Potency Comparison in bovine coronary artery Bovine Coronary Artery 14,15-EET is 5-fold more potent than 14,15-DHET [4]
BKCa Channel Activation Comparison in bovine coronary artery Bovine Coronary Artery 14,15-EET is 10-fold more potent than 14,15-DHET [4]
Cell Viability OGD/R + 1 µM 14,15-EET Human Cerebral MECs Significantly ameliorated the decrease in cell viability [9][10]

| Apoptosis Rate | OGD/R + 1 µM 14,15-EET | Human Cerebral MECs | Significantly reduced apoptosis rates |[10] |

Key Experimental Protocols

The findings described in this guide were generated using a variety of sophisticated experimental techniques. Below are brief descriptions of the key methodologies.

Cell Culture
  • Methodology: Primary endothelial cells, such as Human Microvascular Endothelial Cells (HMECs), Human Coronary Artery Endothelial Cells (HCECs), or Bovine Aortic Endothelial Cells (BAECs), are isolated and cultured under standard conditions (e.g., 37°C, 5% CO₂).[9][12] Cells are grown in specialized endothelial growth medium supplemented with growth factors. For experiments, cells are typically used at early passages to maintain their endothelial phenotype.

  • Application: Used as an in vitro model to study the direct effects of 14,15-EET on endothelial signaling, gene expression, proliferation, and apoptosis.

Measurement of Vascular Tone (Vasoreactivity)
  • Methodology: Isometric tension in arterial rings is measured using a wire myograph system. Arteries (e.g., rat mesenteric arteries) are dissected, cut into rings, and mounted between two wires in an organ bath containing physiological salt solution.[8] The rings are pre-constricted with an agent like U46619 or phenylephrine, and the relaxing effect of adding cumulative concentrations of 14,15-EET is recorded.

  • Application: To quantify the vasodilatory potency of 14,15-EET and its metabolites and to investigate the roles of different channels and receptors using specific inhibitors.[2][4]

Western Blotting
  • Methodology: This technique is used to detect and quantify specific proteins in cell lysates. Cells are treated as required, then lysed to extract proteins. Protein concentration is determined, and equal amounts are separated by size via SDS-PAGE. The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific to the target protein (e.g., p-Akt, eNOS, SIRT1) followed by a secondary antibody linked to a detection system (e.g., chemiluminescence).

  • Application: To assess the activation state (e.g., phosphorylation) and expression levels of key proteins in signaling pathways following treatment with 14,15-EET.[8][9][12]

Angiogenesis Assays (Tube Formation)
  • Methodology: Endothelial cells are seeded onto a layer of basement membrane extract (e.g., Matrigel) in a culture plate. In the presence of pro-angiogenic stimuli like 14,15-EET, the cells will migrate and align to form capillary-like structures (tubes).[6] After a set incubation period (e.g., 6-18 hours), the formation of these networks is visualized by microscopy and quantified by measuring parameters like total tube length or number of branch points.

  • Application: To assess the pro-angiogenic potential of 14,15-EET and to dissect the signaling pathways involved by using specific inhibitors.

Measurement of Intracellular Calcium ([Ca²⁺]i)
  • Methodology: Endothelial cells are loaded with a fluorescent calcium indicator dye, such as Fluo-8 or Fura-2.[6] Upon binding to Ca²⁺, the dye's fluorescence intensity or emission spectrum changes. Cells are stimulated with 14,15-EET, and the change in fluorescence is monitored over time using fluorescence microscopy or a plate reader. This allows for real-time measurement of changes in intracellular calcium concentration.

  • Application: To determine if 14,15-EET activates calcium-permeable ion channels like TRPV1 and to study the dynamics of calcium signaling.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Methodology: A highly sensitive and specific analytical technique used to identify and quantify lipids. Samples (e.g., cell culture media, cell lysates, or tissue homogenates) undergo lipid extraction. The extracted lipids are then separated by high-performance liquid chromatography (HPLC) and subsequently ionized and analyzed by a mass spectrometer, which measures the mass-to-charge ratio of the molecules.

  • Application: To measure the levels of 14,15-EET and its metabolites (e.g., 14,15-DHET) to study EET metabolism and the effect of sEH inhibitors.[17][20]

Conclusion and Future Directions

14,15-EET is a central signaling hub in the vascular endothelium, orchestrating a suite of protective and adaptive responses, including vasodilation, angiogenesis, and cell survival. Its diverse functions are mediated through a network of pathways, including the PI3K/Akt, MAPK/ERK, and SIRT1/FOXO3a axes, as well as through the modulation of ion channels like TRPV1. The rapid metabolism of 14,15-EET by soluble epoxide hydrolase presents a key control point for its activity. Consequently, the development of sEH inhibitors to elevate endogenous EET levels has emerged as a promising therapeutic strategy for hypertension, inflammation, and ischemic injury.[15][21][22]

Future research should focus on unequivocally identifying the specific cell surface receptors for EETs, further elucidating the cross-talk between different signaling pathways, and exploring the therapeutic potential of stable EET analogs and targeted sEH inhibition in clinical settings for various cardiovascular and metabolic diseases.

References

An In-depth Technical Guide to the Anti-inflammatory Properties of 14S,15R-EET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14(S),15(R)-epoxyeicosatrienoic acid (14S,15R-EET) is a bioactive lipid metabolite derived from arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway. Emerging evidence has highlighted its potent anti-inflammatory properties, positioning it as a promising therapeutic target for a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the core anti-inflammatory mechanisms of 14S,15R-EET, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Anti-inflammatory Mechanisms of 14S,15R-EET

14S,15R-EET exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways and transcription factors that govern the inflammatory response. The principal mechanisms include the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB), activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), and modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

Table 1: Quantitative Effects of 14S,15R-EET on Inflammatory Markers
TargetExperimental SystemTreatment/StimulusConcentration of 14S,15R-EETObserved EffectReference
NF-κB Pathway
NF-κB ActivityMurine MacrophagesLipopolysaccharide (LPS)1 µMSignificant inhibition of NF-κB p65 nuclear translocation[1]
PPARγ Activation
PPARγ ExpressionMurine FibroblastsTransforming Growth Factor-β1 (TGF-β1)Not SpecifiedPromoted PPARγ expression and phosphorylation[2]
Cytokine Production
TNF-αHuman BronchiTNF-αNot SpecifiedReduced inflammation[3]
IL-1βKawasaki Disease patient sera-treated Human Coronary Artery Endothelial Cells (HCAECs)Kawasaki Disease SeraNot Specified (via sEH inhibitor AUDA)Inhibition of IL-1β expression[4]
IL-6Lipopolysaccharide (LPS) stimulated RAW 264.7 cellsLipopolysaccharide (LPS)Not SpecifiedSuppressed production of IL-6[5]
Adhesion Molecules
VCAM-1Human Endothelial CellsHypoxiaNot SpecifiedInhibited up-regulation of VCAM-1[4][5]
Other
Aromatase ActivityCultured Rat Aortic Smooth Muscle CellsDibutyryl cAMP1 µM80-100% inhibition[6]

Key Signaling Pathways Modulated by 14S,15R-EET

The anti-inflammatory actions of 14S,15R-EET are orchestrated through its influence on several critical intracellular signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. 14,15-EET has been shown to inhibit the activation of NF-κB.[3] This inhibition can occur at multiple levels of the pathway, including preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the active p65 subunit.[3]

NF_kB_Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimulus->IKK IkBa_p50_p65 IκBα-p50/p65 IKK->IkBa_p50_p65 P p50_p65 p50/p65 IkBa_p50_p65->p50_p65 IκBα degradation Nucleus Nucleus p50_p65->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes EET_14S15R 14S,15R-EET EET_14S15R->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway by 14S,15R-EET.
Activation of PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating inflammation. Activation of PPARγ generally leads to the suppression of pro-inflammatory gene expression. 14,15-EET has been identified as an activator of PPARγ.[2][4] This activation can lead to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1.

PPARg_Activation EET_14S15R 14S,15R-EET PPARg PPARγ EET_14S15R->PPARg Activates PPARg_RXR PPARγ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to NFkB NF-κB PPARg_RXR->NFkB Inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_Inflammatory_Genes Pro_Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_Inflammatory_Genes

Activation of PPARγ Signaling by 14S,15R-EET.
Modulation of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor with dual roles in inflammation. While chronic STAT3 activation can be pro-inflammatory in some contexts, its acute activation can have anti-inflammatory effects. 14,15-EET has been shown to promote the phosphorylation and nuclear translocation of STAT3.[3] This activation may contribute to its anti-inflammatory properties, potentially through the induction of anti-inflammatory genes.

STAT3_Modulation EET_14S15R 14S,15R-EET STAT3 STAT3 EET_14S15R->STAT3 Induces Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Anti_Inflammatory_Genes Anti-inflammatory Gene Expression Nucleus->Anti_Inflammatory_Genes

Modulation of STAT3 Signaling by 14S,15R-EET.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 14S,15R-EET's anti-inflammatory properties.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

Workflow:

NFkB_Luciferase_Workflow cluster_0 Cell Culture & Transfection cluster_1 Treatment & Lysis cluster_2 Luminescence Measurement Seed_Cells 1. Seed cells (e.g., HEK293T) Transfect 2. Co-transfect with NF-κB reporter plasmid & control plasmid Seed_Cells->Transfect Treat 3. Treat with 14S,15R-EET and/or inflammatory stimulus Transfect->Treat Lyse 4. Lyse cells Treat->Lyse Add_Substrate 5. Add luciferase substrate Lyse->Add_Substrate Measure 6. Measure luminescence Add_Substrate->Measure

NF-κB Luciferase Reporter Assay Workflow.

Methodology:

  • Cell Seeding: Plate cells (e.g., HEK293T) in a 96-well plate at a suitable density to achieve 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

  • Treatment: After 24 hours, pre-treat cells with varying concentrations of 14S,15R-EET for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like TNF-α (10 ng/mL) or LPS (100 ng/mL).

  • Cell Lysis: After the stimulation period (e.g., 6-8 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

PPARγ Transactivation Assay

This assay measures the ability of 14S,15R-EET to activate PPARγ.

Methodology:

  • Cell Seeding and Transfection: Seed cells (e.g., HEK293T) and co-transfect with a PPARγ expression vector, a reporter plasmid containing PPAR response elements (PPRE) upstream of a luciferase gene, and a Renilla control plasmid.

  • Treatment: After 24 hours, treat the cells with different concentrations of 14S,15R-EET or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • Cell Lysis and Luminescence Measurement: After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity as described in the NF-κB assay protocol.

  • Data Analysis: Calculate the fold activation by dividing the normalized luciferase activity of treated cells by that of vehicle-treated cells.

Cytokine Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants or biological fluids.

Methodology:

  • Sample Collection: Collect cell culture supernatants from cells treated with 14S,15R-EET and/or an inflammatory stimulus.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-6). This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of the cytokine and determine the concentration of the cytokine in the samples by interpolating from the standard curve.

Western Blot for STAT3 Phosphorylation

This technique is used to detect and quantify the level of phosphorylated STAT3.

Methodology:

  • Cell Treatment and Lysis: Treat cells with 14S,15R-EET for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensity using densitometry software. To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3 and a loading control like GAPDH or β-actin.

Conclusion

14S,15R-EET demonstrates significant anti-inflammatory potential by targeting multiple key pathways involved in the inflammatory cascade. Its ability to inhibit NF-κB, activate PPARγ, and modulate STAT3 signaling underscores its promise as a therapeutic agent. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the anti-inflammatory properties of this intriguing endogenous lipid. Further research focusing on in vivo models and clinical studies is warranted to fully elucidate its therapeutic efficacy.

References

The Role of 14(S),15(R)-Epoxyeicosatrienoic Acid in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's disease. The inflammatory cascade in the central nervous system (CNS) involves the activation of resident immune cells, primarily microglia and astrocytes, and the subsequent release of pro-inflammatory mediators. These processes can lead to neuronal damage and exacerbation of disease progression. Consequently, therapeutic strategies aimed at modulating neuroinflammation are of significant interest.

One promising endogenous lipid mediator that has garnered attention for its potent anti-inflammatory and neuroprotective properties is 14(S),15(R)-epoxyeicosatrienoic acid (14,15-EET). As a metabolite of arachidonic acid produced by cytochrome P450 epoxygenases, 14,15-EET has emerged as a key signaling molecule in the CNS. This technical guide provides an in-depth overview of the role of 14,15-EET in neuroinflammation, focusing on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its therapeutic potential.

Mechanisms of Action of 14,15-EET in Neuroinflammation

14,15-EET exerts its neuroprotective and anti-inflammatory effects through a multi-faceted approach, targeting various aspects of the neuroinflammatory cascade.

1. Attenuation of Glial Cell Activation:

In response to injury or pathological stimuli, microglia and astrocytes, the resident immune cells of the CNS, become activated and release a plethora of pro-inflammatory cytokines and chemokines. 14,15-EET has been shown to suppress the activation of these glial cells.[1] In models of neuroinflammation, treatment with 14,15-EET or inhibitors of its degrading enzyme, soluble epoxide hydrolase (sEH), leads to a reduction in the morphological signs of glial activation and a decrease in the production of inflammatory mediators.[1]

2. Inhibition of Pro-inflammatory Cytokine Production:

A hallmark of neuroinflammation is the excessive production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). These cytokines can directly induce neuronal apoptosis and contribute to the breakdown of the blood-brain barrier. 14,15-EET has been demonstrated to significantly reduce the expression and release of these pro-inflammatory cytokines in response to inflammatory stimuli.[1]

3. Reduction of Oxidative Stress:

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is intimately linked with neuroinflammation. ROS can activate inflammatory signaling pathways and cause direct damage to neurons and other CNS cells. 14,15-EET has been shown to mitigate oxidative stress by enhancing the expression of antioxidant genes, such as glutathione (B108866) peroxidase (GSH-Px), heme oxygenase-1 (HO-1), and superoxide (B77818) dismutase (SOD).[2][3]

4. Protection of the Blood-Brain Barrier:

The blood-brain barrier (BBB) is a critical structure that maintains the homeostasis of the CNS microenvironment. Neuroinflammation can lead to the disruption of the BBB, allowing the infiltration of peripheral immune cells and exacerbating neuronal damage. Evidence suggests that 14,15-EET can help preserve the integrity of the BBB during inflammatory insults.

Signaling Pathways Modulated by 14,15-EET

The diverse biological effects of 14,15-EET are mediated through its interaction with several key intracellular signaling pathways.

1. Peroxisome Proliferator-Activated Receptor γ (PPARγ) Pathway:

14,15-EET can act as a ligand for PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation.[4] Upon activation by 14,15-EET, PPARγ can translocate to the nucleus and modulate the transcription of genes involved in the inflammatory response. This includes the suppression of pro-inflammatory gene expression and the promotion of anti-inflammatory pathways.[4]

2. AMP-activated Protein Kinase (AMPK)/Sirtuin 1 (SIRT1)/Forkhead box protein O1 (FoxO1) Pathway:

The AMPK/SIRT1/FoxO1 signaling cascade is a critical regulator of cellular metabolism, stress resistance, and longevity. 14,15-EET has been shown to activate this pathway, leading to a cascade of events that contribute to its neuroprotective effects.[5][6] Activation of AMPK promotes the expression of SIRT1, which in turn can deacetylate and modulate the activity of FoxO1, a transcription factor involved in the expression of antioxidant and anti-apoptotic genes.[5][6]

3. Nuclear Factor-kappa B (NF-κB) Pathway:

The NF-κB pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. 14,15-EET has been shown to inhibit the activation of the NF-κB pathway.[7][8] By preventing the degradation of the inhibitory subunit IκBα, 14,15-EET sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent pro-inflammatory gene transcription.[7]

Quantitative Data on the Effects of 14,15-EET

The following tables summarize the quantitative data from various studies investigating the effects of 14,15-EET in models of neuroinflammation.

Table 1: In Vivo Effects of 14,15-EET in a Mouse Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)

ParameterTreatmentResultReference
Cerebral Infarct Volume100 nM 14,15-EET (i.v.)Significantly decreased compared to control[5]
Neurological Impairment Score (mNSS)100 nM 14,15-EET (i.v.)Significantly reduced compared to control[5]
Neuronal Apoptosis (TUNEL staining)100 nM 14,15-EET (i.v.)Significantly lower apoptotic ratio in the ischemic penumbra[5]
Mitochondrial Fission Protein (Fis1) Expression100 nM 14,15-EET (i.v.)Effectively inhibited the increase in Fis1 expression[5]
Mitochondrial Fusion Proteins (MFN1, MFN2, OPA1) Expression100 nM 14,15-EET (i.v.)Reversed the decrease in expression[5]
p-AMPK, SIRT1, and p-FoxO1 Expression100 nM 14,15-EET (i.v.)Upregulated expression/phosphorylation[5]

Table 2: In Vitro Effects of 14,15-EET on Neuronal Cells

ModelTreatmentParameterResultReference
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in cortical neurons14,15-EET pretreatmentReactive Oxygen Species (ROS) generationAlleviated the increase in ROS[3]
OGD/R in cortical neurons14,15-EET pretreatmentAntioxidant gene expression (GSH-Px, HO-1, SOD)Enhanced expression[2]
Hydrogen Peroxide (H₂O₂) induced injury in dopaminergic neuronal cells0.1-30 µM 14,15-EETCell ViabilityDose-dependently increased cell viability[9][10]
OGD/R in cerebral microvascular smooth muscle cells1 µM 14,15-EETNuclear fragmentationBlocked fragmentation[11]

Table 3: Effects of 14,15-EET on Inflammatory Signaling

Cell Type/ModelTreatmentPathway/MoleculeEffectReference
Human Carcinoma Cells100 nM 14,15-EETPPARγ expressionActivated expression[12][13]
Murine Fibroblasts1 µM 14,15-EETTGF-β1-induced Smad2/3 phosphorylationSubstantially repressed[4]
Human Bronchi14,15-EETTNFα-induced IκBα degradationInhibited[7]
Type 2 Diabetes Model14,15-EET treatmentNF-κB mRNA expressionSignificantly reduced[14]
CVB3-infected cells1 µM 14,15-EETIFN-α and IFN-β expressionIncreased expression[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summarized protocols for key experiments cited in the literature.

1. In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Anesthesia: Anesthesia is induced and maintained with isoflurane.

  • Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated. A 6-0 nylon monofilament with a rounded tip is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 2 hours, after which the filament is withdrawn to allow for reperfusion.

  • Treatment: 14,15-EET (e.g., 100 nM) or vehicle is administered via tail vein injection at the onset of reperfusion.

  • Assessment: 24 hours after reperfusion, neurological deficits are scored (e.g., using the modified Neurological Severity Score - mNSS). Brains are then harvested for analysis, including TTC staining to measure infarct volume, TUNEL staining for apoptosis, and Western blotting or immunohistochemistry for protein expression analysis.[5][16]

2. In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

  • Cell Culture: Primary cortical neurons or other relevant cell types (e.g., brain microvascular endothelial cells) are cultured under standard conditions.

  • OGD Procedure: The culture medium is replaced with glucose-free medium. The cells are then placed in a hypoxic chamber (e.g., 95% N₂/5% CO₂) for a defined period (e.g., 4 hours).

  • Reperfusion: After the deprivation period, the glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator for a specified duration (e.g., 24 hours).

  • Treatment: Cells are pre-treated with 14,15-EET (e.g., 1 µM) for a period (e.g., 30 minutes) before the onset of OGD.

  • Analysis: Following reoxygenation, various assays are performed, such as cell viability assays (e.g., MTT), measurement of ROS production, and Western blotting for signaling protein analysis.[11][17][18][19]

3. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.

  • Procedure:

    • Plate cells in a 96-well plate and treat as per the experimental design.

    • At the end of the treatment period, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.

    • Incubate for 1-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control group.[9][20]

4. Measurement of Reactive Oxygen Species (ROS)

  • Probes: Fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for cellular ROS and MitoSOX Red for mitochondrial superoxide are commonly used.

  • Procedure (using DCFH-DA):

    • Treat cells as required by the experiment.

    • Load the cells with DCFH-DA (e.g., 10 µM) for a specific time (e.g., 30 minutes) at 37°C.

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader. DCFH is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Analysis: The fluorescence intensity is proportional to the amount of ROS produced.[3][21][22]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 14_15_EET 14,15-EET PPARg PPARγ 14_15_EET->PPARg Activates AMPK AMPK 14_15_EET->AMPK Activates IkBa IκBα 14_15_EET->IkBa Inhibits degradation PPARg_nuc PPARγ PPARg->PPARg_nuc Translocates SIRT1_cyto SIRT1 AMPK->SIRT1_cyto Activates SIRT1_nuc SIRT1 SIRT1_cyto->SIRT1_nuc Translocates NFkB_cyto NF-κB NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocates IkBa_NFkB IκBα-NF-κB Complex Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPARg_nuc->Anti_Inflammatory_Genes Promotes FoxO1 FoxO1 SIRT1_nuc->FoxO1 Deacetylates p_FoxO1 p-FoxO1 FoxO1->p_FoxO1 Phosphorylates Antioxidant_Genes Antioxidant Gene Expression p_FoxO1->Antioxidant_Genes Promotes Pro_Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->Pro_Inflammatory_Genes Promotes

Caption: 14,15-EET signaling pathways in neuroinflammation.

G Start Start Animal_Model Induce MCAO in Mice (2 hours) Start->Animal_Model Reperfusion Initiate Reperfusion Animal_Model->Reperfusion Treatment Administer 14,15-EET or Vehicle (i.v.) Reperfusion->Treatment Incubation 24-hour Post-reperfusion Period Treatment->Incubation Assessment Assess Neurological Deficits (mNSS) Incubation->Assessment Harvest Harvest Brain Tissue Assessment->Harvest Analysis Perform Analyses: - TTC Staining (Infarct Volume) - TUNEL Staining (Apoptosis) - Western Blot (Protein Expression) Harvest->Analysis End End Analysis->End

Caption: In vivo experimental workflow for the MCAO/R model.

G Start Start Cell_Culture Culture Primary Cortical Neurons Start->Cell_Culture Pre_treatment Pre-treat with 14,15-EET or Vehicle (30 min) Cell_Culture->Pre_treatment OGD Induce Oxygen-Glucose Deprivation (4 hours) Pre_treatment->OGD Reoxygenation Reoxygenation (24 hours) OGD->Reoxygenation Analysis Perform Analyses: - MTT Assay (Cell Viability) - ROS Measurement (DCFH-DA) - Western Blot (Signaling Proteins) Reoxygenation->Analysis End End Analysis->End

Caption: In vitro experimental workflow for the OGD/R model.

Conclusion

14(S),15(R)-EET is a potent endogenous lipid mediator with significant anti-inflammatory and neuroprotective properties. Its ability to modulate key signaling pathways involved in neuroinflammation, such as PPARγ, AMPK/SIRT1/FoxO1, and NF-κB, underscores its therapeutic potential for a variety of neurological disorders. The quantitative data from both in vivo and in vitro studies provide compelling evidence for its efficacy in reducing neuronal damage, suppressing glial activation, and mitigating oxidative stress. Further research into the clinical translation of 14,15-EET mimetics or sEH inhibitors is warranted to harness the therapeutic benefits of this promising signaling molecule for the treatment of neuroinflammatory conditions. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and explore the role of 14,15-EET in the complex landscape of neuroinflammation.

References

The Hydrolysis of 14S(15R)-EET to 14,15-DHET by Soluble Epoxide Hydrolase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the metabolic conversion of 14S(15R)-epoxyeicosatrienoic acid (14S(15R)-EET), a significant signaling lipid, to its corresponding diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), by the enzyme soluble epoxide hydrolase (sEH). This conversion is a critical step in regulating the biological activity of EETs, which are implicated in a variety of physiological processes, including cardiovascular function and inflammation. This document details the enzymatic kinetics, relevant signaling pathways, and comprehensive experimental protocols for studying this metabolic process.

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 epoxygenases.[1][2] These molecules, including this compound, are known to possess a range of biological activities, such as vasodilation, anti-inflammatory effects, and cardioprotective properties.[3][4] The primary route of metabolism and inactivation for EETs is through hydrolysis of the epoxide group to form the corresponding diol, a reaction catalyzed by soluble epoxide hydrolase (sEH).[1][2] The resulting dihydroxyeicosatrienoic acids (DHETs) are generally considered to be less biologically active than their epoxide precursors.[1]

The conversion of this compound to 14,15-DHET is of particular interest to researchers in cardiovascular disease and drug development. Understanding the kinetics and cellular context of this reaction is crucial for the development of therapeutic strategies that target the sEH enzyme to modulate the levels of bioactive EETs.

Enzymatic Metabolism and Kinetics

Soluble epoxide hydrolase exhibits a preference for certain EET regioisomers, with 14,15-EET being a favored substrate. The hydrolysis of 14,15-EET by sEH is an enantioselective process, though specific kinetic parameters for the individual 14S(15R) and 14R(15S) enantiomers are not widely reported in the literature. It is, however, established that 14,15-EET is hydrolyzed with a high maximum velocity (Vmax) compared to other EETs.

Table 1: Quantitative Data on the Metabolism of 14,15-EET by Soluble Epoxide Hydrolase

ParameterValueSpecies/SourceNotes
Substrate 14,15-EETNot SpecifiedPreferred substrate for sEH.
Product 14,15-DHETNot SpecifiedGenerally less biologically active than 14,15-EET.[1]
Vmax Highest among EET regioisomersNot SpecifiedIndicates efficient hydrolysis of 14,15-EET once bound to the enzyme.
Km (14S,15R-EET) Not reported in reviewed literature-Further studies are needed to determine the specific Michaelis-Menten constant for this enantiomer.
Vmax (14S,15R-EET) Not reported in reviewed literature-Further studies are needed to determine the specific maximum velocity for this enantiomer.

Signaling Pathways

The metabolism of this compound by sEH has significant implications for intracellular signaling. This compound is known to activate downstream signaling cascades that contribute to its physiological effects. By converting this compound to the less active 14,15-DHET, sEH effectively terminates these signals.

EET_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase 14S_15R_EET This compound CYP_Epoxygenase->14S_15R_EET Metabolism sEH Soluble Epoxide Hydrolase (sEH) 14S_15R_EET->sEH Substrate Signaling_Pathways Downstream Signaling (e.g., vasodilation, anti-inflammation) 14S_15R_EET->Signaling_Pathways Activates 14_15_DHET 14,15-DHET sEH->14_15_DHET Hydrolysis Reduced_Signaling Attenuation of Signaling 14_15_DHET->Reduced_Signaling Leads to

Metabolism of this compound and its effect on signaling.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the metabolism of this compound to 14,15-DHET by sEH.

Measurement of sEH Activity using a Fluorometric Assay

This protocol describes a common method for determining sEH activity in tissue homogenates or with purified enzyme.

Materials:

  • Recombinant sEH or tissue homogenate

  • 100 mM Sodium phosphate (B84403) buffer (pH 7.4)

  • Protease inhibitors

  • Fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Prepare dilutions of recombinant sEH or tissue homogenate in ice-cold 100 mM sodium phosphate buffer (pH 7.4) containing protease inhibitors.

  • Reaction Setup: In a 96-well microplate, add 100 µL of the enzyme preparation to each well.

  • Initiation of Reaction: Add 100 µL of the fluorogenic substrate solution (e.g., 10 µM CMNPC in the same buffer) to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen substrate (e.g., Ex/Em = 330/465 nm for the product of CMNPC hydrolysis).

  • Data Analysis: Calculate the rate of substrate hydrolysis from the change in fluorescence over time. A standard curve with a known amount of the fluorescent product should be used for quantification.

Quantification of 14,15-EET and 14,15-DHET by LC-MS/MS

This protocol provides a highly sensitive and specific method for the simultaneous measurement of 14,15-EET and 14,15-DHET in biological samples.

Materials:

  • Biological sample (e.g., plasma, cell culture supernatant)

  • Internal standards (e.g., deuterated EETs and DHETs)

  • Organic solvents (e.g., methanol, acetonitrile (B52724), ethyl acetate)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation: Spike the biological sample with internal standards.

  • Lipid Extraction: Perform a liquid-liquid extraction (e.g., using a modified Bligh and Dyer method) to isolate the lipids. For total EET and DHET measurement, saponify the lipid extract to release esterified forms.

  • Solid-Phase Extraction (SPE): Purify the lipid extract using a C18 SPE cartridge to remove interfering substances.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the analytes using a C18 column with a suitable gradient of mobile phases (e.g., water and acetonitrile with formic acid).

    • Detect and quantify the parent and product ions for each analyte using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis: Calculate the concentrations of 14,15-EET and 14,15-DHET based on the peak area ratios of the endogenous analytes to their respective internal standards.

LCMS_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Supernatant) Internal_Standard 2. Spiking with Internal Standards Sample_Collection->Internal_Standard Lipid_Extraction 3. Liquid-Liquid Lipid Extraction Internal_Standard->Lipid_Extraction Saponification 4. Saponification (Optional, for total lipids) Lipid_Extraction->Saponification SPE 5. Solid-Phase Extraction (SPE) Saponification->SPE LC_Separation 6. Liquid Chromatography Separation SPE->LC_Separation MS_Detection 7. Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Analysis 8. Data Analysis and Quantification MS_Detection->Data_Analysis

Experimental workflow for LC-MS/MS analysis.

Conclusion

The metabolic conversion of this compound to 14,15-DHET by soluble epoxide hydrolase is a pivotal control point in the regulation of eicosanoid signaling. This technical guide provides a foundational understanding of this process, offering valuable data, pathway diagrams, and detailed experimental protocols for researchers in the field. Further investigation into the specific kinetics of individual EET enantiomers will be crucial for a more complete understanding of their physiological roles and for the development of targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 14S(15R)-EET for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism. Among the four regioisomers, 14,15-EET, and specifically the 14S,15R-enantiomer, has garnered significant interest due to its diverse biological activities. It is a potent vasodilator, possesses anti-inflammatory properties, and is implicated in cellular signaling pathways that regulate cell growth and survival.[1] The transient nature of EETs, which are rapidly metabolized to less active dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH), underscores the importance of studying the pure, stereochemically defined isomers to elucidate their precise physiological and pathological roles.[2]

These application notes provide detailed protocols for the synthesis and purification of 14S,15R-EET, enabling researchers to obtain high-purity material for in vitro and in vivo studies.

Data Presentation

Table 1: Biological Activity of 14,15-EET
Biological EffectTarget/SystemQuantitative ValueReference
VasorelaxationBovine Coronary ArteriesED₅₀: 2.2 µM
Binding Affinity (Kd)U-937 Monocytes13.84 ± 2.58 nM[3]
Neurite Outgrowth EnhancementPC12 Cells100 nM (effective concentration)[4]
Inhibition of Aromatase ActivityRat Aortic Smooth Muscle Cells1 µM (effective concentration)

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[5][6] Kd (Dissociation constant) is a measure of the binding affinity between a ligand and a receptor.[7][8]

Experimental Protocols

Protocol 1: Stereoselective Enzymatic Synthesis of 14S(15R)-EET Methyl Ester

This protocol describes the synthesis of highly enantiopure 14(S),15(R)-EET methyl ester using a mutant of the bacterial CYP450 enzyme from Bacillus megaterium (BM3 F87V).[9]

Materials:

  • Arachidonic acid (AA)

  • BM3 F87V mutant enzyme

  • NADPH

  • E. coli expression system

  • Luria-Bertani (LB) broth

  • Ampicillin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Tris buffer

  • Phenylmethylsulfonyl fluoride (B91410) (PMSF)

  • EDTA

  • Anion exchange chromatography column

  • Diazomethane (B1218177) or (Trimethylsilyl)diazomethane for esterification

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

  • Expression and Purification of BM3 F87V:

    • Transform E. coli with the plasmid containing the BM3 F87V mutant gene.

    • Grow an overnight starter culture in LB broth with ampicillin.

    • Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking.

    • Induce protein expression with IPTG and continue to grow the culture.

    • Harvest the cells by centrifugation and lyse them.

    • Purify the BM3 F87V enzyme from the cell lysate using anion exchange chromatography.[9]

  • Enzymatic Epoxidation:

    • Prepare a reaction mixture containing arachidonic acid, the purified BM3 F87V enzyme, and NADPH in Tris buffer.

    • Incubate the reaction mixture at room temperature. The BM3 F87V mutant selectively epoxidizes the 14,15-double bond of arachidonic acid to yield 14(S),15(R)-EET.[9]

  • Esterification:

    • Extract the lipid products from the reaction mixture using an organic solvent.

    • Since 14,15-EET is difficult to separate from unreacted arachidonic acid, esterify the carboxylic acid group. A common method is treatment with diazomethane or (trimethylsilyl)diazomethane in an appropriate solvent system to form the methyl ester.

  • Purification of this compound Methyl Ester:

    • Concentrate the esterified product mixture.

    • Purify the this compound methyl ester by flash column chromatography on silica gel.[2][10]

    • Elute with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting with 4% EtOAc in hexanes).[9]

    • Collect and combine the fractions containing the purified this compound methyl ester. The typical yield is around 52% from arachidonic acid.[9]

  • Saponification to Free Acid (Optional):

    • If the free acid is required, the purified methyl ester can be saponified.

    • Treat the methyl ester with a solution of NaOH or KOH in methanol/water.

    • Acidify the reaction mixture to protonate the carboxylate and extract the this compound free acid.

Protocol 2: Chiral HPLC Purification of 14(S),15(R)-EET

This protocol outlines the separation of 14,15-EET enantiomers using chiral High-Performance Liquid Chromatography (HPLC). This is a critical step to ensure the stereochemical purity of the final product.

Materials:

  • Racemic 14,15-EET or synthesized this compound for purity analysis

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD, or similar polysaccharide-based column)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol (B130326), ethanol)

  • Acidic modifier (e.g., trifluoroacetic acid - TFA) for acidic compounds

Procedure:

  • Sample Preparation:

    • Dissolve the 14,15-EET sample in the mobile phase or a compatible solvent.

    • For improved chromatographic performance, derivatization to the methyl or pentafluorobenzyl (PFB) ester can be performed.

  • Chromatographic Conditions (Starting Point for Method Development):

    • Column: Chiralcel OD-H (or similar)

    • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) n-hexane:isopropanol.[11]

    • Additive: For acidic compounds like EETs, add a small percentage of an acidic modifier, such as 0.1% (v/v) trifluoroacetic acid, to the mobile phase to improve peak shape.[11]

    • Flow Rate: 1 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Method Optimization:

    • If baseline separation is not achieved, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier).

    • Screen different chiral stationary phases (e.g., Chiralpak AD, Chiralcel OJ) and different alcohol modifiers (isopropanol vs. ethanol) to find the optimal separation conditions.[11]

    • Temperature can also be a variable for optimization; lower temperatures often increase selectivity.

  • Preparative Chiral HPLC (for isolating the enantiomer):

    • Once an analytical method provides good separation, it can be scaled up to a preparative or semi-preparative scale.

    • Increase the column diameter and inject larger sample volumes.

    • Collect the fractions corresponding to the 14S,15R-EET peak.

    • Combine the collected fractions and evaporate the solvent to obtain the purified enantiomer.

Visualizations

Signaling Pathways of 14,15-EET

EET_Signaling EET 14,15-EET EGFR EGFR EET->EGFR PPARg PPARγ EET->PPARg PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK AKT Akt PI3K->AKT CellPro Cell Proliferation AKT->CellPro AntiApop Anti-apoptosis AKT->AntiApop ERK->CellPro PPARg->CellPro

Caption: Signaling pathways activated by 14,15-EET.

Experimental Workflow for Synthesis and Purification

EET_Workflow cluster_synthesis Synthesis cluster_purification Purification AA Arachidonic Acid Epox Enzymatic Epoxidation AA->Epox Enzyme BM3 F87V Enzyme + NADPH Enzyme->Epox Ester Esterification (e.g., Diazomethane) Epox->Ester CrudeEster Crude 14S,15R-EET Methyl Ester Ester->CrudeEster Silica Silica Gel Chromatography CrudeEster->Silica PureEster Pure 14S,15R-EET Methyl Ester Silica->PureEster ChiralHPLC Chiral HPLC PureEster->ChiralHPLC Purity Check or Preparative Separation PureEnantiomer Enantiopure 14S,15R-EET ChiralHPLC->PureEnantiomer

Caption: Workflow for 14S,15R-EET synthesis and purification.

References

Application Note: Analytical Methods for the Detection and Quantification of 14S(15R)-EET

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] Among the four regioisomers, 14,15-EET, and specifically the 14S,15R-EET enantiomer, has garnered significant interest due to its potent biological activities, including vasodilation, anti-inflammatory effects, and cardioprotection.[1] However, EETs are rapidly metabolized in vivo by soluble epoxide hydrolase (sEH) to their less active dihydroxy-eicosatrienoic acid (DHET) counterparts.[1][2] Accurate and sensitive quantification of 14S(15R)-EET is therefore crucial for understanding its physiological roles and for the development of therapeutics targeting the CYP/sEH pathway. This application note provides an overview and detailed protocols for the primary analytical methods used for this compound detection and quantification.

Analytical Methodologies

The primary methods for the quantification of this compound and other eicosanoids are mass spectrometry-based techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Immunoassays such as ELISA offer a higher-throughput alternative, though often with less specificity.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for EET analysis due to its high sensitivity, specificity, and ability to resolve stereoisomers. The method typically involves sample extraction, derivatization (optional), chromatographic separation, and mass spectrometric detection.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for eicosanoid analysis. However, it requires derivatization to increase the volatility of the analytes and is generally less suitable for labile compounds like EETs compared to LC-MS/MS.[4]

3. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits for 14,15-EET are commercially available and offer a convenient, high-throughput method for quantification.[5][6][7][8][9][10] These are typically competitive assays where EET in the sample competes with a labeled EET for antibody binding.[11] While useful for screening large numbers of samples, ELISAs may be subject to cross-reactivity with other lipid species and generally do not distinguish between enantiomers.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for EET analysis.

Table 1: LC-MS/MS Method Performance for EET Quantification

ParameterValueReference
Limit of Quantification (LOQ) for EETs0.5 ng/mL[12]
Limit of Quantification (LOQ) for DHETs0.25 ng/mL[12]
Linearity Range (EETs)5-2000 nmol/L[13]
Linearity Range (DHETs)2-2000 nmol/L[13]
Intra-assay Variation1.6 - 13.2%[12]
Inter-assay Variation<16.7%[13]
Recovery95.2 - 118%[13]

Table 2: Example MRM Transitions for EET Analysis (as PFB derivatives)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
8,9-EET-PFB319155[14]
11,12-EET-PFB319208[14]
14,15-EET-PFB319219[14]
[¹³C₂₀]-8,9-EET-PFB339163[14]
[¹³C₂₀]-11,12-EET-PFB339220[14]
[¹³C₂₀]-14,15-EET-PFB339233[14]

Experimental Protocols

Protocol 1: this compound Quantification in Plasma by Chiral LC-MS/MS

This protocol describes the extraction, derivatization, and analysis of EET enantiomers from a biological matrix.

1. Materials and Reagents

  • Biological plasma samples

  • Deuterated internal standards (e.g., 14,15-EET-d8)[4]

  • Solid Phase Extraction (SPE) C18 cartridges

  • Pentafluorobenzyl (PFB) bromide

  • N,N-Diisopropylethylamine (DIEA)

  • Solvents: Methanol (B129727), Acetonitrile, Hexane, 2-Propanol (all HPLC grade)

  • Chiral HPLC column (e.g., Chiralpak AD-H)[14]

2. Sample Preparation and Extraction a. Thaw plasma samples on ice. b. Spike samples with a known amount of deuterated internal standard. c. Perform lipid extraction using a modified Bligh and Dyer method or solid-phase extraction (SPE).[12] d. For SPE: i. Condition a C18 SPE cartridge with methanol followed by water. ii. Load the plasma sample. iii. Wash the cartridge with a low percentage of organic solvent to remove polar impurities. iv. Elute the EETs with a high percentage of organic solvent (e.g., methanol or ethyl acetate). e. Evaporate the eluate to dryness under a stream of nitrogen.

3. Derivatization (for enhanced sensitivity in negative ionization mode) a. Reconstitute the dried extract in acetonitrile. b. Add PFB bromide and DIEA. c. Incubate the reaction mixture at 60°C for 30 minutes. d. Evaporate the solvent and reconstitute in the mobile phase for LC-MS/MS analysis.

4. Chiral LC-MS/MS Analysis a. Liquid Chromatography:

  • Column: Chiralpak AD-H (amylose tris(3,5-dimethyl-phenyl carbamate) chiral stationary phase).[14]
  • Mobile Phase: Isocratic elution with a non-polar phase, such as 0.9% 2-propanol in hexanes.[14]
  • Flow Rate: As per column manufacturer's recommendation.
  • Injection Volume: 5-10 µL. b. Mass Spectrometry:
  • Ionization Mode: Electron Capture Atmospheric Pressure Chemical Ionization (ECAPCI) or Electrospray Ionization (ESI) in negative mode.[14]
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor the specific precursor-product ion transitions for native and deuterated EET-PFB derivatives (see Table 2).[14]

5. Data Analysis and Quantification a. Integrate the peak areas for the 14R,15S-EET and 14S,15R-EET enantiomers and their corresponding internal standards. b. Generate a calibration curve using known concentrations of authentic standards. c. Calculate the concentration of each enantiomer in the original sample by normalizing to the internal standard and using the calibration curve.

Diagrams

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Dry Evaporate to Dryness SPE->Dry Deriv Derivatization (PFB Bromide) Dry->Deriv Recon Reconstitute in Mobile Phase Deriv->Recon LC Chiral HPLC Separation Recon->LC MS Tandem Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification vs. Calibration Curve Integration->Quant

Caption: Workflow for this compound analysis by LC-MS/MS.

14,15-EET Signaling Pathway

G EET 14,15-EET GPCR Putative GPCR (Gs-coupled) EET->GPCR binds EGFR EGFR EET->EGFR transactivates AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates K_channel K+ Channels (BKCa, KATP) PKA->K_channel activates Hyperpol Hyperpolarization K_channel->Hyperpol leads to Relaxation Vasodilation Hyperpol->Relaxation PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation & Anti-apoptosis AKT->Proliferation

Caption: Key signaling pathways of 14,15-EET.

Conclusion

The sensitive and specific quantification of this compound is essential for advancing research in areas where this lipid mediator plays a significant role. LC-MS/MS, particularly with chiral separation, stands as the most robust and reliable method, providing the necessary specificity to distinguish between enantiomers. While ELISA offers a high-throughput alternative for preliminary studies, results should be confirmed with a mass spectrometry-based method. The protocols and data presented here provide a foundation for researchers to develop and implement analytical methods for this compound in their own laboratories.

References

Application Notes and Protocols for LC-MS/MS Quantification of 14(15)-EET in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are bioactive lipid mediators produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] The four regioisomers of EETs, including 14(15)-EET, are involved in various physiological and pathophysiological processes, acting as signaling molecules in the cardiovascular and renal systems.[2] They are known to have vasodilatory, anti-inflammatory, and cardioprotective effects.[1][3] However, EETs are rapidly metabolized by soluble epoxide hydrolase (sEH) to their less active corresponding dihydroxyeicosatrienoic acids (DHETs), in this case, 14,15-DHET.[1][4] The accurate quantification of 14(15)-EET and its metabolite 14,15-DHET in plasma is crucial for understanding their roles in health and disease, and for the development of therapeutic agents targeting the sEH pathway. This document provides a detailed protocol for the sensitive and robust quantification of 14(15)-EET in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of 14(15)-EET

14(15)-EET exerts its biological effects by activating several downstream signaling cascades. A key mechanism involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This leads to the activation of the Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are involved in cell proliferation and survival.[5][6][7]

14(15)-EET Signaling Pathway 14(15)-EET 14(15)-EET ADAM9 ADAM9 14(15)-EET->ADAM9 pro-HB-EGF pro-HB-EGF ADAM9->pro-HB-EGF cleaves HB-EGF HB-EGF pro-HB-EGF->HB-EGF EGFR EGFR HB-EGF->EGFR activates PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt Cell_Proliferation_Survival Cell Proliferation & Survival Akt->Cell_Proliferation_Survival ERK->Cell_Proliferation_Survival

14(15)-EET signaling cascade.

Experimental Protocol: LC-MS/MS Quantification of 14(15)-EET in Plasma

This protocol outlines a comprehensive procedure for the extraction and quantification of 14(15)-EET and its metabolite 14,15-DHET from human plasma.

Materials and Reagents
  • 14(15)-EET and 14,15-DHET analytical standards

  • Deuterated internal standards (e.g., 14,15-EET-d8, 14,15-DHET-d11)[8][9]

  • HPLC-grade methanol (B129727), acetonitrile, ethyl acetate, chloroform, and isopropanol

  • Formic acid and acetic acid

  • Butylated hydroxytoluene (BHT) and Triphenylphosphine (TPP) as antioxidants[8]

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[10]

  • Human plasma (collected in EDTA tubes)

Sample Preparation and Extraction

The following workflow details the steps for extracting EETs and DHETs from plasma samples.

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Plasma_Sample 100 µL Plasma Add_IS_Antioxidants Add Internal Standards (e.g., 14,15-EET-d8) & Antioxidants (BHT, TPP) Plasma_Sample->Add_IS_Antioxidants Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS_Antioxidants->Protein_Precipitation Centrifugation1 Centrifuge & Collect Supernatant Protein_Precipitation->Centrifugation1 LLE Liquid-Liquid Extraction (e.g., modified Bligh & Dyer) Centrifugation1->LLE Saponification Saponification (optional) (to release esterified EETs) LLE->Saponification SPE Solid Phase Extraction (SPE) (e.g., Oasis HLB cartridges) Saponification->SPE Elution Elute with Ethyl Acetate SPE->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis

Workflow for plasma sample preparation.
  • Sample Thawing and Fortification : Thaw plasma samples on ice. To a 100 µL aliquot of plasma, add the deuterated internal standard mix and antioxidants like BHT and TPP to prevent degradation.[8]

  • Lipid Extraction : Perform a lipid extraction using a modified Bligh and Dyer method.[8][11] This typically involves the addition of a mixture of methanol and chloroform.

  • Saponification (Optional) : To measure total EETs (free and esterified), the lipid extract can be saponified to release EETs from phospholipids.[8][11]

  • Solid Phase Extraction (SPE) : Purify the sample using SPE cartridges. Condition the cartridges sequentially with ethyl acetate, methanol, and phosphate-buffered saline. Load the sample, wash to remove interferences, and elute the analytes with a suitable solvent like ethyl acetate.[8][10]

  • Derivatization (Optional) : To enhance sensitivity, especially in positive ion mode, derivatization of the carboxylic acid moiety can be performed.[8]

  • Final Preparation : Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[10]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., Waters Acquity UPLC BEH shield C18, 1.7 µm, 2.1 ×150 mm)[8]
Mobile Phase A Water with 0.1% formic acid or 10 mM formic acid[8]
Mobile Phase B Acetonitrile with 0.1% formic acid or 10 mM formic acid[8]
Flow Rate 0.3 - 0.4 mL/min
Column Temperature 40 - 60 °C[8]
Injection Volume 5 - 25 µL[8]
Gradient A gradient elution is typically employed to achieve optimal separation of the analytes from matrix components. An example gradient could start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds of interest.

Mass Spectrometry (MS) Conditions

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), typically in negative ion mode for underivatized analytes or positive ion mode for derivatized analytes.[8][9]
Scan Type Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.[8][12]
Capillary Voltage ~3.0 kV
Source Temperature 150 °C[8]
Desolvation Temperature 400 °C[8]

SRM Transitions

The following table summarizes typical mass transitions for 14(15)-EET and related compounds.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
14(15)-EET319.2219.1[12]
14(15)-DHET337.2221.1
14(15)-EET-d8327.2226.1
14,15-DHET-d11348.3183.1[8]

Note: The exact m/z values may vary slightly depending on the instrument and adducts formed.

Quantitative Data Summary

The following tables provide a summary of reported quantitative data for 14(15)-EET and 14,15-DHET in human plasma from various studies.

Table 1: Limits of Quantification (LOQ)

AnalyteLOQ (ng/mL)Reference
EETs0.5[11]
DHETs0.25[11]

Table 2: Reported Plasma Concentrations in Healthy Individuals

AnalyteConcentration Range (ng/mL)Reference
14(15)-EET10.7[8]
14(15)-DHET1.65 ± 1.54[4][13]
14(15)-EET (in heart failure patients)91.3 ± 25.7[14]
14(15)-DHET (in heart failure patients)10.58 ± 2.06[14]
14(15)-DHET (in CHD patients)2.53 ± 1.60[4][13]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of 14(15)-EET in human plasma using LC-MS/MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a sensitive and reliable approach for researchers in academia and the pharmaceutical industry. The provided quantitative data and signaling pathway information serve as a valuable resource for studies investigating the role of 14(15)-EET in various physiological and pathological conditions.

References

Application Notes and Protocols for a Cell-Based Assay to Determine 14(15)-EET Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for developing a robust cell-based assay to screen for and characterize compounds that modulate the activity of 14(15)-epoxyeicosatrienoic acid (14(15)-EET). 14(15)-EET, a cytochrome P450-derived metabolite of arachidonic acid, is a key signaling molecule with significant therapeutic potential, particularly in cardiovascular diseases and inflammation.[1][2][3][4] It is involved in vasodilation, anti-inflammatory responses, and the regulation of cell growth and apoptosis.[5][6] This document outlines three distinct assay protocols, each targeting a different aspect of the known signaling pathways of 14(15)-EET.

Introduction to 14(15)-EET and its Signaling Pathways

14(15)-EET is an epoxide metabolite of arachidonic acid produced by cytochrome P450 epoxygenases.[1] Its biological activity is terminated through rapid conversion to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by the soluble epoxide hydrolase (sEH).[1] The signaling actions of 14(15)-EET are complex and can be initiated through several mechanisms, including the activation of G-protein coupled receptors (GPCRs), modulation of ion channels, and interaction with nuclear receptors.[3][4][6]

The development of a cell-based assay for 14(15)-EET activity is crucial for the discovery of novel therapeutic agents that can mimic or enhance its beneficial effects, or for identifying inhibitors of its signaling for conditions where its activity may be detrimental. The following protocols provide detailed methodologies for assays based on:

  • Gαs-Coupled GPCR Activation: Measuring changes in intracellular cyclic AMP (cAMP).

  • Gαq-Coupled GPCR or Ion Channel Activation: Measuring intracellular calcium mobilization.

  • Nuclear Receptor Activation: Quantifying gene expression changes through a peroxisome proliferator-activated receptor-alpha (PPARα) reporter assay.[7]

Diagram: 14(15)-EET Synthesis and Primary Signaling Pathways

EET_Signaling cluster_synthesis Synthesis & Metabolism cluster_pathways Signaling Pathways Arachidonic Acid Arachidonic Acid CYP450 CYP450 Epoxygenase Arachidonic Acid->CYP450 EET 14(15)-EET CYP450->EET sEH sEH EET->sEH GPCRs Putative GPCRs (Gαs, Gαq) EET->GPCRs Extracellular MAPK_path MAPK/ERK Pathway EET->MAPK_path PI3K_path PI3K/Akt Pathway EET->PI3K_path DHET 14(15)-DHET sEH->DHET PPARa PPARα DHET->PPARa Intracellular AC Adenylyl Cyclase GPCRs->AC Gαs PLC Phospholipase C GPCRs->PLC Gαq cAMP ↑ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 Ca ↑ [Ca2+]i IP3->Ca Gene Gene Expression PPARa->Gene ERK p-ERK Akt p-Akt MAPK_path->ERK PI3K_path->Akt

Caption: Overview of 14(15)-EET synthesis, metabolism, and major signaling pathways.

Assay Protocol 1: Gαs-Coupled Receptor Activation - cAMP Measurement

This assay is designed to identify compounds that mimic or modulate 14(15)-EET's effect on Gαs-coupled receptors, leading to an increase in intracellular cAMP. A competitive immunoassay or a bioluminescent reporter assay can be used for detection.

Experimental Workflow: cAMP Assay

cAMP_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection seed Seed cells in 96/384-well plate incubate1 Incubate 24h seed->incubate1 pre_treat Pre-treat with phosphodiesterase inhibitor (e.g., IBMX) incubate1->pre_treat treat Add 14(15)-EET or test compounds pre_treat->treat incubate2 Incubate at 37°C treat->incubate2 lyse Lyse cells incubate2->lyse detect Perform cAMP detection assay (e.g., HTRF, AlphaScreen, Luminescence) lyse->detect read Read plate detect->read

Caption: Workflow for the cell-based cAMP accumulation assay.

Detailed Methodology
  • Cell Culture and Seeding:

    • Select a suitable cell line known to respond to EETs, such as human umbilical vein endothelial cells (HUVECs), vascular smooth muscle cells (VSMCs), or a recombinant cell line overexpressing a putative EET receptor.

    • Culture cells to ~80-90% confluency in appropriate media.

    • Seed cells into a 96- or 384-well white, clear-bottom plate at an optimized density and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of 14(15)-EET and test compounds in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Prepare serial dilutions of the compounds in a stimulation buffer (e.g., phenol-free DMEM) containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[8]

    • Aspirate the culture medium from the cells and add the compound dilutions. Include a vehicle control and a positive control (e.g., Forskolin).

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., PerkinElmer AlphaScreen cAMP Assay Kit, Promega cAMP-Glo™ Assay).[8][9][10]

    • Perform the cAMP detection reaction. This typically involves competition between cellular cAMP and a labeled cAMP for binding to a specific antibody or protein.[11][12]

    • Read the plate on a suitable plate reader (e.g., luminometer for bioluminescent assays, or a plate reader capable of AlphaScreen or HTRF detection).

Data Presentation
Treatment GroupConcentration (µM)cAMP Level (RLU/RFU)% of Control
Vehicle Control-100
Forskolin10
14(15)-EET0.01
0.1
1
10
Test Compound A0.01
0.1
1
10

Assay Protocol 2: Gαq-Coupled Receptor/Ion Channel Activation - Calcium Mobilization

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to 14(15)-EET or test compounds. This can be indicative of Gαq-coupled receptor activation or direct effects on calcium-permeable ion channels.[13][14]

Experimental Workflow: Calcium Mobilization Assay

Calcium_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Measurement seed Seed cells in 96/384-well black, clear-bottom plate incubate1 Incubate 24h seed->incubate1 load Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) incubate1->load incubate2 Incubate at 37°C load->incubate2 wash Wash cells incubate2->wash read_baseline Read baseline fluorescence wash->read_baseline inject Inject 14(15)-EET or test compounds read_baseline->inject read_kinetic Kinetic fluorescence reading inject->read_kinetic

Caption: Workflow for the cell-based calcium mobilization assay.

Detailed Methodology
  • Cell Culture and Seeding:

    • Use a cell line responsive to EETs, such as HEK293 cells endogenously or recombinantly expressing a target receptor.

    • Seed cells into a 96- or 384-well black, clear-bottom plate and incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

    • Aspirate the culture medium and add the loading buffer to the cells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

    • Wash the cells with a suitable assay buffer to remove excess dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader equipped with injectors.

    • Measure the baseline fluorescence for a short period.

    • Inject the 14(15)-EET or test compound dilutions and immediately begin kinetic measurement of fluorescence changes.[13] For Fluo-4, use an excitation of ~485 nm and emission of ~525 nm. For Fura-2, alternate excitation between ~340 nm and ~380 nm while measuring emission at ~510 nm.[15]

    • A positive control such as ATP or carbachol (B1668302) should be used to confirm cell viability and assay performance.

Data Presentation
Treatment GroupConcentration (µM)Peak Fluorescence (RFU)Area Under the Curve (AUC)
Vehicle Control-
ATP100
14(15)-EET0.01
0.1
1
10
Test Compound B0.01
0.1
1
10

Assay Protocol 3: PPARα Activation - Luciferase Reporter Gene Assay

This assay is based on the finding that 14,15-DHET, the metabolite of 14(15)-EET, can activate the nuclear receptor PPARα.[7] This protocol utilizes a reporter gene (luciferase) under the control of a PPARα response element.

Experimental Workflow: PPARα Reporter Assay

PPARa_Workflow cluster_transfection Transfection cluster_treatment Treatment cluster_detection Detection seed Seed cells in 96-well plate transfect Co-transfect with PPARα expression vector and PPRE-luciferase reporter seed->transfect incubate1 Incubate 24h transfect->incubate1 treat Add 14(15)-EET, 14(15)-DHET, or test compounds incubate1->treat incubate2 Incubate 18-24h treat->incubate2 lyse Lyse cells incubate2->lyse add_substrate Add luciferase substrate lyse->add_substrate read Measure luminescence add_substrate->read

Caption: Workflow for the PPARα luciferase reporter gene assay.

Detailed Methodology
  • Cell Culture and Transfection:

    • Use a cell line that is easily transfectable and has low endogenous PPARα activity, such as HEK293 or HepG2 cells.

    • Seed cells into a 96-well plate.

    • Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing multiple copies of a peroxisome proliferator response element (PPRE) upstream of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization.[16][17][18]

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of 14(15)-EET, 14(15)-DHET, or test compounds.

    • A known PPARα agonist (e.g., WY-14643) should be used as a positive control.[7]

    • Incubate the cells for 18-24 hours to allow for gene transcription and protein expression.

  • Luciferase Assay:

    • Aspirate the medium and lyse the cells using a suitable lysis buffer.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer. If a dual-luciferase system is used, measure both firefly and Renilla luciferase activity.[18]

Data Presentation
Treatment GroupConcentration (µM)Luciferase Activity (RLU)Fold Induction
Vehicle Control-1.0
WY-1464320
14(15)-EET10
14(15)-DHET10
Test Compound C0.1
1
10

Optional Confirmatory Assay: Western Blot for Protein Phosphorylation

To further investigate the signaling pathways activated by 14(15)-EET, a Western blot analysis can be performed to detect the phosphorylation of key downstream signaling proteins such as ERK and Akt.[5]

Protocol: Western Blot for p-ERK and p-Akt
  • Cell Treatment and Lysis:

    • Culture and treat cells with 14(15)-EET or test compounds for a short duration (e.g., 5-30 minutes).

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Blotting and Immunodetection:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[19][20]

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and Akt (p-Akt).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize the data, strip the membrane and re-probe with antibodies against total ERK and total Akt.[21]

Data Presentation
Treatmentp-ERK/Total ERK (Ratio)p-Akt/Total Akt (Ratio)
Vehicle Control1.01.0
14(15)-EET (1 µM)
Test Compound (1 µM)

By utilizing these detailed protocols and application notes, researchers can effectively develop and implement robust cell-based assays to explore the biological activity of 14(15)-EET and to screen for novel modulators of its signaling pathways.

References

Application of 14S(15R)-EET in Animal Models of Hypertension: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid by cytochrome P450 epoxygenases. Among the various regioisomers, 14,15-EET has garnered significant interest for its potent vasodilatory and anti-inflammatory properties. However, the therapeutic potential of native EETs is limited by their rapid metabolism and chemical instability. The development of stable synthetic analogs, such as 14S(15R)-EET-A (disodium (S)-2-(13-(3-pentyl)ureido)-tridec-8(Z)-enamido) succinate), has enabled more extensive investigation into their effects in various disease models, including hypertension.

These application notes provide a comprehensive overview of the experimental use of this compound and its analog, EET-A, in animal models of hypertension. The document includes a summary of quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Data Presentation

The following tables summarize the quantitative effects of this compound and its analog EET-A on blood pressure in hypertensive animal models.

Table 1: Effect of Intravenous/Intraarterial Administration of 14,15-EET on Mean Arterial Pressure (MAP) in Hypertensive Rats

Animal ModelCompoundAdministration RouteDose RangeMaximum MAP Reduction (mmHg)Reference
Spontaneously Hypertensive Rat (SHR)14,15-EETIV & IA1 - 10 µg/kg45 ± 6[1]
Normal Rat14,15-EETIV & IA1 - 10 µg/kg45 ± 6[1]

Table 2: Effect of a 14,15-EET Analog (EET-A) on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Age of SHRAdministration RouteDoseDurationEffect on Blood PressureReference
16 weeks (Adult)Oral (in drinking water)10 mg/kg/day4 weeksNo significant impact on systolic blood pressure[2]
16 weeks (Adult)Oral (in drinking water)40 mg/kg/day4 weeksNo significant impact on systolic blood pressure[3]
6 weeks (Young)Oral (in drinking water) with AAA*10 mg/kg/day4 weeksPrevented the development of hypertension (Systolic BP: 134 ± 2 mmHg vs. 156 ± 5 mmHg in control)[3]
Not SpecifiedIntravenous Infusion5 mg/kg over 1 hourAcuteSignificant decrease in Mean Arterial Blood Pressure (MABP)[4]
Not SpecifiedIntraperitoneal Injection10 mg/kg/day14 daysLowered Mean Arterial Pressure (MAP) by 30-50 mmHg in Angiotensin II-induced hypertension[5]

*AAA: 20-HETE receptor antagonist

Table 3: Hemodynamic and Renal Effects of Intravenous EET-A Infusion in Spontaneously Hypertensive Rats (SHR)

ParameterTreatmentDurationChange from BaselineReference
Mean Arterial Blood Pressure (MABP)5 mg/kg EET-A1 hourSignificant Decrease[4]
Total Renal Blood Flow (RBF)5 mg/kg EET-A1 hour~30% Increase[4]
Cortical Blood Flow (CBF)5 mg/kg EET-A1 hour~26% Increase[4]

Signaling Pathways

The antihypertensive effects of this compound and its analogs are mediated through multiple signaling pathways, primarily involving vasodilation and regulation of renal sodium transport.

Vasodilation Signaling Pathway

14,15-EET induces vasodilation in vascular smooth muscle cells (VSMCs) primarily through the activation of a Gs protein-coupled receptor, which has been identified as the prostaglandin (B15479496) EP2 receptor. This initiates a downstream signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA), ultimately leading to the opening of large-conductance calcium-activated potassium (BKCa) channels. The resulting potassium efflux causes hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent smooth muscle relaxation and vasodilation.

G EET This compound EP2 Prostaglandin EP2 Receptor (Gs-coupled) EET->EP2 Binds to AC Adenylyl Cyclase EP2->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates BKCa BKCa Channel PKA->BKCa Phosphorylates and Opens Hyperpolarization Hyperpolarization BKCa->Hyperpolarization K+ efflux leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation Causes G EET This compound Receptor Cell Surface Receptor EET->Receptor Binds to ERK ERK1/2 Activation Receptor->ERK Initiates signaling cascade leading to ENaC Epithelial Sodium Channel (ENaC) ERK->ENaC Phosphorylates Inhibition Inhibition of ENaC ENaC->Inhibition Results in Natriuresis Increased Sodium Excretion (Natriuresis) Inhibition->Natriuresis Leads to

References

Application Notes and Protocols for Investigating the Role of 14S(15R)-EET in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline.[1] Emerging evidence suggests that epoxyeicosatrienoic acids (EETs), particularly 14S(15R)-EET, play a significant neuroprotective role. EETs are signaling lipids derived from arachidonic acid that are metabolized and degraded by the soluble epoxide hydrolase (sEH).[1] Inhibition of sEH or direct administration of 14,15-EET has been shown to reduce Aβ and tau pathologies, mitigate neuroinflammation, and improve cognitive function in various AD models.[2][3][4] These findings highlight the therapeutic potential of targeting the sEH/EET pathway for AD.

This document provides detailed application notes and experimental protocols for investigating the role of this compound in both in vitro and in vivo models of Alzheimer's disease.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of modulating 14,15-EET levels in Alzheimer's disease models.

Table 1: Effects of 14,15-EET or sEH Inhibitors on Amyloid-Beta and Tau Pathology

TreatmentModelOutcome MeasureResultReference
14,15-EET (100 ng/ml infusion)5xFAD miceAβ aggregation in hippocampusPrevention of Aβ aggregation[2]
14,15-EET (200 ng/ml infusion)6-month-old 5xFAD miceAβ deposition in hippocampusReversal of Aβ deposition[2][3]
sEH inhibitor (TPPU)Aβ-induced AD miceAβ plaque formationPrevention[5]
sEH inhibitor (TPPU)Aβ-induced AD miceTau hyperphosphorylationPrevention[5]
sEH inhibitor (UB-BJ-02)5xFAD miceAβ plaque numberSignificant decrease[6]

Table 2: Effects of 14,15-EET or sEH Inhibitors on Neuroinflammation

TreatmentModelOutcome MeasureResultReference
sEH inhibitor (TPPU, 5 mg/kg/day)SAMP8 and 5XFAD micePro-inflammatory cytokines (IL-1β, TNF-α)Reduction in gene expression and protein levels[4]
sEH inhibitor (TPPU)Aβ-induced AD miceMicroglia and astrocyte activationSuppression[5]
sEH inhibitor (UB-BJ-02)5xFAD miceNeuroinflammatory markers (GFAP, IBA-1)Reduction in immunohistochemical staining[6]
sEH inhibitor (UB-BJ-02)5xFAD micePro-inflammatory gene expression (Il-1β, Tnf-a, Il-6)Reduction[6]

Table 3: Effects of 14,15-EET or sEH Inhibitors on Cognitive Function

TreatmentModelBehavioral TestResultReference
sEH inhibitor (TPPU)Aβ-induced AD miceSpatial learning and memoryAlleviation of deficits[5]
sEH inhibitor (TPPU, 1 mg/kg/day)hAPP/PS1 TgF344-AD ratsCognitive functionAttenuation of loss[7]
sEH inhibitor (UB-BJ-02)5xFAD miceShort- and long-term memory, spatial memoryImprovement[6]
sEH inhibitor (TPPU)AD and DM-ADRD ratsSpatial navigation (eight-arm water maze)Reversal of cognitive decline[5]

Signaling Pathways and Experimental Workflows

The following diagrams visualize key signaling pathways and experimental workflows.

G cluster_0 14,15-EET Neuroprotective Signaling cluster_1 Anti-inflammatory Effects cluster_2 Neuroprotection & Synaptic Plasticity EET 14,15-EET sEH sEH EET->sEH inhibition NFkB NF-κB Activation EET->NFkB Inhibits PI3K_AKT PI3K/Akt Pathway EET->PI3K_AKT Activates AMPK AMPK EET->AMPK Activates PPARg PPAR-γ EET->PPARg Activates DHET 14,15-DHET (inactive) sEH->DHET hydrolysis Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Reduces GSK3b GSK3β PI3K_AKT->GSK3b Inhibits Tau Tau Protein GSK3b->Tau Reduces Hyperphosphorylation SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Activates Mito Mitochondria PGC1a->Mito Promotes Mitochondrial Biogenesis & Function CREB CREB PPARg->CREB Activates BDNF BDNF CREB->BDNF Increases Expression Synaptic_Plasticity Synaptic Plasticity & Neuronal Survival BDNF->Synaptic_Plasticity Enhances

Caption: Neuroprotective signaling pathways of 14,15-EET in Alzheimer's disease.

G cluster_0 In Vitro Experimental Workflow cluster_1 Assessments start Primary Astrocyte/Neuron Co-culture or Microglia Culture treatment Treat with Aβ oligomers (e.g., 10 μM) +/- this compound (e.g., 0.1-10 μM) or sEH inhibitor (e.g., TPPU 0.1-1 μM) start->treatment incubation Incubate for 24-48 hours treatment->incubation cell_viability Cell Viability Assay (MTT) incubation->cell_viability cytokine_elisa Cytokine Measurement (ELISA) (TNF-α, IL-1β) incubation->cytokine_elisa western_blot Western Blot (p-tau, synaptic proteins) incubation->western_blot immunocytochemistry Immunocytochemistry (Aβ uptake, glial activation) incubation->immunocytochemistry

Caption: In vitro workflow for assessing this compound effects.

G cluster_0 In Vivo Experimental Workflow cluster_1 Assessments start 5xFAD Transgenic Mice treatment Administer this compound (e.g., 100-200 ng/ml intrahippocampal infusion) or sEH inhibitor (e.g., TPPU 1-5 mg/kg/day p.o.) start->treatment duration Treatment for several weeks/months treatment->duration behavior Behavioral Testing (Morris Water Maze, Y-maze) duration->behavior brain_collection Brain Tissue Collection behavior->brain_collection ihc Immunohistochemistry (Aβ plaques, p-tau, GFAP, Iba1) brain_collection->ihc elisa Biochemical Analysis (ELISA) (Aβ40/42, Cytokines) brain_collection->elisa ltp Electrophysiology (LTP in hippocampal slices) brain_collection->ltp

Caption: In vivo workflow for assessing this compound effects.

Experimental Protocols

In Vitro Models

Protocol 1: Primary Astrocyte and Neuron Co-culture and Treatment

  • Preparation of Primary Cultures:

    • Isolate cortical astrocytes from P1-P2 mouse pups and culture in DMEM with 10% FBS.

    • Isolate cortical neurons from E16-E18 mouse embryos and culture in Neurobasal medium supplemented with B27 and GlutaMAX.

    • For co-cultures, plate astrocytes first and allow them to form a confluent monolayer before seeding neurons on top.

  • Amyloid-Beta (Aβ) Oligomer Preparation:

    • Reconstitute synthetic Aβ1-42 peptide in HFIP, evaporate, and resuspend in DMSO.

    • Dilute in serum-free media and incubate at 4°C for 24 hours to form oligomers.

  • Treatment:

    • Treat co-cultures with Aβ oligomers (e.g., 10 μM) for 24-48 hours.

    • For experimental groups, pre-treat with this compound (e.g., 0.1-10 μM) or a sEH inhibitor like TPPU (e.g., 0.1-1 μM) for 1-2 hours before adding Aβ.[1][8]

  • Assessment of Neuroprotection:

    • Cell Viability: Use the MTT assay to quantify cell viability.

    • Neuroinflammation: Measure levels of TNF-α and IL-1β in the culture supernatant using ELISA kits.

    • Tau Pathology: Analyze cell lysates by Western blot for phosphorylated tau (e.g., using PHF-1 antibody).[9]

In Vivo Models

Protocol 2: Administration of this compound or sEH Inhibitor to 5xFAD Mice

  • Animal Model:

    • Use 5xFAD transgenic mice, which develop aggressive amyloid pathology. Age-matched wild-type littermates should be used as controls.[10]

  • Treatment Regimen:

    • This compound Administration: For direct brain delivery, use osmotic mini-pumps for continuous intrahippocampal infusion of this compound (e.g., 100-200 ng/ml in artificial cerebrospinal fluid) for 2-4 weeks.[2][3]

    • sEH Inhibitor Administration: Administer a sEH inhibitor such as TPPU orally via drinking water or gavage (e.g., 1-5 mg/kg/day) for several months.[4][5]

  • Behavioral Analysis:

    • Perform cognitive testing, such as the Morris water maze to assess spatial learning and memory, before and after the treatment period.[11][12]

  • Tissue Collection and Processing:

    • At the end of the study, perfuse mice with PBS followed by 4% paraformaldehyde.

    • Collect brains and process one hemisphere for immunohistochemistry (post-fix and section) and the other for biochemical analyses (snap-freeze).

Assessment of AD-like Pathologies

Protocol 3: Immunohistochemistry for Aβ Plaques and Phosphorylated Tau

  • Tissue Preparation: Use 30-40 µm free-floating brain sections.

  • Antigen Retrieval: Incubate sections in 88% formic acid for 25 minutes for Aβ staining. For p-tau, use citrate (B86180) buffer (pH 6.0) at 95°C for 20 minutes.

  • Blocking: Block non-specific binding with 10% normal goat serum in PBS with 0.3% Triton X-100 for 1 hour.

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies.

    • Aβ plaques: Anti-Aβ antibody (e.g., 6E10, 1:1000 dilution).

    • Phosphorylated Tau: Anti-p-tau antibody (e.g., AT8, 1:500 dilution or PHF-1, 1:1500 dilution).[9][13]

  • Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC) kit and develop with DAB.

  • Quantification: Capture images and quantify the plaque load or number of tau-positive neurons using image analysis software (e.g., ImageJ).[14]

Protocol 4: ELISA for Cytokine Measurement in Brain Homogenates

  • Brain Homogenate Preparation:

    • Homogenize brain tissue in a lysis buffer containing protease inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the total protein concentration using a BCA assay.

  • ELISA Procedure:

    • Use commercially available ELISA kits for mouse TNF-α and IL-1β (e.g., from RayBiotech, Cusabio, or Abcam).[15][16][17]

    • Follow the manufacturer's instructions for coating plates, adding samples and standards, incubation with detection antibodies, and substrate development.

    • Read the absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.

Protocol 5: Measurement of Long-Term Potentiation (LTP) in Hippocampal Slices

  • Slice Preparation:

    • Rapidly dissect the hippocampus from the mouse brain in ice-cold artificial cerebrospinal fluid (aCSF).

    • Prepare 300-400 µm thick transverse slices using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • LTP Induction and Measurement:

    • Record baseline field excitatory postsynaptic potentials (fEPSPs) for 20-30 minutes.

    • Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).

    • Continue recording fEPSPs for at least 60 minutes post-stimulation to measure the potentiation of synaptic strength.

    • Analyze the slope of the fEPSP to quantify the degree of LTP.

References

Application Note and Protocol for Assessing the Effect of 14S(15R)-EET on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

14(S),15(R)-Epoxyeicosatrienoic acid (14S(15R)-EET) is a cytochrome P450-derived metabolite of arachidonic acid. While some epoxyeicosatrienoic acid (EET) isomers are known to be inactive as cyclooxygenase inhibitors, they have been observed to inhibit platelet aggregation induced by arachidonic acid[1]. This inhibition is not dependent on the stereochemistry of the EET and appears to function through a mechanism independent of thromboxane (B8750289) B2 formation[1]. Instead, the inhibitory effect of EETs on platelet aggregation correlates with the inhibition of the phosphorylation of a 40-kDa platelet protein, a substrate for Protein Kinase C (PKC)[1][2]. This document provides a detailed protocol for assessing the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry (LTA).

Data Presentation

The inhibitory effect of this compound on arachidonic acid-induced platelet aggregation has been reported to occur in a non-stereospecific manner. The following table summarizes the known quantitative data.

CompoundAgonistAssayEffective ConcentrationReported IC50Reference
14(S),15(R)-EETArachidonic AcidLight Transmission Aggregometry1 - 10 µMNot Specified[1]

Experimental Protocols

Principle of Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet function[3][4]. The method involves preparing platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from whole blood. The PRP is placed in a cuvette in an aggregometer, and a baseline light transmission is established. An agonist, in this case, arachidonic acid, is added to induce platelet aggregation. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is measured by a photodetector. The change in light transmission is recorded over time, generating an aggregation curve. The inhibitory effect of a compound like this compound is determined by its ability to reduce the extent of aggregation compared to a vehicle control.

Materials and Reagents
  • Freshly drawn human whole blood

  • 3.2% or 3.8% Sodium Citrate (B86180) anticoagulant

  • This compound (Cayman Chemical or equivalent)

  • Arachidonic Acid (Sigma-Aldrich or equivalent)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

  • Aggregometer (e.g., Chrono-log Model 700)

  • Aggregometer cuvettes with stir bars

  • Calibrated pipettes

  • Centrifuge

Detailed Methodology for Assessing the Effect of this compound

1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Collect whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.

  • Use a 19- or 21-gauge needle and draw the blood into tubes containing 3.2% or 3.8% sodium citrate at a 9:1 blood-to-anticoagulant ratio.

  • Gently invert the tubes several times to ensure proper mixing.

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.

  • Carefully aspirate the upper platelet-rich plasma layer without disturbing the buffy coat and transfer it to a clean polypropylene (B1209903) tube.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.

  • Collect the supernatant (PPP) and store it at room temperature.

  • Allow the PRP to rest for at least 30 minutes but no more than 4 hours at room temperature before use.

2. Preparation of this compound and Arachidonic Acid Solutions

  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, prepare serial dilutions of this compound in PBS or saline to achieve final concentrations in the range of 1-10 µM (and higher if determining an IC50). The final DMSO concentration in the PRP should be kept below 0.5%.

  • Prepare a stock solution of arachidonic acid. A typical final concentration to induce aggregation is around 0.5-1.5 mM[5]. The optimal concentration should be determined empirically.

3. Light Transmission Aggregometry Procedure

  • Turn on the aggregometer and allow it to warm up to 37°C.

  • Adjust the platelet count of the PRP if necessary to be within the range of 200-300 x 10⁹/L using PPP.

  • Pipette an appropriate volume of PRP (typically 450 µL) into an aggregometer cuvette containing a magnetic stir bar.

  • Place the cuvette with PRP into the sample well of the aggregometer and a cuvette with PPP into the reference well.

  • Calibrate the instrument by setting 0% aggregation for PRP and 100% aggregation for PPP.

  • Pre-warm the PRP in the cuvette for at least 2 minutes at 37°C with stirring (typically 900-1200 rpm).

  • Add a small volume (e.g., 5 µL) of the this compound dilution or vehicle (DMSO diluted in PBS) to the PRP and incubate for a predetermined time (e.g., 1-5 minutes).

  • Initiate the recording of light transmission.

  • Add the determined concentration of arachidonic acid to the cuvette to induce platelet aggregation.

  • Record the aggregation for a set period, typically 5-10 minutes.

  • Repeat the procedure for each concentration of this compound and the vehicle control.

4. Data Analysis

  • The primary endpoint is the maximum percentage of platelet aggregation.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Max Aggregation with Inhibitor / Max Aggregation with Vehicle)] * 100

  • If a dose-response curve is generated, the IC50 value (the concentration of inhibitor that causes 50% inhibition of aggregation) can be calculated using appropriate software (e.g., GraphPad Prism).

Visualization of Workflow and Signaling Pathway

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LTA Assay cluster_2 Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifuge_PRP Centrifugation (150-200g, 15-20 min) Blood_Collection->Centrifuge_PRP PRP_Isolation Isolate Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP_Isolation Centrifuge_PPP Centrifugation (1500-2000g, 15-20 min) Centrifuge_PRP->Centrifuge_PPP Prepare_Samples Prepare PRP in Cuvettes PRP_Isolation->Prepare_Samples PPP_Isolation Isolate Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP_Isolation Calibrate Calibrate Aggregometer (0% PRP, 100% PPP) PPP_Isolation->Calibrate Prepare_Samples->Calibrate Pre_incubation Pre-incubate PRP with This compound or Vehicle Calibrate->Pre_incubation Add_Agonist Add Arachidonic Acid Pre_incubation->Add_Agonist Record_Aggregation Record Light Transmission (5-10 min) Add_Agonist->Record_Aggregation Calculate_Inhibition Calculate % Inhibition Record_Aggregation->Calculate_Inhibition Dose_Response Generate Dose-Response Curve Calculate_Inhibition->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50

Caption: Workflow for assessing the effect of this compound on platelet aggregation.

Proposed Signaling Pathway of this compound in Platelets

G cluster_agonist Agonist Pathway cluster_platelet Platelet Activation Cascade cluster_inhibitor Inhibitory Pathway AA Arachidonic Acid PKC Protein Kinase C (PKC) AA->PKC Activates PLA2 Phospholipase A2 PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 Activation P40 40-kDa Protein PKC->P40 Phosphorylates P40_P Phosphorylated 40-kDa Protein P40->P40_P Aggregation Platelet Aggregation P40_P->Aggregation Leads to EET This compound Inhibition Inhibition EET->Inhibition Inhibition->P40 Prevents Phosphorylation

Caption: Proposed signaling pathway for the inhibition of platelet aggregation by this compound.

References

Application of 14S(15R)-EET in Cancer Cell Proliferation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14(S),15(R)-Epoxyeicosatrienoic acid (14S,15R-EET) is a bioactive lipid metabolite derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases. Emerging evidence highlights its significant role in cancer biology, particularly in promoting cancer cell proliferation, survival, and angiogenesis. This document provides detailed application notes and protocols for studying the effects of 14S(15R)-EET on cancer cell proliferation, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its pro-proliferative effects by activating several key signaling pathways implicated in cancer progression. Upon introduction to cancer cells, it can stimulate the phosphorylation and activation of the Epidermal Growth Factor Receptor (EGFR). This transactivation of EGFR initiates downstream signaling cascades, primarily the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways. The activation of these pathways leads to the promotion of cell cycle progression and inhibition of apoptosis, ultimately resulting in increased cancer cell proliferation.

Data Presentation

The pro-proliferative effects of this compound have been observed in various cancer cell lines. The following tables summarize the quantitative data from representative studies.

Table 1: Effect of 14,15-EET on Cancer Cell Proliferation

Cell LineCancer TypeAssayConcentration of 14,15-EETIncubation TimeResultReference
Tca-8113Tongue CarcinomaMTT Assay100 nM12 and 24 hrsSignificant increase in cell proliferation compared to control.
A549Lung CarcinomaMTT AssayVarious concentrations12, 24, 48, 72 hrsDose- and time-dependent promotion of proliferation.
NCI-H446Small Cell Lung CancerMTT AssayVarious concentrations12, 24, 48, 72 hrsDose- and time-dependent promotion of proliferation.
HepG2Hepatocellular CarcinomaMTT AssayVarious concentrations12, 24, 48, 72 hrsDose- and time-dependent promotion of proliferation.
MCF-7Breast CancerAdhesion AssayNot specifiedNot specifiedEnhanced cell adhesion.
MDA-MB-231Breast CancerAdhesion AssayNot specifiedNot specifiedEnhanced cell adhesion.
PC-3Prostate CancerInvasion and Migration AssayNot specifiedNot specifiedInduced cell motility.
DU-145Prostate CancerInvasion and Migration AssayNot specifiedNot specifiedInduced cell motility.
LNCaPProstate CancerInvasion and Migration AssayNot specifiedNot specifiedInduced cell motility.

Table 2: Effect of 14,15-EET on Cell Cycle Distribution in Tca-8113 Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
Control68.3 ± 5.117.2 ± 9.74.9 ± 7.3
11,12-EET29.3 ± 8.249.7 ± 7.521.0 ± 5.3

Note: While this data is for 11,12-EET, similar effects on cell cycle progression are reported for other EETs, including 14,15-EET.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest EET concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization.

  • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 30 minutes or store at -20°C overnight.

  • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

Western Blot Analysis of Signaling Proteins

This protocol is used to detect the phosphorylation status of key proteins in the EGFR, PI3K/Akt, and ERK signaling pathways.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with ice-cold RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software.

Mandatory Visualizations

Signaling_Pathway EET This compound EGFR EGFR EET->EGFR transactivates PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Apoptosis Apoptosis Inhibition Akt->Apoptosis ERK->Proliferation

Caption: Signaling pathway of this compound-induced cancer cell proliferation.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Seed Seed Cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate for desired time Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_Sol Add Solubilization Solution Incubate3->Add_Sol Measure Measure Absorbance at 570 nm Add_Sol->Measure

Caption: Experimental workflow for the MTT cell proliferation assay.

WesternBlot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Blotting Cell_Lysis Cell Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Denaturation Denaturation Protein_Quant->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: Experimental workflow for Western blot analysis.

Application Notes and Protocols for In Vitro Angiogenesis Assays Using 14S(15R)-EET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and development, and in pathological conditions like tumor growth and metastasis. The study of angiogenesis is paramount for the development of novel therapeutics. 14(S),15(R)-Epoxyeicosatrienoic acid (14S,15R-EET), a cytochrome P450-derived metabolite of arachidonic acid, has emerged as a potent endogenous mediator of angiogenesis. These application notes provide detailed protocols for utilizing 14S,15R-EET in key in vitro angiogenesis assays, including the tube formation assay, spheroid sprouting assay, and wound healing (migration) assay. The document also elucidates the underlying signaling pathway and presents available quantitative data to guide experimental design and interpretation.

Mechanism of Action: 14S(15R)-EET Signaling in Angiogenesis

This compound promotes angiogenesis in endothelial cells through the activation of a Src-dependent signaling cascade that culminates in the upregulation of Vascular Endothelial Growth Factor (VEGF), a pivotal pro-angiogenic factor.[1] The binding of 14,15-EET to a putative membrane receptor initiates the activation of Src, a non-receptor tyrosine kinase. Activated Src then phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and binds to the promoter region of the VEGF gene, thereby inducing its transcription and subsequent protein expression.[1] The secreted VEGF then acts in an autocrine/paracrine manner to stimulate endothelial cell proliferation, migration, and differentiation, the key events in angiogenesis.

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EET [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Putative Receptor", fillcolor="#F1F3F4"]; Src [label="Src", fillcolor="#FBBC05"]; STAT3 [label="STAT3", fillcolor="#FBBC05"]; pSTAT3 [label="p-STAT3\n(Dimerization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4"]; VEGF_Gene [label="VEGF Gene", fillcolor="#34A853", fontcolor="#FFFFFF"]; VEGF_mRNA [label="VEGF mRNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; VEGF_Protein [label="VEGF Protein\n(Secretion)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis\n(Tube Formation, Migration,\nProliferation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

EET -> Receptor [label=" Binds"]; Receptor -> Src [label=" Activates"]; Src -> STAT3 [label=" Phosphorylates"]; STAT3 -> pSTAT3; pSTAT3 -> Nucleus [label=" Translocates to"]; Nucleus -> VEGF_Gene [style=invis]; pSTAT3 -> VEGF_Gene [label=" Binds to Promoter"]; VEGF_Gene -> VEGF_mRNA [label=" Transcription"]; VEGF_mRNA -> VEGF_Protein [label=" Translation"]; VEGF_Protein -> Angiogenesis [label=" Promotes"]; }``` Caption: Signaling pathway of this compound-induced angiogenesis.

Quantitative Data Summary

The following tables summarize quantitative data obtained from studies on 14,15-EET in various angiogenesis assays. It is important to note that much of the available data is for the racemic mixture of 14,15-EET. While 14(S),15(R)-EET is suggested to be the more potent enantiomer in some biological systems, specific dose-response data for angiogenesis assays is limited. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell type and assay conditions.

Table 1: Effective Concentrations of 14,15-EET in In Vitro Angiogenesis Assays

AssayCell TypeEffective Concentration (14,15-EET)Observed EffectReference
Migration Assay HDMEC0.1 µMSignificant increase in cell migration[1]
Tube Formation HDMEC0.1 µMPromotion of capillary-like tube formation[1]
VEGF Induction HDMEC0.1 µM~2-fold increase in VEGF protein expression[1]
STAT3 Activation HDMEC0.1 µMIncreased STAT3 phosphorylation[1]

HDMEC: Human Dermal Microvascular Endothelial Cells

Table 2: General Concentration Ranges for Pro-Angiogenic Factors

FactorTypical Concentration Range
VEGF 10 - 50 ng/mL
bFGF 10 - 50 ng/mL

Experimental Protocols

The following are detailed protocols for three standard in vitro angiogenesis assays. It is recommended to use endothelial cells at a low passage number (P3-P8) for optimal results.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures when cultured on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel® or Cultrex® BME)

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • Vehicle control (ethanol or DMSO)

  • Positive control: VEGF (50 ng/mL)

  • 96-well tissue culture plates

  • Calcein AM (for fluorescence imaging)

  • Inverted microscope with imaging capabilities

Protocol:

  • Plate Coating:

    • Thaw the basement membrane matrix on ice overnight at 4°C.

    • Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Preparation:

    • Culture HUVECs to 80-90% confluency.

    • Harvest the cells using a gentle dissociation reagent (e.g., Accutase).

    • Resuspend the cells in serum-free or low-serum basal medium at a concentration of 2 x 10^5 cells/mL.

  • Treatment Preparation:

    • Prepare dilutions of this compound in the cell suspension medium. A suggested starting concentration range is 0.01 µM to 1 µM.

    • Prepare vehicle control and positive control (VEGF) wells.

  • Cell Seeding and Incubation:

    • Add 100 µL of the cell suspension containing the respective treatments to each well of the coated 96-well plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification:

    • After incubation, carefully remove the medium.

    • For fluorescent imaging, stain the cells with Calcein AM (2 µg/mL) for 30 minutes at 37°C.

    • Capture images using an inverted fluorescence microscope.

    • Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

```dot digraph "Tube_Formation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=normal, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; coat_plate [label="Coat 96-well plate\nwith Basement Membrane Matrix"]; solidify [label="Incubate at 37°C\n(30-60 min)"]; prep_cells [label="Prepare Endothelial\nCell Suspension"]; add_treatment [label="Add this compound,\nVehicle, or VEGF"]; seed_cells [label="Seed cells onto\nsolidified matrix"]; incubate [label="Incubate at 37°C\n(4-18 hours)"]; visualize [label="Visualize and Image\nTube Formation"]; quantify [label="Quantify Tube Length,\nJunctions, and Loops"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> coat_plate; coat_plate -> solidify; solidify -> prep_cells; prep_cells -> add_treatment; add_treatment -> seed_cells; seed_cells -> incubate; incubate -> visualize; visualize -> quantify; quantify -> end; }

Caption: Workflow for the spheroid sprouting assay.

Wound Healing (Migration) Assay

This assay measures the rate of collective cell migration, a key component of angiogenesis.

Materials:

  • HUVECs or other suitable endothelial cells

  • Endothelial Cell Growth Medium

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tip or a cell scraper

  • This compound stock solution

  • Vehicle control

  • Positive control: VEGF (50 ng/mL)

  • Inverted microscope with a camera and time-lapse capabilities (optional)

Protocol:

  • Cell Seeding:

    • Seed HUVECs in 24-well plates and grow them to form a confluent monolayer.

  • Creating the Wound:

    • Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

    • Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment and Incubation:

    • Replace the PBS with fresh low-serum medium containing the desired concentrations of this compound, vehicle, or VEGF.

    • Place the plate on a microscope stage within an incubator for time-lapse imaging or return it to the incubator.

  • Image Acquisition:

    • Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours. Ensure the same field of view is imaged at each time point.

  • Quantification:

    • Measure the width of the scratch at different points for each image.

    • Calculate the percentage of wound closure at each time point relative to the initial wound area.

    • The rate of migration can be determined by plotting the wound closure over time.

```dot digraph "Wound_Healing_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=normal, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed_cells [label="Seed Endothelial Cells to\nform a Confluent Monolayer"]; create_wound [label="Create a Scratch (Wound)\nin the Monolayer"]; wash_cells [label="Wash to Remove Debris"]; add_treatment [label="Add Medium with this compound,\nVehicle, or VEGF"]; image_t0 [label="Image the Wound at Time 0"]; incubate [label="Incubate at 37°C"]; image_time_points [label="Image at Regular Time Intervals\n(e.g., 4, 8, 12, 24 hours)"]; quantify [label="Measure Wound Area and\nCalculate % Closure"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> seed_cells; seed_cells -> create_wound; create_wound -> wash_cells; wash_cells -> add_treatment; add_treatment -> image_t0; image_t0 -> incubate; incubate -> image_time_points; image_time_points -> quantify; quantify -> end; }

References

Application Notes and Protocols for Measuring 14S(15R)-EET-Induced Vasodilation in Isolated Arteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for investigating the vasodilatory effects of 14(S),15(R)-Epoxyeicosatrienoic Acid (14,15-EET), a critical signaling molecule in the regulation of vascular tone. The following sections detail the underlying signaling pathways, provide a comprehensive protocol for measuring vasodilation in isolated arteries using wire myography, and present quantitative data from relevant studies.

Introduction

14,15-EET is a cytochrome P450-derived metabolite of arachidonic acid primarily produced by the vascular endothelium. It functions as an endothelium-derived hyperpolarizing factor (EDHF), playing a crucial role in regulating blood flow and pressure through its potent vasodilatory actions.[1][2] Understanding the mechanisms of 14,15-EET-induced vasodilation and possessing robust protocols to measure its effects are essential for research into cardiovascular physiology and the development of novel therapeutics for conditions such as hypertension.

Signaling Pathways of 14,15-EET-Induced Vasodilation

14,15-EET elicits vasodilation through multiple signaling pathways, primarily involving the activation of potassium channels in vascular smooth muscle cells (VSMCs), leading to hyperpolarization and subsequent relaxation.

Primary Mechanism:

  • Endothelial Production: Agonists like bradykinin (B550075) and acetylcholine (B1216132), or physical stimuli such as shear stress, stimulate phospholipase in endothelial cells, leading to the release of arachidonic acid.[2]

  • CYP450 Metabolism: Arachidonic acid is metabolized by cytochrome P450 (CYP) epoxygenases (specifically CYP2C and CYP2J families) to form EETs, including 14,15-EET.[2]

  • Action on VSMCs: 14,15-EET diffuses to adjacent VSMCs.

  • Potassium Channel Activation: In VSMCs, 14,15-EET activates large-conductance Ca2+-activated potassium (BKCa) channels.[1][2] Some studies also indicate a role for ATP-sensitive potassium (KATP) channels.[1]

  • Hyperpolarization: The opening of K+ channels leads to potassium efflux, causing membrane hyperpolarization.

  • Vasodilation: Hyperpolarization inhibits voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation and vasodilation.[2]

Alternative and Contributing Pathways:

  • G-Protein Coupled Receptor (GPCR) Activation: Evidence suggests that 14,15-EET may act through a Gs protein-coupled receptor.[3] The prostaglandin (B15479496) EP2 receptor has been identified as a potential candidate, with its activation leading to a cAMP/PKA-dependent signaling cascade that contributes to vasodilation.[4][5]

  • Endothelial Action and Gap Junctions: In some vascular beds, EETs can act on the endothelium to activate small and intermediate-conductance Ca2+-activated potassium (SKCa and IKCa) channels, causing endothelial hyperpolarization that is then transmitted to the VSMCs via myoendothelial gap junctions.[2][6]

Experimental Protocols

The wire myograph is the gold standard for in vitro measurement of isometric tension in small isolated arteries, making it the ideal apparatus for studying the effects of 14,15-EET.[7][8][9]

Protocol: Measuring 14,15-EET-Induced Vasodilation using Wire Myography

1. Materials and Reagents:

  • Isolated Arteries: Mesenteric, coronary, or other resistance arteries (100 µm to 2 mm in diameter) are commonly used.[7][9][10]

  • Physiological Saline Solution (PSS): Such as Krebs-Henseleit solution, kept ice-cold for dissection and at 37°C for experiments. The solution should be continuously aerated with 95% O2 and 5% CO2.[7]

  • 14(S),15(R)-EET Stock Solution: Prepare in a suitable solvent (e.g., ethanol) and make serial dilutions.

  • Vasoconstrictor: Phenylephrine, U-46619 (a thromboxane (B8750289) A2 mimetic), or high-potassium solution (High-K+) to pre-constrict the arteries.[1][11]

  • (Optional) Inhibitors/Antagonists:

    • Iberiotoxin (BKCa channel blocker)[1]

    • Glibenclamide (KATP channel blocker)[1]

    • AH6809 (EP2 receptor antagonist)[4][5]

    • Indomethacin (cyclooxygenase inhibitor) and L-NAME (nitric oxide synthase inhibitor) to exclude the influence of prostaglandins (B1171923) and nitric oxide.[11]

  • Equipment:

    • Wire myograph system (e.g., DMT, Living Systems)[9][12]

    • Dissecting microscope, fine surgical scissors, and forceps[7]

    • Data acquisition system (e.g., PowerLab)[12]

2. Artery Dissection and Mounting:

  • Euthanize the animal model (e.g., rat, mouse) according to approved institutional protocols.

  • Isolate the desired tissue (e.g., mesentery) and place it in ice-cold PSS.[7]

  • Under a dissecting microscope, carefully dissect the artery of interest, removing surrounding adipose and connective tissue.[7]

  • Cut the cleaned artery into segments of approximately 2 mm in length.[7]

  • Mount each arterial segment onto the two wires of the wire myograph chamber.[10]

3. Normalization and Equilibration:

  • Allow the mounted arteries to equilibrate in the myograph chambers filled with aerated PSS at 37°C for at least 30 minutes.

  • Perform a normalization procedure to determine the optimal resting tension for each vessel, which ensures maximal active tension development and standardizes experimental conditions.[8][9] This typically involves stepwise stretching of the vessel and measuring the passive tension.

  • After normalization, allow the vessels to stabilize at the determined resting tension.

4. Viability Check:

  • To assess the viability of the arterial segments, stimulate them with a high-K+ solution or a vasoconstrictor like phenylephrine.

  • Once a stable contraction is achieved, wash the chambers with PSS to return the tension to baseline.

  • Check for endothelial integrity by inducing relaxation with an endothelium-dependent vasodilator like acetylcholine or bradykinin in a pre-constricted vessel.

5. Measurement of 14,15-EET-Induced Vasodilation:

  • Pre-constrict the arterial segments with a chosen vasoconstrictor (e.g., U-46619 or phenylephrine) to approximately 80% of the maximal response.[11]

  • Once a stable plateau of contraction is reached, add cumulative concentrations of 14,15-EET to the bath, allowing the relaxation response to stabilize at each concentration.

  • Record the isometric tension continuously.

  • (Optional) To investigate the signaling pathway, pre-incubate the arteries with specific inhibitors (e.g., iberiotoxin, AH6809) for 20-30 minutes before pre-constriction and subsequent addition of 14,15-EET.

6. Data Analysis:

  • Express the relaxation at each concentration of 14,15-EET as a percentage of the pre-constriction tension.

  • Plot the concentration-response curve (percentage relaxation vs. log concentration of 14,15-EET).

  • Calculate the EC50 (the concentration of 14,15-EET that produces 50% of the maximal relaxation) and the maximal relaxation (Emax).

Data Presentation

The following table summarizes quantitative data on 14,15-EET-induced vasodilation from various studies.

Artery TypeSpeciesPre-constrictorEC50 / PotencyMaximal Relaxation (Emax)Key Findings & NotesReference
Coronary ArteryBovineU-46619ED50 ≈ 1 µM~80-90%All four EET regioisomers were equipotent. 14(S),15(R)-EET was more potent than 14(R),15(S)-EET.[11][13][14]
Coronary ArteriolesCanineEndothelinEC50 ≈ 10⁻¹² MPotent vasodilationEETs were ~1000 times more potent in arterioles than in conduit arteries. Vasodilation was endothelium-independent.[15]
Mesenteric ArteryRatNot SpecifiedResponses were greater in smaller secondary branches.Reduced in hypertensive (SHR) and old rats.Relaxation is mediated via EP2 receptors and BKCa channels.[5]

Visualizations

Diagrams of Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Vessel Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Dissection Isolate Artery Mounting Mount on Wire Myograph Dissection->Mounting Equilibration Equilibrate & Normalize Mounting->Equilibration Viability Viability Check Equilibration->Viability Preconstriction Pre-constrict Artery Viability->Preconstriction EET_Addition Add Cumulative Doses of 14,15-EET Preconstriction->EET_Addition Data_Recording Record Isometric Tension EET_Addition->Data_Recording Analysis Calculate % Relaxation, EC50, Emax Data_Recording->Analysis

Caption: Experimental workflow for wire myography.

signaling_pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Agonist Agonist (e.g., Bradykinin) or Shear Stress PLA2 Phospholipase A2 Agonist->PLA2 AA Arachidonic Acid PLA2->AA CYP450 CYP Epoxygenase AA->CYP450 EET 14,15-EET CYP450->EET GPCR GPCR / EP2 Receptor? EET->GPCR diffuses BKCa BKCa Channel EET->BKCa Direct or Indirect Activation Gs Gs Protein GPCR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->BKCa Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: 14,15-EET signaling pathway in vasodilation.

References

Application Notes and Protocols for Studying Endothelial Dysfunction with 14S(15R)-EET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial dysfunction is a critical early event in the pathogenesis of numerous cardiovascular diseases, characterized by impaired vasodilation, a pro-inflammatory state, and increased apoptosis. 14(S),15(R)-Epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450-derived metabolite of arachidonic acid, has emerged as a key endogenous mediator with protective effects on the endothelium. It functions as an endothelium-derived hyperpolarizing factor (EDHF), exhibiting potent vasodilatory, anti-inflammatory, and anti-apoptotic properties. These characteristics make 14,15-EET a valuable tool for investigating the mechanisms of endothelial dysfunction and for the development of novel therapeutic strategies.

These application notes provide a comprehensive overview of the use of 14,15-EET in studying endothelial dysfunction, including detailed experimental protocols and a summary of its effects on various cellular processes.

Data Presentation

The following tables summarize the quantitative effects of 14,15-EET on key aspects of endothelial function.

Table 1: Vasodilatory Effects of 14,15-EET

ParameterVessel TypeSpeciesPre-constriction AgentValueReference
ED₅₀ Coronary ArteriesBovineU466191 x 10⁻⁶ M[1]
ED₅₀ Coronary ArteriesBovineU466192.2 µM[2]
Concentration Range for Relaxation ArteriesGeneralVarious10⁻⁹ - 10⁻⁵ M[3]
Relaxation at 10 µM Coronary ArteriesBovineU46619~80-94%

Table 2: Effects of 14,15-EET on Endothelial Cell Signaling and Function

Cellular ProcessCell TypeTreatment/Stimulus14,15-EET ConcentrationObserved EffectReference
eNOS Phosphorylation (Ser1179) Bovine Aortic Endothelial Cells (BAECs)Endogenous overexpression or exogenous applicationNot specifiedIncreased phosphorylation[4]
Akt Phosphorylation (Ser473) Rat Mesenteric Arterial Endothelial CellsAging-induced senescenceNot specifiedIncreased phosphorylation[5]
Anti-apoptosis Cerebral Microvascular Endothelial CellsOxygen-Glucose Deprivation/Reperfusion (OGD/R)1 µMIncreased cell viability and reduced apoptosis[6]
Cell Proliferation Lung Endothelial Cells-1 µMStimulated proliferation[7]
Cell Migration Endothelial Cells-1 µMNo significant effect[7]
Inhibition of PGE2 Production Porcine Aortic Smooth Muscle Cells-Not specifiedReduced PGE2 formation by 40-75%[8]

Signaling Pathways and Experimental Workflows

Signaling Pathways of 14,15-EET in Endothelial Cells

14,15-EET exerts its protective effects through multiple signaling pathways. A primary mechanism involves its interaction with a putative G-protein coupled receptor on the surface of vascular smooth muscle and endothelial cells. This initiates a cascade leading to the activation of potassium channels, membrane hyperpolarization, and vasodilation. Furthermore, 14,15-EET activates pro-survival and anti-inflammatory pathways within endothelial cells.

14_15_EET_Signaling_Pathway cluster_Vascular_Tone Vasodilation cluster_Cell_Survival Cell Survival and Anti-apoptosis cluster_Anti_Inflammation Anti-inflammation EET 14,15-EET GPCR Putative GPCR EET->GPCR Gs Gαs GPCR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA K_channel BKCa / KATP Channels PKA->K_channel Activation Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation EET2 14,15-EET Receptor2 Receptor EET2->Receptor2 PI3K PI3K Receptor2->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 Akt->mTORC2 eNOS_p p-eNOS (Ser1177) Akt->eNOS_p Anti_Apoptosis Anti-apoptosis Akt->Anti_Apoptosis mTORC2->Akt NO Nitric Oxide eNOS_p->NO EET3 14,15-EET Receptor3 Receptor EET3->Receptor3 IKK IKK Receptor3->IKK NFkB NF-κB IKK->NFkB VCAM1 VCAM-1 Expression NFkB->VCAM1 Inflammation Inflammation VCAM1->Inflammation TNFa TNF-α TNFa->IKK Vasodilation_Workflow A Isolate Arterial Segment B Mount on Wire Myograph A->B C Equilibrate in Krebs Buffer B->C D Pre-constrict with U46619 (e.g., 20 nM) C->D E Cumulative Addition of 14,15-EET D->E F Record Isometric Tension E->F G Data Analysis (Dose-Response Curve) F->G

References

Application Notes and Protocols for In Vivo Studies with 14S(15R)-EET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] Four regioisomers are produced: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These molecules act as local mediators (autocrine and paracrine agents) in various physiological processes, particularly within the cardiovascular and renal systems.[1][2] 14,15-EET, and specifically the 14(S),15(R)-EET stereoisomer, has garnered significant interest for its potent biological activities.[3]

EETs are generally short-lived in vivo, as they are rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into their corresponding, and often less active, dihydroxy-eicosatrienoic acids (DHETs).[1][2] The conversion of 14,15-EET to 14,15-DHET is a critical metabolic step that terminates or, in some cases, alters its signaling function.[1][4] For instance, while 14,15-EET itself mediates vasodilation, its metabolite 14,15-DHET has been identified as a potent endogenous activator of peroxisome proliferator-activated receptor-α (PPARα).[4]

These application notes provide a comprehensive guide to designing and executing in vivo experimental studies using 14S(15R)-EET, covering its biological activities, relevant animal models, detailed experimental protocols, and data presentation.

Biological Activities and Mechanisms of Action

14,15-EET exhibits a wide range of biological effects, making it a promising therapeutic target for various diseases. Its mechanisms of action are multifaceted, involving both cell surface receptors and intracellular targets.

  • Cardiovascular Effects: 14,15-EET is a potent vasodilator, contributing to the regulation of blood pressure.[1][3] This effect is primarily mediated by the activation of large-conductance Ca2+-activated K+ (BKCa) channels in smooth muscle cells, leading to hyperpolarization and relaxation.[2][3] It also possesses anti-inflammatory properties within the vasculature and can inhibit platelet aggregation.[1][5]

  • Anti-inflammatory and Pro-Resolving Actions: EETs have demonstrated anti-inflammatory effects in various models.[1][2] They can modulate inflammatory cell recruitment and cytokine production.[6] Inhibition of sEH, which increases endogenous EET levels, has been shown to be protective in models of atherosclerosis and aneurysm.[6]

  • Neurological Effects: In the nervous system, 14,15-EET has shown neuroprotective properties. It can enhance neurite outgrowth and protect against excitotoxic neuronal injury.[7][8] Studies suggest it may alleviate pathology in mouse models of Alzheimer's disease by promoting the clearance of amyloid-β.[5]

  • Cell Proliferation and Angiogenesis: The role of 14,15-EET in cell growth is complex. It has been shown to stimulate angiogenesis (the formation of new blood vessels) and can act as a mitogen in some cell types, such as renal epithelial cells.[2] However, it can also promote the proliferation of certain carcinoma cells, indicating a need for careful evaluation in cancer-related studies.[9]

  • Signaling Pathways: 14,15-EET triggers several intracellular signaling cascades:

    • G-Protein Coupled Receptors (GPCRs): Evidence suggests that EETs act on putative cell surface GPCRs coupled to Gαs, leading to the activation of adenylyl cyclase, increased cAMP, and activation of Protein Kinase A (PKA).[3][10][11] This pathway is crucial for the activation of K+ channels.[10]

    • Receptor Tyrosine Kinases: 14,15-EET can transactivate the Epidermal Growth Factor Receptor (EGFR), subsequently activating downstream pathways like PI3-Kinase/AKT and ERK, which are involved in cell survival and proliferation.[9]

    • TRP Channels: In neuronal cells, 14,15-EET has been found to activate Transient Receptor Potential (TRP) channels, specifically TRPV4, leading to an increase in intracellular calcium and promoting neurite outgrowth.[7]

    • Peroxisome Proliferator-Activated Receptors (PPARs): While some studies suggest direct activation of PPARγ[9], a primary mechanism for PPARα activation is indirect. 14,15-EET is first converted to 14,15-DHET by sEH, and it is this metabolite that binds to and activates PPARα, regulating genes involved in lipid metabolism and inflammation.[4]

Experimental Design for In Vivo Studies

A well-designed in vivo study is critical for obtaining reliable and reproducible data. Key considerations include the choice of animal model, drug formulation, administration route, and appropriate controls.

Animal Models

The selection of an animal model should be guided by the specific biological activity being investigated.

  • Cardiovascular Disease:

    • Spontaneously Hypertensive Rats (SHR): A standard model for studying hypertension and the effects of antihypertensive agents.[12]

    • Atherosclerosis Models: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice fed a high-fat diet.

  • Neurological Disorders:

    • Excitotoxicity Models: Kainic acid or NMDA-induced seizure and neuronal injury models in rodents.[8]

    • Alzheimer's Disease Models: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (e.g., 5XFAD mice).[5]

    • Stroke Models: Middle cerebral artery occlusion (MCAO) model to study ischemia-reperfusion injury.

  • Inflammation:

    • Lipopolysaccharide (LPS)-induced Systemic Inflammation: A model to study acute inflammatory responses, cytokine storms, and organ damage.

    • Carrageenan-induced Paw Edema: A localized model of acute inflammation.

  • Kidney Disease:

    • Models of renal ischemia-reperfusion injury or diabetic nephropathy.

Formulation and Administration of this compound

Due to its low water solubility, this compound requires a suitable vehicle for in vivo administration.[5]

  • Formulation Options:

    • DMSO/Saline: Dissolve this compound in a minimal amount of DMSO, then dilute with saline, PEG300, and Tween 80. A typical formulation might involve dissolving the compound in DMSO, followed by the addition of PEG300, Tween 80, and finally sterile water or saline.[5]

    • Corn Oil: For oral or intraperitoneal administration, this compound can be dissolved in corn oil. A stock solution in DMSO can be diluted into corn oil for the final formulation.[5]

    • Cyclodextrins: Sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used to improve the solubility of lipid mediators for intravenous injection.[5]

  • Administration Routes:

    • Intravenous (i.v.): For rapid systemic distribution and to study acute effects like platelet aggregation or blood pressure changes. A typical dose used to prevent platelet aggregation in mice is 0.3 mg/kg.[5]

    • Intraperitoneal (i.p.): Common for systemic administration in rodents.

    • Oral Gavage: To assess oral bioavailability and effects after gastrointestinal absorption.

    • In Drinking Water: For chronic administration, as has been done with stable EET analogs at doses of 10-40 mg/kg/day in rats.[12]

    • Direct Tissue Injection: For localized effects, such as injection into the hippocampus (e.g., 200 ng/ml) to study effects on amyloid-β deposition.[5]

Dosing and Controls
  • Dosage: The optimal dose will vary depending on the model, administration route, and desired effect. Pilot dose-response studies are recommended. Published doses range from 0.3 mg/kg (i.v.) for acute effects to 10 mg/kg/day (oral) for chronic treatment with analogs.[5][12]

  • Essential Controls:

    • Vehicle Control: A group of animals receiving the formulation vehicle without this compound.

    • Positive Control: A known therapeutic agent for the specific disease model (e.g., an established antihypertensive drug in the SHR model).

    • Companion Compounds:

      • sEH Inhibitor (e.g., AUDA, TPPU): To be administered with or without exogenous EET to evaluate the role of endogenous EETs and potentiate the effects of this compound by preventing its degradation.[4][8]

      • EET Antagonist (e.g., 14,15-EEZE): To demonstrate that the observed effects are specifically mediated by EET receptors or pathways.[3][13]

      • 14,15-DHET: To investigate if the observed effects are due to the parent compound or its metabolite, particularly in studies related to PPARα activation.[4]

Experimental Protocols

Protocol 1: Evaluating the Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)

Objective: To determine if chronic oral administration of this compound can lower blood pressure in a genetic model of hypertension.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.

  • Wistar-Kyoto (WKY) rats as normotensive controls.

  • This compound.

  • Vehicle components (e.g., corn oil, DMSO).

  • Blood pressure telemetry system.

  • Metabolic cages.

Methodology:

  • Animal Acclimatization: House rats under standard conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.

  • Telemetry Implantation: Surgically implant telemetry transmitters for continuous blood pressure monitoring according to the manufacturer's protocol. Allow for a recovery period of at least one week.

  • Baseline Measurement: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3-5 days before starting treatment.

  • Group Allocation: Randomly assign SHR rats to the following groups (n=8-10 per group):

    • Group 1: SHR + Vehicle (e.g., corn oil via oral gavage).

    • Group 2: SHR + this compound (e.g., 10 mg/kg/day in vehicle via oral gavage).

    • Group 3 (Optional): SHR + Positive Control (e.g., Captopril).

    • Group 4: WKY + Vehicle (Normotensive control).

  • Drug Administration: Administer the treatment daily via oral gavage for 4 weeks.

  • Monitoring: Continuously monitor blood pressure and heart rate via telemetry. Once a week, place animals in metabolic cages for 24 hours to collect urine for analysis of electrolytes and kidney injury markers.

  • Endpoint Analysis: At the end of the 4-week treatment period, euthanize the animals. Collect blood for biochemical analysis and tissues (heart, aorta, kidneys) for histological examination and gene expression analysis (e.g., inflammatory markers, fibrosis markers).

Protocol 2: Assessing Neuroprotective Effects of this compound in a Kainic Acid-Induced Excitotoxicity Model

Objective: To investigate the ability of this compound to protect against neuronal damage and cognitive impairment caused by excitotoxicity.

Materials:

  • Adult C57BL/6 mice.

  • This compound.

  • Vehicle (e.g., DMSO, PEG300, Tween 80, saline).

  • Kainic Acid (KA).

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze).

  • Histology reagents (e.g., Fluoro-Jade B, anti-NeuN antibody).

Methodology:

  • Animal Preparation and Grouping: Acclimatize mice for one week. Randomly assign them to groups (n=10-12 per group):

    • Group 1: Saline + Vehicle (Sham).

    • Group 2: Kainic Acid + Vehicle.

    • Group 3: Kainic Acid + this compound (e.g., 1 mg/kg, i.p.).

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the kainic acid challenge.

  • Induction of Excitotoxicity: Administer a single systemic dose of Kainic Acid (e.g., 20-30 mg/kg, i.p.) to induce seizures and hippocampal neurodegeneration. Control animals receive saline.

  • Seizure Monitoring: Observe and score seizure activity for at least 2 hours following KA injection using a standardized scale (e.g., Racine scale).

  • Behavioral Testing: Starting 7 days after the KA injection, perform behavioral tests to assess cognitive function:

    • Y-maze: To evaluate short-term spatial working memory.

    • Morris Water Maze: To assess spatial learning and memory.

    • Histology: Perform Fluoro-Jade B staining to quantify degenerating neurons and immunohistochemistry for NeuN (a marker of mature neurons) in the hippocampus.

    • Biochemical Analysis: Use ELISA or Western blot to measure levels of inflammatory markers (e.g., IL-1β, TNF-α) and astrocyte markers (e.g., GFAP, GLT-1) in hippocampal lysates.[8]

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between experimental groups.

Table 1: Summary of Cardiovascular Parameters in a Hypertension Study

ParameterWKY + VehicleSHR + VehicleSHR + this compound (10 mg/kg/day)
Baseline SBP (mmHg) 125 ± 5185 ± 8187 ± 7
Final SBP (mmHg) 128 ± 6192 ± 9165 ± 8
Change in SBP (mmHg) +3+7-22
Final Heart Rate (bpm) 340 ± 15380 ± 20375 ± 18
Heart Weight/Body Weight (mg/g) 2.8 ± 0.24.1 ± 0.33.5 ± 0.2
Urine Albumin (μ g/24h ) 25 ± 5150 ± 2085 ± 15
*Data are presented as Mean ± SEM. p < 0.05 compared to SHR + Vehicle.

Table 2: Summary of Neuroprotective and Behavioral Outcomes in an Excitotoxicity Study

ParameterShamKA + VehicleKA + this compound (1 mg/kg)
Seizure Score (Racine Scale) 04.5 ± 0.52.8 ± 0.4
Y-Maze Spontaneous Alternation (%) 75 ± 552 ± 468 ± 5
MWM Escape Latency (Day 5, sec) 15 ± 345 ± 625 ± 4
**Surviving Neurons (CA3, cells/mm²) **4500 ± 3001800 ± 2503500 ± 280
Hippocampal IL-1β (pg/mg protein) 10 ± 285 ± 1030 ± 5
Data are presented as Mean ± SEM. p < 0.05 compared to KA + Vehicle.

Visualization of Pathways and Workflows

Signaling Pathways of 14,15-EET

EET_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol / Nucleus AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP Metabolism EET 14,15-EET CYP->EET sEH sEH EET->sEH Hydrolysis GPCR Putative GPCR EET->GPCR Binds EGFR EGFR EET->EGFR Transactivates TRPV4 TRPV4 Channel EET->TRPV4 Activates PPARg PPARγ EET->PPARg Activates DHET 14,15-DHET sEH->DHET PPARa PPARα DHET->PPARa Binds Gs Gαs GPCR->Gs PI3K PI3K/AKT Pathway EGFR->PI3K ERK ERK Pathway EGFR->ERK Ca ↑ [Ca2+]i TRPV4->Ca K_Channel K+ Channel PKA PKA Gs->PKA PKA->K_Channel Activates Gene Gene Expression (Lipid Metabolism, Inflammation) PPARg->Gene PPARa->Gene

Caption: Key signaling pathways activated by 14,15-EET and its metabolite, 14,15-DHET.

Experimental Workflow for an In Vivo Hypertension Study

Workflow_Hypertension start Animal Selection (SHR & WKY Rats) acclimate Acclimatization (1 week) start->acclimate surgery Telemetry Device Implantation acclimate->surgery recovery Surgical Recovery (1-2 weeks) surgery->recovery baseline Baseline BP Recording (3-5 days) recovery->baseline grouping Randomize into Treatment Groups baseline->grouping treatment Chronic Daily Treatment (4 weeks) - Vehicle - this compound grouping->treatment monitoring Continuous BP Monitoring Weekly Metabolic Cage Analysis treatment->monitoring endpoint Endpoint Data Collection monitoring->endpoint analysis Tissue Collection (Heart, Kidney, Aorta) Blood Sampling endpoint->analysis data Data Analysis (Statistics, Histology, Biochemistry) analysis->data end Conclusion data->end

Caption: Step-by-step workflow for a chronic hypertension study in rats.

Logical Relationship of EET Metabolism and Action

EET_Metabolism cluster_actions_eet EET-Mediated Actions cluster_actions_dhet DHET-Mediated Actions AA Arachidonic Acid (Precursor) EET This compound (Active Mediator) AA->EET CYP Epoxygenase DHET 14,15-DHET (Metabolite) EET->DHET Soluble Epoxide Hydrolase (sEH) Vaso Vasodilation EET->Vaso Neuro Neuroprotection EET->Neuro AntiInflam Anti-inflammation EET->AntiInflam PPAR PPARα Activation DHET->PPAR

Caption: Metabolic conversion of 14,15-EET and the distinct actions of the parent lipid and its metabolite.

References

Application Notes and Protocols for Measuring 14S(15R)-EET Binding to its Putative Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current techniques used to measure the binding of 14S(15R)-epoxyeicosatrienoic acid (14S(15R)-EET) to its putative receptors. The following sections include a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Binding and Functional Activity

The following table summarizes the quantitative data from various studies on the binding of 14,15-EET and its analogs to different cell types and the functional responses elicited.

LigandPreparationAssay TypeParameterValueReference
[3H]-14,15-EETU-937 MonocytesSaturation BindingKd13.84 ± 2.58 nM[1][2][3]
Bmax3.54 ± 0.28 pmol/106 cells[1][2][3]
[3H]-14,15-EETGuinea Pig Mononuclear (GPM) Cell MembranesSaturation BindingKd5.7 nM[4]
Bmax2.4 pmol/mg protein[1]
14(R),15(S)-EETGuinea Pig Mononuclear (GPM) CellsCompetition BindingKi226.3 nM[5]
20-125I-14,15-EE5ZEU937 Cell MembranesSaturation BindingKD1.11 ± 0.13 nM
Bmax1.13 ± 0.04 pmol/mg protein
14,15-EETBovine Coronary ArteryVasorelaxationED50~1-2.2 µM[4][6]
14,15-EETRat Aorta/Mouse Mesenteric ArteriesVasorelaxationIC500.8 µM[7]
14,15-EETHuman GPR40-overexpressing HEK293 cellsCalcium InfluxEC500.58 ± 0.08 µM[8]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for directly measuring the affinity of a ligand for its receptor.[5] These assays typically involve incubating a biological preparation (e.g., cell membranes) with a radiolabeled ligand and then separating the bound from the free radioligand to quantify the interaction.

Protocol 1: Saturation Radioligand Binding Assay with [3H]-14,15-EET

This protocol is adapted from studies on U-937 and guinea pig mononuclear cells.[1][2][3]

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for 14,15-EET on a given cell membrane preparation.

Materials:

  • [3H]-14,15-EET (Radioligand)

  • Unlabeled 14,15-EET (for non-specific binding determination)

  • Cell membrane preparation (e.g., from U-937 cells)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash Buffer (ice-cold Binding Buffer)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in Binding Buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Add increasing concentrations of [3H]-14,15-EET to wells containing a fixed amount of membrane protein (e.g., 50-100 µg).

    • Non-specific Binding: Add the same increasing concentrations of [3H]-14,15-EET to wells containing the membrane preparation and a high concentration of unlabeled 14,15-EET (e.g., 10 µM).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding versus the concentration of [3H]-14,15-EET.

    • Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the affinity (Ki) of an unlabeled compound (competitor) for the 14,15-EET binding site.

Procedure:

  • Follow the same initial steps for membrane preparation and assay setup as in the saturation binding assay.

  • Assay Setup:

    • Incubate a fixed concentration of [3H]-14,15-EET (typically at or below its Kd) with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor compound.

  • Perform the incubation, filtration, washing, and quantification steps as described above.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure a biological response downstream of receptor binding and can provide an indirect measure of receptor activation.

Protocol 3: Vasorelaxation Assay in Bovine Coronary Arteries

This protocol is based on studies demonstrating the vasodilatory effects of EETs.[4][6]

Objective: To determine the potency (ED50 or IC50) of 14,15-EET and its analogs in inducing relaxation of pre-constricted arterial rings.

Materials:

  • Bovine hearts (obtained from a local abattoir)

  • Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose), gassed with 95% O2/5% CO2.

  • U-46619 (thromboxane A2 mimetic for pre-constriction)

  • 14,15-EET and test compounds

  • Organ bath system with force transducers

Procedure:

  • Tissue Preparation: Dissect coronary arteries from bovine hearts and cut them into rings (3-5 mm in length).

  • Mounting: Mount the arterial rings in organ baths containing Krebs-Henseleit buffer maintained at 37°C and gassed with 95% O2/5% CO2.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of ~5 g.

  • Pre-constriction: Constrict the arterial rings with a submaximal concentration of U-46619 to achieve a stable contraction.

  • Treatment: Once a stable plateau of contraction is reached, add cumulative concentrations of 14,15-EET or the test compound to the organ bath.

  • Data Acquisition: Record the changes in isometric tension using a force transducer.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-constriction induced by U-46619.

    • Plot the percentage of relaxation against the log concentration of the test compound.

    • Determine the ED50 or IC50 value from the resulting dose-response curve.

Protocol 4: Measurement of Intracellular cAMP Levels

This protocol provides a general framework for measuring changes in cyclic AMP (cAMP) in response to 14,15-EET, which is indicative of Gs-coupled receptor activation.

Objective: To determine if 14,15-EET stimulates cAMP production in a cell line of interest.

Materials:

  • Cultured cells (e.g., U-937, HEK293 cells transfected with a putative receptor)

  • 14,15-EET

  • Forskolin (positive control, directly activates adenylyl cyclase)

  • Commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits)

  • Cell lysis buffer (provided with the kit)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.

  • Starvation: Prior to the assay, serum-starve the cells for a few hours to reduce basal signaling.

  • Treatment: Treat the cells with different concentrations of 14,15-EET, a vehicle control, and a positive control (forskolin) for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement: Perform the cAMP measurement according to the manufacturer's instructions for the chosen kit. This typically involves adding detection reagents and measuring the signal (e.g., fluorescence, luminescence, or absorbance) on a plate reader.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration against the log concentration of 14,15-EET to generate a dose-response curve and determine the EC50.

Alternative and Emerging Techniques

While radioligand binding and functional assays are well-established, other techniques can provide valuable insights into 14,15-EET-receptor interactions.

  • Surface Plasmon Resonance (SPR): This label-free technique can be used to study the real-time binding kinetics of 14,15-EET to a purified and immobilized putative receptor protein.[9] It provides data on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.

  • Fluorescence Polarization (FP): FP assays can be developed to measure the binding of a fluorescently labeled 14,15-EET analog to a putative receptor in solution.[7][10] The binding of the small fluorescent ligand to a larger protein results in a change in the polarization of the emitted light.

  • Tethered Ligand Assays: Covalently attaching a 14,15-EET analog to a solid support (e.g., silica (B1680970) beads) that cannot enter the cell can be used to demonstrate that the biological effects are mediated by a cell-surface receptor.

Visualizations

Signaling Pathway of this compound

EET_Signaling_Pathway EET This compound Receptor Putative GPCR (Gs-coupled) EET->Receptor Binding G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects (e.g., Vasodilation, Anti-inflammation) PKA->Downstream Phosphorylation of target proteins

Caption: Proposed signaling pathway for this compound via a Gs-coupled receptor.

Experimental Workflow for Radioligand Saturation Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Prepare Cell Membranes Incubation 3. Incubate Membranes with Radioligand (Total and Non-specific Binding) Membrane_Prep->Incubation Radioligand_Prep 2. Prepare Serial Dilutions of [3H]-14,15-EET Radioligand_Prep->Incubation Filtration 4. Separate Bound and Free Ligand by Filtration Incubation->Filtration Washing 5. Wash Filters Filtration->Washing Quantification 6. Quantify Radioactivity Washing->Quantification Calculation 7. Calculate Specific Binding Quantification->Calculation Analysis 8. Non-linear Regression to Determine Kd and Bmax Calculation->Analysis Vasorelaxation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Prep 1. Prepare Arterial Rings Mounting 2. Mount Rings in Organ Bath Tissue_Prep->Mounting Equilibration 3. Equilibrate under Tension Mounting->Equilibration Pre_constriction 4. Pre-constrict with U-46619 Equilibration->Pre_constriction Treatment 5. Add Cumulative Doses of 14,15-EET Pre_constriction->Treatment Recording 6. Record Changes in Tension Treatment->Recording Calculation 7. Calculate % Relaxation Recording->Calculation Plotting 8. Plot Dose-Response Curve Calculation->Plotting Determination 9. Determine ED50/IC50 Plotting->Determination

References

Troubleshooting & Optimization

improving the stability of 14S(15R)-EET in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14S(15R)-Epoxyeicosatrienoic acid (14S(15R)-EET). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution and to offer troubleshooting support for related experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in solution?

A1: The primary cause of this compound instability in biological solutions is enzymatic hydrolysis by soluble epoxide hydrolase (sEH). This enzyme converts this compound to its less biologically active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET)[1][2][3][4]. Additionally, as a polyunsaturated fatty acid derivative, this compound is susceptible to non-enzymatic auto-oxidation[5].

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term stability, this compound stock solutions, typically in an organic solvent like ethanol, should be stored at -80°C for up to six months or at -20°C for up to one month[6]. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following:

  • Use a sEH inhibitor: Co-administration of a soluble epoxide hydrolase inhibitor, such as AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid), can significantly reduce the enzymatic conversion of this compound to 14,15-DHET[5].

  • Work at low temperatures: Perform experimental manipulations on ice whenever possible to reduce the rate of both enzymatic and non-enzymatic degradation.

  • Use antioxidants: The inclusion of antioxidants, such as triphenylphosphine (B44618) (TPP), in your buffers can help to prevent auto-oxidation[6].

  • Control pH: While specific data on pH-dependent stability is limited, maintaining a physiological pH of 7.4 is generally recommended for cellular experiments. Extreme pH values should be avoided.

  • Limit exposure to air: Prepare solutions fresh and minimize their exposure to air to reduce the risk of oxidation.

Q4: Can I use 14,15-DHET as a control in my experiments?

A4: Yes, 14,15-DHET is an excellent negative control. As the less active metabolite of this compound, it can help to demonstrate that the observed biological effects are specific to the epoxide form of the molecule[3][7][8].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no biological effect of this compound. 1. Degradation of this compound stock solution. 2. Rapid degradation in the experimental system. 3. Incorrect concentration of this compound. 1. Verify stock solution integrity. Prepare fresh dilutions from a new aliquot stored at -80°C. Consider quantifying the concentration of your stock solution using LC-MS.2. Inhibit sEH activity. Add a sEH inhibitor (e.g., AUDA) to your experimental system. Perform experiments at lower temperatures if possible.3. Confirm calculations and dilutions. Double-check all calculations for the preparation of working solutions.
High background signal in control samples. 1. Contamination of reagents or buffers. 2. Non-specific binding or activity. 1. Use fresh, high-purity reagents and buffers. 2. Include a vehicle-only control and a 14,15-DHET control. This will help to differentiate the specific effects of this compound.
Difficulty in detecting this compound by LC-MS. 1. Low concentration in the sample. 2. Degradation during sample preparation. 3. Suboptimal LC-MS method. 1. Optimize extraction. Use a validated lipid extraction method, such as a modified Bligh and Dyer extraction.2. Minimize degradation. Keep samples on ice, add antioxidants and sEH inhibitors during extraction.3. Validate your analytical method. Ensure your LC-MS/MS method is optimized for the detection of EETs, including appropriate internal standards.

Experimental Protocols

Protocol 1: Quantification of this compound and 14,15-DHET by LC-MS/MS

This protocol provides a general workflow for the analysis of this compound and its metabolite 14,15-DHET in biological samples.

1. Sample Collection and Preparation:

  • Collect biological samples (e.g., plasma, cell culture media, tissue homogenates) and immediately place them on ice.

  • To prevent oxidation, add an antioxidant such as triphenylphosphine (TPP) to a final concentration of 0.1 mM[9].

  • To inhibit enzymatic degradation, add a sEH inhibitor.

  • Spike the sample with a known amount of a deuterated internal standard (e.g., 14,15-EET-d8) for accurate quantification.

2. Lipid Extraction:

  • Perform a liquid-liquid extraction. A commonly used method is a modified Bligh and Dyer extraction using a mixture of chloroform, methanol, and water.

  • Vortex the sample with the extraction solvent and centrifuge to separate the phases.

  • Collect the organic (lower) phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen gas.

3. Saponification (Optional):

  • To measure total EETs (free and esterified), the dried lipid extract can be saponified using a mild base (e.g., KOH in methanol) to release EETs from phospholipids.

4. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in the mobile phase.

  • Inject the sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Use a C18 reversed-phase column for chromatographic separation.

  • Employ a gradient elution with solvents such as water with formic acid and acetonitrile (B52724) with formic acid.

  • Set the mass spectrometer to operate in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for this compound, 14,15-DHET, and the internal standard.

5. Data Analysis:

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the concentration of this compound and 14,15-DHET in the original sample based on the ratio of the analyte peak area to the internal standard peak area and the initial spiking amount.

Protocol 2: In Vitro sEH Activity Assay

This fluorometric assay measures the activity of soluble epoxide hydrolase in tissue homogenates or cell lysates.

1. Reagents and Buffers:

  • Assay Buffer: Bis-Tris/HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL bovine serum albumin (BSA).

  • sEH fluorescent substrate: e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC).

  • Recombinant sEH or sample (tissue homogenate, cell lysate).

  • sEH inhibitor (for control).

2. Assay Procedure:

  • Prepare serial dilutions of your sample in cold assay buffer.

  • In a 96-well plate, add the diluted sample.

  • Include a positive control (recombinant sEH) and a negative control (assay buffer only).

  • To control for non-sEH esterase activity, include wells with a known sEH inhibitor.

  • Initiate the reaction by adding the sEH fluorescent substrate to all wells.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm).

  • Measure the fluorescence intensity kinetically over 15-30 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (the slope of the linear portion of the fluorescence versus time curve) for each well.

  • Subtract the rate of the negative control from all other wells.

  • The sEH-specific activity is the difference between the rate in the absence and presence of the sEH inhibitor.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound exerts its biological effects through multiple signaling pathways, often initiated by binding to putative G-protein coupled receptors (GPCRs). Key downstream events include the activation of large-conductance calcium-activated potassium (BKCa) channels, leading to vasodilation, and the transactivation of the epidermal growth factor receptor (EGFR), which can promote cell proliferation. There is also evidence for the involvement of Transient Receptor Potential Vanilloid 4 (TRPV4) channels.

14S_15R_EET_Signaling EET This compound GPCR Putative GPCR EET->GPCR EGFR EGFR EET->EGFR Transactivation TRPV4 TRPV4 Channel EET->TRPV4 G_alpha_s Gαs GPCR->G_alpha_s AC Adenylate Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA BKCa BKCa Channel Activation PKA->BKCa Hyperpolarization Hyperpolarization & Vasodilation BKCa->Hyperpolarization ERK ERK EGFR->ERK PI3K PI3K/Akt EGFR->PI3K Proliferation Cell Proliferation ERK->Proliferation PI3K->Proliferation Ca_influx Ca²⁺ Influx TRPV4->Ca_influx

Caption: Signaling pathways of this compound.

Experimental Workflow for Stability Assessment

The following workflow outlines the key steps in assessing the stability of this compound in a given solution.

EET_Stability_Workflow start Start: Prepare this compound Solution incubation Incubate at Defined Conditions (Time, Temp, pH) start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling extraction Lipid Extraction with Internal Standard sampling->extraction analysis LC-MS/MS Quantification of This compound and 14,15-DHET extraction->analysis data_analysis Data Analysis: Calculate Degradation Rate analysis->data_analysis end End: Determine Half-life data_analysis->end

Caption: Workflow for this compound stability assessment.

Logical Relationship of Degradation Pathways

The degradation of this compound is influenced by both enzymatic and non-enzymatic pathways, which can be mitigated by specific experimental controls.

EET_Degradation_Logic EET This compound (in solution) sEH_pathway Enzymatic Hydrolysis (sEH) EET->sEH_pathway Oxidation_pathway Non-enzymatic Auto-oxidation EET->Oxidation_pathway DHET 14,15-DHET (Inactive) sEH_pathway->DHET Oxidized_products Oxidized Products (Inactive) Oxidation_pathway->Oxidized_products sEH_inhibitor sEH Inhibitor (e.g., AUDA) sEH_inhibitor->sEH_pathway Inhibits Antioxidant Antioxidant (e.g., TPP) Antioxidant->Oxidation_pathway Prevents

Caption: Degradation pathways of this compound.

References

Technical Support Center: Quantification of 14S(15R)-EET in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of 14S(15R)-epoxyeicosatrienoic acid (14S(15R)-EET) in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately quantifying 14,15-EET?

A1: The primary challenges in quantifying 14,15-EET include its chemical and metabolic instability, potential interference from other EET regioisomers and stereoisomers, its low endogenous concentrations in biological matrices, and the need for meticulous sample preparation to remove interfering substances.[1][2][3] 14,15-EET is susceptible to hydrolysis to its less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), by soluble epoxide hydrolase (sEH).[1][4][5]

Q2: Why is sample preparation so critical for 14,15-EET analysis?

A2: Biological samples like plasma, serum, and tissue homogenates are complex matrices containing numerous lipids, proteins, and other molecules that can interfere with the accurate quantification of 14,15-EET.[2] A robust sample preparation protocol, typically involving extraction and purification steps, is essential to enrich the analyte, remove interfering substances, and prevent enzymatic degradation of the target molecule.[2][6]

Q3: What are the recommended methods for extracting 14,15-EET from biological samples?

A3: The most common and effective methods for extracting 14,15-EET are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[2][6][7] LLE, often using a modified Bligh and Dyer method, is effective for lipid extraction.[7] SPE with C18 cartridges is also widely used for purification and concentration of EETs from various biological fluids.[6]

Q4: Is derivatization necessary for 14,15-EET analysis?

A4: Derivatization is often employed in gas chromatography-mass spectrometry (GC-MS) analysis to increase the volatility and thermal stability of 14,15-EET.[8][9] Common derivatization techniques include silylation to form trimethylsilyl (B98337) (TMS) esters.[9] For liquid chromatography-mass spectrometry (LC-MS/MS), derivatization is not always necessary but can be used to enhance ionization efficiency and sensitivity, for example, by using a pyridinium (B92312) analog to improve detection in positive ion mode.[10]

Q5: How can interference from other EET isomers be addressed?

A5: Chromatographic separation is key to resolving 14,15-EET from its regioisomers (5,6-EET, 8,9-EET, 11,12-EET) and stereoisomers.[11] Chiral chromatography may be necessary for the separation of enantiomers.[11] Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring unique precursor-to-product ion transitions for each isomer, although some isomers may produce similar fragment ions.[11][12][13][14]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no recovery of 14,15-EET Inefficient extraction.Optimize the extraction solvent system and pH. Ensure thorough mixing during extraction. For SPE, ensure proper conditioning, loading, washing, and elution steps.
Degradation of 14,15-EET during sample handling.Keep samples on ice and process them quickly. Add antioxidants like butylated hydroxytoluene (BHT) and inhibitors of sEH to prevent degradation.[10]
Adsorption to labware.Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.
High background or interfering peaks Incomplete removal of matrix components.Improve the sample cleanup procedure. This may involve an additional purification step or optimization of the SPE wash steps.
Contamination from solvents or labware.Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify sources of contamination.[3]
Co-elution of isomers or other lipids.Optimize the chromatographic method (e.g., gradient, column chemistry) to improve separation.[11]
Poor peak shape Inappropriate chromatographic conditions.Adjust the mobile phase composition, gradient, or flow rate. Ensure the column is not overloaded.
Active sites on the column or in the system.Use a column with end-capping. Flush the LC system to remove any contaminants.
Inconsistent quantification results Instability of calibration standards.Prepare fresh calibration standards regularly and store them properly (at -80°C).
Matrix effects in LC-MS/MS.Use a stable isotope-labeled internal standard (e.g., d8-14,15-EET) to compensate for matrix effects and variations in extraction recovery and ionization efficiency.[6]
Different MS responses for stereoisomers.If quantifying individual stereoisomers, ensure that the MS parameters are optimized for each isomer as they can exhibit different fragmentation patterns and responses.[12][14]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of 14,15-EET in biological samples using LC-MS/MS.

Table 1: Limits of Quantification (LOQ) for EETs

AnalyteMethodLOQ (ng/mL)Biological MatrixReference
14,15-EETLC-MS/MS0.5Human Plasma[7]
14,15-DHETLC-MS/MS0.25Human Plasma[7]

Table 2: Reported Concentrations of 14,15-EET in Human Plasma

ConditionConcentration (ng/mL)Analytical MethodReference
Healthy Subjects (Baseline)10.7UPLC-MS/MS[10]
Normotensive Pregnant Women9.9 (median)LC-MS[15]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of 14,15-EET from Plasma

This protocol is adapted from a modified Bligh and Dyer method.[7]

  • Sample Preparation: To 100 µL of plasma, add an internal standard (e.g., d8-14,15-EET).

  • Extraction:

    • Add 300 µL of a methanol/water (1:1, v/v) solution.

    • Add 1 mL of chloroform.

    • Vortex for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Phase Separation:

    • Collect the lower organic phase (chloroform layer).

    • Repeat the extraction of the aqueous phase with another 1 mL of chloroform.

    • Combine the organic phases.

  • Drying and Reconstitution:

    • Evaporate the combined organic phase to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of 14,15-EET

This protocol provides a general framework for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[10]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 30% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 14,15-EET: m/z 319 -> specific product ion (e.g., m/z 219).[11][16]

      • d8-14,15-EET (Internal Standard): m/z 327 -> corresponding product ion.

    • Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

Signaling Pathway and Experimental Workflow Diagrams

EET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 14,15-EET 14,15-EET GPCR Putative GPCR 14,15-EET->GPCR Binds ADAM9 ADAM9 14,15-EET->ADAM9 Activates Gs_alpha Gαs GPCR->Gs_alpha Activates EGFR EGFR ERK ERK EGFR->ERK Activates pro_HB_EGF pro-HB-EGF ADAM9->pro_HB_EGF Cleaves HB_EGF HB-EGF pro_HB_EGF->HB_EGF Releases AC Adenylyl Cyclase Gs_alpha->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Promotes HB_EGF->EGFR Binds & Activates

Caption: Signaling pathway of 14,15-EET leading to vasodilation and cell proliferation.[4][17]

EET_Quantification_Workflow Start Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (d8-14,15-EET) Start->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Saponification Saponification (Optional, for total EETs) Extraction->Saponification Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization Directly if saponification is skipped LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Directly if both are skipped Saponification->Derivatization Saponification->LC_MS_MS If derivatization is skipped Derivatization->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Experimental workflow for the quantification of 14,15-EET in biological samples.

References

Technical Support Center: Optimizing LC-MS/MS Analysis of 14S(15R)-EET

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 14S(15R)-Epoxyeicosatrienoic acid (EET).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and stability conditions for 14S(15R)-EET standards?

A1: this compound standards should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least one to two years.[1][2] For shipping, it is typically transported on wet ice.[1][2] It is often supplied as a solution in ethanol.[1]

Q2: What are the typical mass-to-charge ratios (m/z) and MRM transitions for 14,15-EET analysis?

A2: For 14,15-EET, the deprotonated molecule [M-H]⁻ is observed at an m/z of 319.[3] In Multiple Reaction Monitoring (MRM) mode, a common transition is monitoring the precursor ion m/z 319 to a product ion of m/z 219.[4] This fragmentation corresponds to the cleavage of the C14-C15 bond and C15-O.[4] When using deuterated internal standards like 14,15-EET-d11, the mass transition is m/z 498 > 183.1.[5]

Q3: Which type of liquid chromatography column is best suited for separating 14,15-EET?

A3: A reverse-phase C18 column is commonly used and has been shown to provide good separation and consistent chromatography.[5] Specifically, a Waters Acquity UPLC BEH shield C18 column (1.7 μm, 2.1 × 150 mm) has been successfully used.[5]

Q4: What is the primary metabolic fate of 14,15-EET in biological systems?

A4: 14,15-EET is a chemically and metabolically labile eicosanoid.[6] It is rapidly metabolized by the enzyme soluble epoxide hydrolase (sEH) into the less active or inactive diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[6][7] This rapid conversion means 14,15-EET has a very short in vivo half-life, estimated to be from a few seconds to minutes.[6]

Troubleshooting Guide

Q1: I'm observing poor peak shape (e.g., fronting, tailing, or splitting). What are the common causes and solutions?

A1: Poor peak shape can arise from several factors.[8]

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting the sample.

  • Contamination: Contaminants in the sample, mobile phase, or on the column can cause peak tailing or splitting.[8] Ensure high-purity solvents and proper sample clean-up. Regularly flush the column and system.

  • Improper Solvent Composition: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[9] Whenever possible, dissolve the final sample extract in a solvent that matches the initial mobile phase composition.[10]

  • Column Degradation: Residual silanol (B1196071) groups on older silica-based columns can interact with the analyte, causing tailing. Consider using a newer column or a different column chemistry.

  • Insufficient Equilibration: Not allowing the column to fully equilibrate with the initial mobile phase conditions before injection can lead to distorted peaks.[9]

Q2: My analyte's retention time is shifting between injections. Why is this happening?

A2: Retention time shifts are often related to the liquid chromatography system.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Ensure accurate and consistent preparation of all mobile phases. Changes in pH can also affect retention.[8]

  • Flow Rate Fluctuation: Check the LC pump for pressure fluctuations, which could indicate a leak or bubble in the system.[8]

  • Column Temperature: Inconsistent column temperature can cause retention time drift. Use a column oven to maintain a stable temperature.[8]

  • Column Equilibration: Ensure the column is fully equilibrated between gradient runs.[9]

Q3: The signal intensity for 14,15-EET is very low or non-existent. What should I check?

A3: Low signal intensity can be due to issues with the sample, the LC, or the mass spectrometer.

  • Analyte Degradation: 14,15-EET is labile.[6] Ensure proper storage of samples (preferably at -80°C after extraction) and minimize freeze-thaw cycles. Keep samples cool in the autosampler.

  • Sample Preparation: Inefficient extraction can lead to low recovery. Optimize the extraction protocol and consider using an internal standard to monitor recovery.

  • Ion Source Contamination: A dirty ion source is a common cause of reduced sensitivity.[8] Perform routine cleaning of the ion source components.

  • Mass Spectrometer Tuning: Ensure the mass spectrometer is properly calibrated and tuned for the mass range of interest.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of 14,15-EET.[11] Improve chromatographic separation to isolate the analyte from interfering matrix components or enhance the sample clean-up procedure.[12]

Q4: I'm seeing high background noise in my chromatograms. How can I reduce it?

A4: High background noise can mask the analyte peak and affect quantification.

  • Solvent Contamination: Use high-purity, MS-grade solvents and reagents.[10] Contaminants from solvents are a frequent source of background noise.[8]

  • Sample Contamination: Ensure all labware used for sample preparation is scrupulously clean to avoid contamination.[10]

  • System Contamination: Contaminants can build up in the LC system and ion source over time.[8] Regularly flush the system with a strong solvent wash.

  • Mobile Phase Additives: Non-volatile salts or buffers can contaminate the MS. Use volatile mobile phase additives like formic acid or acetic acid.[10]

Quantitative Data Summary

Table 1: Example Liquid Chromatography Parameters
ParameterSettingReference
Column Waters Acquity UPLC BEH shield C18 (1.7 μm, 2.1 ×150 mm)[5]
Mobile Phase A Water with 10 mM formic acid[5]
Mobile Phase B Acetonitrile (B52724) (ACN) with 10 mM formic acid[5]
Flow Rate 0.325 mL/min[5]
Column Temperature 60 °C[5]
Injection Volume 25 µL[5]
Gradient 0–1 min 70% A, 1–4 min 79–69% A, 4–14.5 min 69–65% A, 14.5–16 min 10% A, 16–18 min 70% A[5]
Table 2: Example Mass Spectrometry Parameters
ParameterSettingReference
Ionization Mode Positive Ionization[5]
Capillary Voltage 3.1 kV[5]
Cone Voltage 25 V[5]
Collision Voltage 35 V[5]
Source Temperature 150 °C[5]
Desolvation Temp. 400 °C[5]
MRM Transition m/z 319 → 219 (for 14,15-EET)[4]
MRM Transition m/z 339 → 233 (for [¹³C₂₀]-14,15-EET internal standard)[4]

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) of EETs from Plasma

This protocol provides a general workflow for extracting EETs from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Plasma sample

  • Internal Standard solution (e.g., 14,15-EET-d11)

  • Methanol (B129727) (MeOH), MS-grade

  • Acetonitrile (ACN), MS-grade

  • Water, MS-grade

  • Formic Acid (FA)

  • SPE Cartridges (C18)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add the internal standard solution. Vortex briefly to mix.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube.

  • SPE Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water containing 0.1% formic acid.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water/methanol (90:10, v/v) containing 0.1% formic acid to remove polar interferences.

  • Elution: Elute the EETs from the cartridge with 1 mL of methanol into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 70:30 Water:ACN with 10 mM formic acid). Vortex to ensure the residue is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (ACN) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Dry Evaporation (N2) SPE->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS System Reconstitute->LCMS Data Data Acquisition LCMS->Data

Caption: Experimental workflow for 14,15-EET analysis.

G AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EET This compound CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Rapid Hydrolysis DHET 14,15-DHET (Diol Metabolite) sEH->DHET

Caption: Simplified metabolic pathway of 14,15-EET.

G Start Problem: Poor Signal or Peak Shape CheckLC Review LC Parameters (Gradient, Flow, Temp) Start->CheckLC Chromatography Issue? CheckSample Evaluate Sample Prep (Recovery, Degradation) Start->CheckSample Sample Issue? CheckMS Inspect MS System (Tuning, Source Cleanliness) Start->CheckMS Instrument Issue? Sol_LC Solution: Optimize gradient, check for leaks, ensure column equilibration. CheckLC->Sol_LC Sol_Sample Solution: Improve extraction, use fresh samples, keep cool. CheckSample->Sol_Sample Sol_MS Solution: Clean ion source, recalibrate, check for contamination. CheckMS->Sol_MS

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

Technical Support Center: Troubleshooting 14,15(S)-EET Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14,15(S)-epoxyeicosatrienoic acid (14,15-EET) cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this bioactive lipid mediator. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Handling and Storage

Q1: What is the proper way to store and handle 14,15-EET to ensure its stability?

A1: 14,15-EET is chemically and metabolically labile, making proper storage and handling critical for consistent experimental results. It is susceptible to degradation through auto-oxidation and hydrolysis.

Storage Recommendations:

ConditionDuration
In solvent at -80°CUp to 6 months
In solvent at -20°CUp to 1 month

Data compiled from multiple sources.

Handling Best Practices:

  • Minimize Freeze-Thaw Cycles: Aliquot 14,15-EET into single-use volumes to avoid repeated freezing and thawing.

  • Use Appropriate Solvents: Ethanol, DMSO, and methyl acetate (B1210297) are commonly used solvents. Ensure the final solvent concentration in your cell culture medium is not cytotoxic.

  • Protect from Oxygen: Store under an inert gas like argon or nitrogen if possible.

  • Prepare Fresh Dilutions: Prepare working dilutions in your cell culture medium immediately before use. The stability of 14,15-EET in aqueous media is limited.

Inconsistent Results in Cell Proliferation/Viability Assays (e.g., MTT, XTT)

Q2: My MTT assay results with 14,15-EET are highly variable between experiments. What could be the cause?

A2: Inconsistent results in MTT or similar tetrazolium-based assays with lipid compounds like 14,15-EET can stem from several factors:

  • 14,15-EET Instability: As a labile compound, degradation of 14,15-EET can lead to variable active concentrations. Ensure proper storage and handling as outlined in Q1.

  • Metabolism by Soluble Epoxide Hydrolase (sEH): Cells express sEH, which rapidly converts 14,15-EET to its less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2] The level of sEH activity can vary between cell lines and even with passage number, leading to inconsistent effects.

    • Troubleshooting Tip: Consider co-treatment with an sEH inhibitor (sEHI) to stabilize 14,15-EET levels.

  • Interference with the MTT Assay: The lipid nature of 14,15-EET may interfere with formazan (B1609692) crystal formation and solubilization, leading to either an overestimation or underestimation of cell viability.

    • Troubleshooting Tip: Confirm your MTT results with an alternative viability assay that has a different readout, such as trypan blue exclusion (cell counting) or a lactate (B86563) dehydrogenase (LDH) release assay for cytotoxicity.

  • Cell Line Specificity: The response to 14,15-EET can be highly cell-type dependent, influenced by the expression levels of its putative receptors and downstream signaling components.

  • Serum in Culture Medium: Components in serum can bind to 14,15-EET, affecting its bioavailability.

    • Troubleshooting Tip: If possible, conduct experiments in serum-free or reduced-serum media after an initial cell attachment period. If serum is required, maintain a consistent serum concentration across all experiments.

Experimental Workflow for Troubleshooting Inconsistent Proliferation Assays

G start Inconsistent Proliferation Assay Results check_stability Verify 14,15-EET Storage & Handling start->check_stability check_seh Assess sEH Activity (Consider sEH inhibitor) check_stability->check_seh alt_assay Use Alternative Viability Assay (e.g., Trypan Blue, LDH) check_seh->alt_assay serum_effects Evaluate Serum Effects (Serum-free vs. Serum) alt_assay->serum_effects cell_line_char Characterize Cell Line Response (Dose-response, time-course) serum_effects->cell_line_char consistent_results Consistent Results cell_line_char->consistent_results

Caption: A logical workflow for troubleshooting inconsistent cell proliferation assay results.

Western Blotting Issues

Q3: I am not seeing a consistent increase in the phosphorylation of Akt or ERK after treating my cells with 14,15-EET. What should I check?

A3: Detecting changes in protein phosphorylation requires careful optimization of your Western blot protocol. Here are common reasons for inconsistent results and how to troubleshoot them:

  • Suboptimal Stimulation Time: The phosphorylation of Akt and ERK is often transient. You may be missing the peak activation window.

    • Troubleshooting Tip: Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to determine the optimal stimulation time for your specific cell line.

  • Inactive 14,15-EET: Due to its instability, your 14,15-EET may have degraded. Refer to the storage and handling recommendations in Q1.

  • Insufficient Protein Lysis and Phosphatase Inhibition: Failure to rapidly lyse cells and inhibit phosphatases will lead to the loss of the phosphate (B84403) groups you are trying to detect.

    • Troubleshooting Tip: Use a lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) and keep samples on ice at all times.

  • Low Protein Concentration: The abundance of phosphorylated proteins can be low.

    • Troubleshooting Tip: Ensure you are loading a sufficient amount of total protein (20-40 µg per lane is a good starting point).

  • Inappropriate Blocking Reagent: For phospho-specific antibodies, using non-fat dry milk for blocking can lead to high background because milk contains phosphoproteins (casein).

    • Troubleshooting Tip: Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions.

  • Antibody Issues: The primary antibody may not be optimal for your application.

    • Troubleshooting Tip: Include a positive control (e.g., cells treated with a known activator of the PI3K/Akt or MAPK/ERK pathway like EGF or PDGF) to validate your antibody and protocol. Always strip and re-probe the membrane for total Akt or ERK to confirm equal protein loading.

Troubleshooting Logic for p-Akt/p-ERK Western Blots

G start No/Low p-Akt or p-ERK Signal pos_control Run Positive Control (e.g., EGF treatment) start->pos_control time_course Perform Time-Course Experiment pos_control->time_course lysis_buffer Check Lysis Buffer (Add Phosphatase Inhibitors) time_course->lysis_buffer blocking Optimize Blocking (Use BSA, not milk) lysis_buffer->blocking protein_load Increase Protein Load blocking->protein_load total_protein Probe for Total Akt/ERK protein_load->total_protein signal_detected Signal Detected total_protein->signal_detected

Caption: A step-by-step guide for troubleshooting Western blots for phosphorylated proteins.

Experimental Protocols

Cell Proliferation Assay (MTT)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Cell Treatment:

    • If applicable, starve cells in serum-free or low-serum medium for 2-4 hours.

    • Prepare fresh dilutions of 14,15-EET in the appropriate medium.

    • Remove the old medium and add the 14,15-EET-containing medium to the cells. Include vehicle-only controls.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO or a 0.01 M HCl solution with 10% SDS to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.

Western Blotting for p-Akt and p-ERK
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells as required.

    • Treat with 14,15-EET for the optimized duration.

    • Wash cells once with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody against p-Akt (Ser473) or p-ERK (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane using a mild stripping buffer.

    • Block again and re-probe with an antibody for total Akt or total ERK to normalize the data.

Signaling Pathways

14,15-EET has been shown to activate several key signaling pathways involved in cell survival, proliferation, and migration. The two most well-characterized are the PI3K/Akt and MAPK/ERK pathways.

14,15-EET Signaling Pathways

G EET 14,15-EET Receptor Putative Receptor EET->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Survival Cell Survival pAkt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation

Caption: Simplified diagram of the PI3K/Akt and MAPK/ERK signaling pathways activated by 14,15-EET.

Note: The information provided here is for research use only and is intended as a guide. Protocols should be optimized for specific experimental systems.

References

selecting the appropriate vehicle for in vivo administration of 14S(15R)-EET

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate vehicle for the in vivo administration of 14S(15R)-Epoxyeicosatrienoic acid (EET).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when selecting a vehicle for 14S(15R)-EET?

A1: this compound is a lipid signaling molecule with poor water solubility and is prone to chemical and metabolic instability. The primary challenges are to:

  • Ensure complete solubilization to prevent precipitation upon administration.

  • Maintain the chemical integrity of the epoxide group.

  • Minimize vehicle-induced toxicity or pharmacological effects that could confound experimental results.

  • Achieve desired bioavailability and distribution to the target tissue.

Q2: What are the recommended starting points for vehicle selection for this compound?

A2: A common and effective approach is to first dissolve this compound in a small amount of an organic solvent and then dilute it into an aqueous or lipid-based carrier. Based on available data, a two-step solubilization process is recommended. First, dissolve the this compound in an organic solvent like ethanol (B145695) or DMSO. Subsequently, this stock solution can be diluted into a final vehicle for administration, which could be saline, PBS, or a lipid emulsion.

Q3: Can I administer this compound directly in saline or PBS?

A3: Direct dissolution in purely aqueous solutions like saline or PBS is challenging due to the lipophilic nature of EETs. The solubility of (±)14(15)-EET in PBS (pH 7.2) is approximately 1 mg/ml[1][2]. While this may be sufficient for some low-dose studies, achieving higher concentrations for in vivo administration typically requires a co-solvent or a more complex vehicle.

Q4: Are there pre-formulated options available for in vivo studies?

A4: While there are no universally standard pre-formulated options, some suppliers provide example formulations for similar poorly water-soluble compounds[3]. These often involve combinations of solvents and surfactants to improve solubility and stability. However, these are general suggestions and may need to be optimized for your specific experimental model and route of administration.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in the final vehicle.

  • Possible Cause: The concentration of the organic solvent in the final solution is too low to maintain solubility.

  • Troubleshooting Steps:

    • Increase the proportion of the organic co-solvent (e.g., ethanol, DMSO) in the final vehicle. Be mindful of the potential toxicity of the co-solvent at higher concentrations.

    • Incorporate a surfactant, such as Tween 80 or Cremophor EL, into the aqueous phase before adding the this compound stock solution. Surfactants can help to form micelles that encapsulate the lipid, preventing precipitation.

    • Consider using a lipid-based vehicle, such as a corn oil emulsion, especially for oral or intraperitoneal administration[3].

Issue 2: Inconsistent or unexpected biological effects in the vehicle control group.

  • Possible Cause: The chosen vehicle has intrinsic biological activity. For example, high concentrations of DMSO can have anti-inflammatory effects.

  • Troubleshooting Steps:

    • Thoroughly review the literature for known biological effects of your chosen vehicle components.

    • Reduce the concentration of potentially active components in your vehicle to the lowest effective level.

    • Conduct pilot studies with the vehicle alone to characterize any baseline effects in your specific animal model and endpoint measurements.

    • If possible, switch to a more inert vehicle. For example, if using a high concentration of DMSO, explore alternatives like a solution with a lower percentage of DMSO combined with a surfactant and saline.

Issue 3: Low bioavailability or rapid degradation of this compound in vivo.

  • Possible Cause: this compound is being rapidly metabolized, likely by soluble epoxide hydrolase (sEH)[4].

  • Troubleshooting Steps:

    • Consider co-administration with a soluble epoxide hydrolase inhibitor (sEHi) to prolong the half-life of this compound.

    • For continuous exposure, consider administration via an osmotic pump, which has been successfully used for EET delivery[4].

    • Evaluate alternative routes of administration that may bypass first-pass metabolism, such as intravenous or subcutaneous injection.

Data Presentation

Table 1: Solubility of (±)14(15)-EET in Common Solvents

SolventSolubilitySource
Dimethylformamide (DMF)~50 mg/ml[1][2]
Dimethyl sulfoxide (B87167) (DMSO)~50 mg/ml[1][2]
Ethanol~50 mg/ml[1][2]
Phosphate Buffered Saline (PBS), pH 7.2~1 mg/ml[1][2]

Experimental Protocols

Protocol 1: Preparation of an Ethanol-Saline Vehicle for Intravenous (IV) Injection

This protocol is a starting point and may require optimization based on the desired final concentration and animal model.

  • Stock Solution Preparation:

    • Allow the vial of this compound (typically stored in an organic solvent) to equilibrate to room temperature.

    • Prepare a stock solution of this compound in absolute ethanol. For example, dissolve 1 mg of this compound in 100 µl of ethanol to get a 10 mg/ml stock solution.

    • Vortex briefly to ensure complete dissolution.

  • Final Vehicle Preparation:

    • On the day of the experiment, calculate the required volume of the stock solution based on the desired final concentration and the total injection volume.

    • Slowly add the ethanolic stock solution to sterile saline (0.9% NaCl) while gently vortexing. The final concentration of ethanol should be kept as low as possible (ideally below 10%) to minimize potential side effects.

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

    • Administer the solution immediately after preparation to minimize degradation.

Protocol 2: Preparation of a DMSO/Tween 80/Saline Vehicle for Intraperitoneal (IP) Injection

This protocol is adapted from a general formulation for poorly water-soluble compounds[3].

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, dissolve 5 mg of this compound in 100 µl of DMSO for a 50 mg/ml stock.

  • Final Vehicle Preparation:

    • For a final formulation with 10% DMSO and 5% Tween 80, combine the following in a sterile tube:

      • 100 µl of the this compound DMSO stock solution.

      • 50 µl of Tween 80.

      • 850 µl of sterile saline.

    • Vortex the mixture thoroughly to create a clear solution or a stable emulsion.

    • This will result in a final volume of 1 ml. Adjust volumes as needed for your experiment.

    • As with all formulations, prepare fresh on the day of use.

Mandatory Visualization

VehicleSelectionWorkflow start Start: Need to administer This compound in vivo route Determine Route of Administration (e.g., IV, IP, Oral) start->route solubility Is the required dose soluble in PBS (≤1 mg/ml)? vehicle_choice Select Initial Vehicle Strategy solubility->vehicle_choice No prepare Prepare Formulation (See Protocol) solubility->prepare Yes (use PBS) route->solubility iv_vehicle IV: Co-solvent (Ethanol) + Saline/PBS vehicle_choice->iv_vehicle IV ip_oral_vehicle IP/Oral: Co-solvent (DMSO) + Surfactant (Tween 80) + Saline or Corn Oil vehicle_choice->ip_oral_vehicle IP/Oral iv_vehicle->prepare ip_oral_vehicle->prepare check_precip Check for Precipitation prepare->check_precip troubleshoot Troubleshoot: - Adjust solvent/surfactant ratio - Change vehicle check_precip->troubleshoot Precipitation Occurs pilot_study Conduct Pilot Study with Vehicle Control check_precip->pilot_study No Precipitation troubleshoot->prepare proceed Proceed with Main Experiment pilot_study->proceed

Caption: Decision workflow for selecting an appropriate in vivo vehicle for this compound.

FormulationPreparationWorkflow start Start: Prepare Formulation stock_sol 1. Prepare Stock Solution: Dissolve this compound in 100% Ethanol or DMSO start->stock_sol mixing 3. Mix: Slowly add Stock Solution to Vehicle Base with Vortexing stock_sol->mixing vehicle_prep 2. Prepare Final Vehicle Base: (e.g., Saline, Saline + Tween 80) vehicle_prep->mixing inspection 4. Visual Inspection: Check for clarity and absence of precipitates mixing->inspection use_now 5. Use Immediately inspection->use_now Clear Solution troubleshoot Troubleshoot Formulation inspection->troubleshoot Precipitate Forms end Administer to Animal use_now->end

Caption: Step-by-step workflow for the preparation of a this compound formulation for in vivo use.

References

overcoming solubility issues with 14S(15R)-EET in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14,15(S)(R)-Epoxyeicosatrienoic Acid (14,15-EET). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this lipid mediator, particularly its limited solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is 14,15-EET and why is its solubility an issue?

A1: 14,15-EET is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases. It is involved in various physiological processes, including vasodilation and anti-inflammatory responses. As a lipophilic molecule, 14,15-EET has very low solubility in aqueous solutions, which can lead to precipitation and inaccurate concentrations in experimental settings like cell culture media or physiological buffers.

Q2: What are the recommended solvents for preparing a stock solution of 14,15-EET?

A2: 14,15-EET is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF).[1] It is recommended to prepare a high-concentration stock solution in one of these solvents.

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[2] However, the tolerance to DMSO is cell-line specific. Some cell lines may tolerate up to 0.5% or even 1% for short-term assays.[3][4][5] It is crucial to perform a vehicle control experiment to determine the maximum allowable DMSO concentration for your specific cell line and assay duration.

Q4: How stable is 14,15-EET in aqueous solutions?

A4: 14,15-EET is known to be chemically and metabolically labile. Its in vivo half-life is estimated to be in the range of a few seconds to minutes.[6] In aqueous solutions, its stability can be affected by pH and temperature. The epoxide ring is susceptible to hydrolysis to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), a reaction catalyzed by soluble epoxide hydrolase (sEH) in biological systems.[6][7] It is highly recommended to prepare fresh working solutions of 14,15-EET for each experiment and use them immediately.

Q5: Can I store the aqueous working solution of 14,15-EET?

A5: Due to its instability, it is not recommended to store aqueous working solutions of 14,15-EET. Aliquots of the high-concentration stock solution in an organic solvent can be stored at -20°C or -80°C.[8]

Troubleshooting Guide

Issue: Precipitation observed when diluting 14,15-EET stock solution into aqueous buffer or cell culture medium.

Cause 1: Low aqueous solubility.

  • Solution 1: Sequential Dilution: When diluting the organic stock solution, add it to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Solution 2: Use of a Carrier Protein: Pre-complexing 14,15-EET with a carrier protein like fatty acid-free bovine serum albumin (BSA) can enhance its solubility and stability in aqueous solutions.

  • Solution 3: Employing Solubilizing Agents: The use of non-ionic surfactants or cyclodextrins can significantly improve the solubility of lipophilic compounds.

Cause 2: High final concentration of the organic solvent.

  • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your working solution is below the tolerance level of your experimental system (typically <0.1% for cell-based assays).[2]

Quantitative Data Summary

Solvent Solubility of 14,15-EET Reference
Dimethylformamide (DMF)50 mg/mL[1]
Dimethyl sulfoxide (DMSO)50 mg/mL[1]
Ethanol50 mg/mL[1]
Phosphate Buffered Saline (PBS), pH 7.21 mg/mL[1]
Parameter Value Reference
In vivo half-lifeSeconds to minutes[6]
Primary metabolic enzymeSoluble Epoxide Hydrolase (sEH)[6]
Primary metabolite14,15-dihydroxyeicosatrienoic acid (14,15-DHET)[7]

Experimental Protocols

Protocol 1: Standard Preparation of 14,15-EET Working Solution
  • Prepare a Stock Solution: Dissolve 14,15-EET in anhydrous ethanol or DMSO to a concentration of 1-10 mg/mL.

  • Storage of Stock Solution: Aliquot the stock solution into small volumes in amber glass vials and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution.

  • Dilution: Serially dilute the stock solution in your pre-warmed (37°C) aqueous buffer or cell culture medium to the desired final concentration. Add the stock solution dropwise while gently vortexing the buffer to ensure rapid dispersion.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent is below 0.1% (v/v) for cell-based experiments.

  • Use Immediately: Use the freshly prepared working solution immediately.

Protocol 2: Using Pluronic® F-127 for Enhanced Solubilization

This protocol is adapted for lipophilic compounds and can be applied to 14,15-EET.

  • Prepare a 20% (w/v) Pluronic® F-127 Stock Solution: Dissolve 2 g of Pluronic® F-127 in 10 mL of anhydrous DMSO. This may require gentle heating at 40-50°C for about 30 minutes. Store at room temperature.[9] Do not refrigerate, as it may cause precipitation.[9]

  • Prepare 14,15-EET Stock Solution: Prepare a 1-5 mM stock solution of 14,15-EET in anhydrous DMSO.

  • Mixing: Immediately before use, mix equal volumes of the 14,15-EET stock solution and the 20% Pluronic® F-127 stock solution in a microcentrifuge tube.[8]

  • Dilution into Aqueous Medium: Add the mixture from the previous step to your pre-warmed cell culture medium or buffer to achieve the final desired concentration of 14,15-EET. The final concentration of Pluronic® F-127 should be kept at or below 0.08%.[9]

  • Incubation: Add the final solution to your cells and incubate as required for your experiment.

Signaling Pathways & Experimental Workflows

Gs_Signaling_Pathway EET 14,15-EET GPCR Putative GPCR (Gs-coupled) EET->GPCR Binds G_protein Gs Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Channels K+ Channels (BKCa, KATP) PKA->Channels Phosphorylates & Activates Response Cellular Response (e.g., Vasodilation) Channels->Response Leads to

Caption: 14,15-EET Gs-coupled receptor signaling pathway.

EGFR_Transactivation_Pathway EET 14,15-EET Source Src Family Kinases EET->Source Activates EGFR EGFR Source->EGFR Transactivates FAK FAK EGFR->FAK Activates ERK ERK EGFR->ERK Activates PI3K PI3K FAK->PI3K Activates AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Caption: 14,15-EET-induced EGFR transactivation and downstream signaling.

PPAR_Gamma_Activation EET 14,15-EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Metabolized by PPARg PPARγ EET->PPARg Activates (Directly or Indirectly) DHET 14,15-DHET sEH->DHET Produces DHET->PPARg Potent Activator Gene Target Gene Expression PPARg->Gene

Caption: PPARγ activation by 14,15-EET and its metabolite.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Cell-Based Experiment cluster_analysis Analysis Stock Prepare 10 mg/mL 14,15-EET Stock in DMSO Dilute Dilute Stock into Pre-warmed Medium (Final DMSO < 0.1%) Stock->Dilute Treat Treat Cells with 14,15-EET Working Solution Dilute->Treat Cells Seed Cells and Allow to Adhere Cells->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Assay (e.g., Western Blot, qPCR, Functional Assay) Incubate->Assay

References

Technical Support Center: Accounting for the Metabolic Conversion of 14S,15R-EET

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately accounting for the metabolic conversion of 14S(15R)-epoxyeicosatrienoic acid (14S,15R-EET) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for 14,15-EET?

The primary metabolic pathway for 14,15-EET, including the 14S,15R stereoisomer, is its rapid conversion to the corresponding diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2][3] This hydration reaction is catalyzed by the enzyme soluble epoxide hydrolase (sEH).[1][4] While 14,15-DHET is generally considered less biologically active than its parent EET, it is not entirely inert and may possess its own biological functions.[5][6]

Q2: What are the other potential metabolic fates of 14,15-EET?

Beyond hydration to 14,15-DHET, 14,15-EET can undergo several other metabolic transformations:

  • Incorporation into Phospholipids: 14,15-EET can be esterified into the sn-2 position of phospholipids, serving as a potential storage pool for future release.[2][4]

  • Beta-Oxidation and Chain Elongation: Like other fatty acids, 14,15-EET can be metabolized through beta-oxidation and chain elongation pathways.[4][7]

  • Cytochrome P450-mediated metabolism: Further metabolism by cytochrome P450 enzymes can lead to the formation of other oxidized products.[8]

Q3: How quickly is 14,15-EET metabolized?

14,15-EET is known to be metabolically labile with a short in vivo half-life, estimated to be from a few seconds to minutes.[7] This rapid metabolism is a critical factor to consider in experimental design and data interpretation.

Q4: How does the metabolism of 14S,15R-EET differ from other EET regioisomers and stereoisomers?

While all EETs are substrates for sEH, 14,15-EET is the preferred substrate for this enzyme.[9][10] The stereochemistry of the epoxide can also influence the rate and regiospecificity of hydration by sEH.[11] Different cytochrome P450 isoforms can produce varying ratios of EET regioisomers and enantiomers.[12]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected biological activity of exogenously applied 14S,15R-EET.

  • Possible Cause: Rapid metabolic inactivation of 14S,15R-EET to 14,15-DHET by endogenous soluble epoxide hydrolase (sEH) in your experimental system (e.g., cell culture, tissue homogenate).

  • Troubleshooting Steps:

    • Co-administration with an sEH inhibitor: To reduce the metabolic conversion of 14S,15R-EET, consider co-incubating with a specific sEH inhibitor (e.g., TPPU, AUDA).[13] This will help maintain higher local concentrations of the active EET.

    • Use of metabolically stable analogs: Several synthetic analogs of 14,15-EET have been developed that are resistant to sEH-mediated hydrolysis.[7] These can be used as a substitute to probe the effects of the parent compound without the confounding factor of rapid metabolism.

    • Time-course experiments: Conduct time-course studies to determine the optimal incubation time before significant metabolism occurs.

    • Quantify metabolite formation: Use analytical techniques like LC-MS/MS to measure the levels of both 14S,15R-EET and its metabolite 14,15-DHET in your experimental samples over time.

Issue 2: Difficulty in detecting and quantifying 14S,15R-EET in biological samples.

  • Possible Cause: Low endogenous levels and rapid turnover of 14S,15R-EET.

  • Troubleshooting Steps:

    • Optimize sample preparation: Ensure that your sample collection and extraction procedures are optimized to minimize ex vivo metabolism and degradation. This may include immediate freezing of samples and the use of antioxidants.

    • Use a sensitive analytical method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of EETs and their metabolites.[14][15][16]

    • Incorporate internal standards: Use deuterated or ¹³C-labeled internal standards for both 14S,15R-EET and 14,15-DHET to ensure accurate quantification.

    • Saponification of samples: To measure total EETs (free and esterified in phospholipids), perform a saponification step to release the EETs from the lipid backbone before extraction.[16]

Issue 3: Unexpected biological effects observed that do not correlate with 14S,15R-EET concentrations.

  • Possible Cause: The observed effects may be due to the actions of the metabolite, 14,15-DHET, or other downstream metabolites.

  • Troubleshooting Steps:

    • Test the biological activity of 14,15-DHET: Directly apply 14,15-DHET to your experimental system to determine if it elicits a similar or different response compared to the parent EET.

    • Profile other potential metabolites: If possible, use a broader metabolomics approach to identify and quantify other potential metabolites of 14S,15R-EET that may be contributing to the observed biological effects.

    • Consider receptor-mediated vs. intracellular effects: Investigate whether the observed effects are mediated by a cell surface receptor or require intracellular metabolism.

Quantitative Data Summary

Table 1: Representative LC-MS/MS Parameters for 14,15-EET and 14,15-DHET Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
14,15-EET319Varies by instrument
14,15-DHET337Varies by instrument
14,15-EET-d11 (Internal Standard)330Varies by instrument
14,15-DHET-d11 (Internal Standard)348Varies by instrument

Note: Specific mass transitions may vary depending on the mass spectrometer and ionization source used.[14][15]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of 14S,15R-EET in Liver Microsomes

This protocol is adapted from standard microsomal stability assays to assess the metabolic conversion of 14S,15R-EET.

Materials:

  • 14S,15R-EET

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (B52724) with internal standard (e.g., 14,15-EET-d11)

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of 14S,15R-EET in an appropriate solvent (e.g., ethanol, DMSO).

  • Pre-warm the liver microsome suspension and NADPH regenerating system to 37°C.

  • Initiate the reaction by adding the 14S,15R-EET stock solution to the pre-warmed microsome/NADPH mixture to a final concentration of 1 µM.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction immediately by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

  • Vortex the samples and centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining 14S,15R-EET and the formation of 14,15-DHET.

  • Calculate the half-life (t½) of 14S,15R-EET from the disappearance of the parent compound over time.

Protocol 2: Analysis of 14S,15R-EET and 14,15-DHET in Cell Culture Supernatants by LC-MS/MS

This protocol outlines the steps for extracting and quantifying 14S,15R-EET and its primary metabolite from cell culture media.

Materials:

  • Cell culture supernatant

  • Internal standards (deuterated 14,15-EET and 14,15-DHET)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Collect the cell culture supernatant.

  • Spike the supernatant with the internal standards.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the spiked supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove salts and polar impurities.

  • Elute the analytes with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

  • Inject the reconstituted sample into the LC-MS/MS system for quantification of 14S,15R-EET and 14,15-DHET.

Visualizations

metabolic_pathway AA Arachidonic Acid EET 14S,15R-EET AA->EET CYP450 Epoxygenase DHET 14,15-DHET EET->DHET Soluble Epoxide Hydrolase (sEH) PL Incorporation into Phospholipids EET->PL BO Beta-Oxidation & Chain Elongation EET->BO

Caption: Primary metabolic pathways of 14S,15R-EET.

troubleshooting_workflow start Inconsistent/Low Biological Activity of EET check_metabolism Is rapid metabolism by sEH suspected? start->check_metabolism add_inhibitor Co-administer sEH inhibitor check_metabolism->add_inhibitor Yes quantify Quantify EET and DHET levels via LC-MS/MS check_metabolism->quantify Unsure add_inhibitor->quantify use_analog Use metabolically stable analog use_analog->quantify evaluate Evaluate results quantify->evaluate

Caption: Troubleshooting workflow for low 14S,15R-EET activity.

experimental_workflow sample Biological Sample (e.g., plasma, cell media) spike Spike with Internal Standards sample->spike extract Solid-Phase Extraction (SPE) spike->extract concentrate Evaporate and Reconstitute extract->concentrate analyze LC-MS/MS Analysis concentrate->analyze quantify Quantify 14,15-EET and 14,15-DHET analyze->quantify

References

minimizing non-specific binding of 14S(15R)-EET in receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of 14(15)-EET in receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it problematic in 14,15-EET receptor assays?

A1: Non-specific binding refers to the binding of a radiolabeled ligand, such as [³H]-14,15-EET, to components other than the receptor of interest. These can include lipids, other proteins, and the assay apparatus itself.[1] High non-specific binding can obscure the specific binding signal, leading to inaccurate calculations of receptor affinity (Kd) and density (Bmax).[1] Ideally, non-specific binding should account for less than 50% of the total binding at the highest radioligand concentration.[1]

Q2: What are the most common causes of high non-specific binding in a 14,15-EET receptor binding assay?

A2: High non-specific binding is a frequent issue and can arise from several factors, broadly categorized as:

  • Radioligand Issues: The hydrophobic nature of 14,15-EET can contribute to high NSB.[2] Impurities in the radioligand can also be a significant factor.[2]

  • Tissue/Cell Preparation: Poor quality of membrane preparations, such as low receptor density or the presence of contaminating proteins, can lead to increased NSB.[3]

  • Assay Conditions: Suboptimal incubation times, temperature, and buffer composition can all contribute to high background signals.[1]

  • Separation of Bound and Free Ligand: Inefficient washing steps or inappropriate filter material can result in a failure to adequately remove the unbound radioligand.[1][3]

Q3: How do I choose the right concentration of unlabeled 14,15-EET to determine non-specific binding?

A3: To determine non-specific binding, a high concentration of an unlabeled competitor compound is used to saturate the target receptors.[3] A general rule of thumb is to use the unlabeled compound at a concentration 100 times its Kd for the receptor, or 100 times the highest concentration of the radioligand being used, whichever is greater.[4]

Q4: What are some common blocking agents used to reduce non-specific binding?

A4: Several protein-containing blocking agents are commonly used, including:

  • Bovine Serum Albumin (BSA)[2]

  • Normal Serum (e.g., from the same species as the secondary antibody if applicable in other assay types)[5][6]

  • Non-fat dried milk[7]

  • Casein[8]

It is important to note that protein-based blockers can sometimes interfere with antibody-antigen interactions if applicable.[7] For assays involving hydrophobic ligands like 14,15-EET, including BSA in the assay buffer is a common strategy.[2]

Q5: Can the choice of labware affect non-specific binding?

A5: Yes, the radiolabeled ligand can adhere non-specifically to assay tubes and filter plates.[3] Using low-protein binding plates and tubes can help minimize this surface adhesion.[3]

Troubleshooting Guide for High Non-Specific Binding

Potential Cause Troubleshooting Strategy Quantitative Recommendation
Radioligand Issues
Radioligand concentration is too high.Use a lower concentration of the radioligand.A common starting point is a concentration at or below the Kd value.[2]
Radioligand purity is low.Check the purity of the radioligand.Ensure radiochemical purity is >90%.[2]
Hydrophobicity of 14,15-EET.Modify the assay buffer to include agents that reduce non-specific interactions.Include BSA in the assay buffer.[2]
Tissue/Cell Preparation
Too much membrane protein.Reduce the amount of membrane protein in the assay.A typical range is 100-500 µg of membrane protein per assay tube.[1]
Presence of endogenous ligands.Ensure proper homogenization and washing of membranes.-
Assay Conditions
Incubation time is too long.Optimize incubation time.Shorter incubation times can sometimes reduce NSB, but ensure equilibrium is reached for specific binding.[1]
Suboptimal incubation temperature.Optimize incubation temperature.Ensure a constant temperature is maintained throughout the experiment.[1]
Inappropriate assay buffer composition.Modify the assay buffer.Include BSA, salts, or detergents to minimize non-specific interactions.[2]
Separation of Bound and Free Ligand
Inefficient washing.Increase the volume and/or number of wash steps.Try increasing from 2-3 washes to 4-5 quick cycles.[3]
Radioligand sticking to filters.Pre-soak filters in a blocking agent.Pre-soak filters in buffer or a solution of polyethyleneimine (PEI).[1]
Inappropriate filter material.Test different types of filter materials.Glass fiber filters are common, but other materials may exhibit lower NSB.[1]

Detailed Experimental Protocol: Minimizing NSB in a [³H]-14,15-EET Radioligand Binding Assay

This protocol provides a general framework for a saturation binding experiment. Optimization of specific parameters will be required for your system.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the receptor of interest in ice-cold homogenization buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

2. Assay Setup:

  • Prepare serial dilutions of the [³H]-14,15-EET radioligand in the assay buffer.

  • For each concentration of radioligand, set up triplicate tubes for total binding and non-specific binding.

  • To the "non-specific binding" tubes, add unlabeled 14,15-EET to a final concentration at least 100-fold higher than the highest concentration of the radioligand.

  • Add the membrane preparation to all tubes. The final protein concentration should be optimized, typically between 100-500 µ g/tube .[1]

  • Add the appropriate concentration of [³H]-14,15-EET to all tubes.

3. Incubation:

  • Incubate all tubes at a constant, optimized temperature for a sufficient time to reach equilibrium.[1] This should be determined through prior kinetic experiments.

4. Separation of Bound and Free Radioligand:

  • Rapidly filter the contents of each tube through a glass fiber filter (pre-soaked in a blocking agent like PEI) using a cell harvester.[1]

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[1] The number and volume of washes should be optimized.

5. Quantification:

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

6. Data Analysis:

  • Calculate the specific binding by subtracting the average non-specific binding CPM from the average total binding CPM at each radioligand concentration.

  • Plot the specific binding as a function of the free radioligand concentration.

  • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Visualizations

G Figure 1: 14,15-EET Signaling Pathway EET 14,15-EET Receptor Putative Receptor (e.g., GPCR, PPARγ) EET->Receptor EGFR EGFR Receptor->EGFR transactivation PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Anti-apoptosis AKT->Proliferation ERK->Proliferation

Caption: Simplified signaling pathway of 14,15-EET leading to cell proliferation.[9][10]

G Figure 2: Experimental Workflow for a Radioligand Binding Assay cluster_0 Assay Setup TB Total Binding Tubes: Membranes + [³H]-14,15-EET Incubation Incubate to Equilibrium TB->Incubation NSB Non-Specific Binding Tubes: Membranes + [³H]-14,15-EET + excess unlabeled 14,15-EET NSB->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash to Remove Unbound Ligand Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: Specific Binding = Total - NSB Counting->Analysis

Caption: General workflow for a saturation radioligand binding assay.[1]

References

Technical Support Center: Long-Term Storage of 14S(15R)-EET Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the long-term storage of 14S(15R)-Epoxyeicosatrienoic acid (EET) standards. Proper storage is critical for maintaining the integrity and activity of these chemically labile molecules.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of 14S(15R)-EET standards?

For optimal long-term stability, it is recommended to store this compound standards at -80°C.[1][2] While some commercial standards are shipped on wet ice and can be stored at -20°C for up to two years, storage at -80°C minimizes the potential for degradation, such as lipid oxidation, which can still occur at -20°C.[1][3][4]

Q2: What is the best solvent for storing this compound standards?

Ethanol (B145695) is a commonly used solvent for this compound standards.[2][3][4] To prevent auto-oxidation, it is advisable to use ethanol containing an antioxidant, such as 0.05% (w/v) butylated hydroxytoluene (BHT).[2]

Q3: My this compound standard is provided as a solution in ethanol. How should I store it after opening?

After opening, it is crucial to minimize exposure to air and light. It is recommended to aliquot the standard into smaller volumes in dark glass vials with tightly sealed caps (B75204) to avoid repeated freeze-thaw cycles and solvent evaporation.[5] Store these aliquots at -80°C.

Q4: Can I store my diluted this compound working solutions?

It is best practice to prepare fresh working solutions from a stock solution for each experiment. Eicosanoids are not typically stored in cells but are synthesized on demand, highlighting their inherent instability.[6] If temporary storage is necessary, store the diluted solutions at -80°C in tightly sealed vials and use them as soon as possible.

Q5: What are the primary degradation pathways for this compound during storage?

This compound is susceptible to several degradation pathways:

  • Auto-oxidation: The presence of diene moieties in its structure makes it prone to oxidation when exposed to air.[7]

  • Hydrolysis: The epoxide ring can be hydrolyzed to form the less active 14,15-dihydroxy-eicosatrienoic acid (14,15-diHETrE). This process is catalyzed by soluble epoxide hydrolase (sEH) in biological systems but can also occur non-enzymatically.[7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. Degradation of the this compound standard due to improper storage (temperature, exposure to air/light) or multiple freeze-thaw cycles.- Use a fresh aliquot of the standard stored at -80°C. - Prepare fresh dilutions for each experiment. - Consider performing a quality control check of your standard using LC-MS/MS.
Change in the concentration of the standard over time. Evaporation of the solvent (e.g., ethanol) from the storage container.[5]- Ensure storage vials have airtight seals (e.g., crimp tops or screw caps with high-quality septa). - Store in dark glass vials instead of plastic microfuge tubes.[5] - Minimize the headspace in the vial.
Suspected oxidation of the standard. Exposure to atmospheric oxygen.- Handle the standard under an inert atmosphere (e.g., argon or nitrogen) whenever possible.[7] - Use solvents containing an antioxidant like BHT.[2]

Summary of Storage Conditions and Stability

Parameter Recommendation Rationale
Storage Temperature -80°C (recommended for long-term) or -20°C (acceptable for some commercial preparations)[1][2][3][4]Minimizes oxidation and other degradation pathways.[1]
Solvent Ethanol with 0.05% (w/v) BHT[2]BHT acts as an antioxidant to prevent auto-oxidation.
Storage Container Dark glass vials with airtight sealsPrevents photodegradation and solvent evaporation.[5]
Handling Aliquot upon receipt; minimize freeze-thaw cycles; handle under inert gas if possible[7]Reduces the risk of contamination, degradation, and solvent evaporation.
Stability At least 2 years at -20°C for some commercial standards[3][4]Long-term stability is enhanced at lower temperatures and with proper handling.

Experimental Protocols

Protocol for Aliquoting and Storing this compound Standards

  • Upon receiving the this compound standard, allow it to equilibrate to room temperature before opening to prevent condensation.

  • If possible, work in a glove box or under a stream of inert gas (argon or nitrogen) to minimize exposure to oxygen.

  • Using a gas-tight syringe, dispense the standard into smaller, single-use volumes in amber glass vials with Teflon-lined screw caps or crimp tops.

  • Flush the headspace of each vial with inert gas before sealing.

  • Label each aliquot clearly with the compound name, concentration, and date.

  • Store the aliquots at -80°C.

Visualizations

experimental_workflow Workflow for Handling and Storage of this compound Standards cluster_prep Preparation cluster_storage Storage cluster_use Usage receive Receive Standard equilibrate Equilibrate to Room Temp receive->equilibrate aliquot Aliquot into Single-Use Vials equilibrate->aliquot flush Flush with Inert Gas aliquot->flush store Store at -80°C flush->store retrieve Retrieve Single Aliquot store->retrieve prepare_working Prepare Fresh Working Solution retrieve->prepare_working experiment Perform Experiment prepare_working->experiment

Caption: A logical workflow for the proper handling and storage of this compound standards.

signaling_pathway Simplified Signaling and Metabolism of this compound cluster_synthesis Synthesis cluster_eet Active Compound cluster_effect Cellular Effect cluster_metabolism Metabolism AA Arachidonic Acid EET This compound AA->EET CYP450 Epoxygenase K_channel K+ Channel Activation EET->K_channel diHETrE 14,15-diHETrE (Less Active) EET->diHETrE Hydrolysis vasorelaxation Vasorelaxation K_channel->vasorelaxation sEH Soluble Epoxide Hydrolase (sEH) sEH->diHETrE

Caption: Simplified signaling pathway and metabolism of this compound.

References

identifying and mitigating interference in 14S(15R)-EET ELISA kits

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 14S(15R)-EET ELISA kit. This resource is designed to help researchers, scientists, and drug development professionals identify and mitigate potential interference, ensuring accurate and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound competitive ELISA?

A1: This kit is a competitive enzyme-linked immunosorbent assay (ELISA). In the assay, this compound present in your sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled 14,15-DHET for binding to a limited number of antibodies coated on the microplate wells. The amount of HRP-conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a wash step, a substrate solution is added, and the color development is stopped. The intensity of the color is then measured, which allows for the quantification of this compound in your sample.

Q2: What are the common sample types that can be used with this kit?

A2: This kit is designed for the quantitative measurement of this compound in a variety of biological samples, including serum, plasma, urine, cell culture supernatants, and tissue homogenates, provided they have been properly prepared and purified.[1][2]

Q3: What is a "matrix effect" and how can it affect my results?

A3: The "matrix" refers to all the components in a sample other than the analyte of interest (this compound).[3] These components, such as proteins, lipids, and salts, can interfere with the antibody-antigen binding in the ELISA, leading to inaccurate quantification.[4][5][6] This interference is known as the matrix effect and can result in either an underestimation or overestimation of the true analyte concentration.

Q4: How can I determine if my sample has a matrix effect?

A4: A spike and recovery experiment is the best way to assess matrix effects.[5][7] This involves adding a known amount of this compound standard to your sample and comparing the measured concentration to the expected concentration. A recovery rate between 80-120% is generally considered acceptable.

Q5: What is the difference between measuring 14,15-EET and 14,15-DHET?

A5: 14,15-EET is an epoxide metabolite of arachidonic acid. In biological systems, it is rapidly converted to its corresponding diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), by the enzyme soluble epoxide hydrolase (sEH).[8] Some kits are designed to measure 14,15-DHET as a stable surrogate for 14,15-EET levels. It is also possible to measure the total 14,15-EET (EET + DHET) by chemically converting all the EET in a sample to DHET before the assay.[1][8]

Troubleshooting Guides

Common Issues and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Weak or No Signal - Reagents not at room temperature before use.- Improperly prepared or expired reagents.- Incorrect incubation times or temperatures.- Insufficient washing.- Kit components from different lots were mixed.- Ensure all reagents are equilibrated to room temperature before starting.- Double-check all reagent preparation steps and expiration dates.- Adhere strictly to the incubation times and temperatures specified in the protocol.- Ensure thorough washing of the plate to remove unbound reagents.- Do not mix components from different kit lots.
High Background - Insufficient washing.- Cross-contamination between wells.- Substrate solution exposed to light.- Incubation times are too long.- Increase the number of wash cycles or the soaking time between washes.- Use fresh pipette tips for each standard and sample; avoid splashing.- Keep the substrate solution in the dark and avoid direct light exposure.- Follow the recommended incubation times precisely.
Poor Standard Curve - Improper standard dilution.- Pipetting errors.- Reagents not mixed thoroughly.- Incorrect plate reader settings.- Carefully follow the standard dilution protocol.- Use calibrated pipettes and proper pipetting techniques.- Ensure all solutions are thoroughly mixed before pipetting into wells.- Verify the plate reader is set to the correct wavelength.
High Coefficient of Variation (CV%) - Inconsistent pipetting.- Inadequate washing.- Temperature variations across the plate ("edge effect").- Bubbles in wells.- Be consistent with your pipetting technique for all wells.- Ensure uniform and thorough washing of all wells.- Ensure the plate is at a uniform temperature during incubation.- Carefully inspect wells for bubbles before reading and remove them if present.
Sample Values are Unexpectedly Low - Matrix effect.- Analyte degradation.- Improper sample collection or storage.- Perform a spike and recovery experiment to check for matrix effects. If present, dilute the sample.- Ensure proper sample handling to prevent analyte degradation.- Follow recommended sample collection and storage procedures.

Experimental Protocols

Protocol 1: Sample Dilution and Spiking Recovery

This protocol is designed to identify and mitigate matrix effects.

Objective: To determine the optimal sample dilution and to validate that the assay can accurately measure this compound in the sample matrix.

Materials:

  • Your samples

  • This compound ELISA Kit (including standards and assay buffer)

  • Calibrated pipettes and tips

Procedure:

  • Sample Dilution Series:

    • Prepare a series of dilutions of your sample in the provided assay buffer (e.g., neat, 1:2, 1:4, 1:8).

    • Run the diluted samples in the ELISA as per the kit protocol.

    • Calculate the concentration of this compound in each diluted sample and multiply by the dilution factor to get the concentration in the original sample.

    • The optimal dilution is the one where further dilution does not significantly change the calculated original concentration.

  • Spike and Recovery:

    • Select the optimal dilution determined above (or use the neat sample if no dilution is necessary).

    • Prepare three sets of samples:

      • A (Unspiked): Your sample at the optimal dilution.

      • B (Spiked): Your sample at the optimal dilution + a known concentration of this compound standard (choose a concentration in the middle of the standard curve range).

      • C (Standard alone): The same concentration of this compound standard as in B, diluted in assay buffer.

    • Run these samples in the ELISA.

    • Calculate the percent recovery using the following formula: % Recovery = [(Concentration in B - Concentration in A) / Concentration in C] x 100

    • An acceptable recovery is typically between 80% and 120%.

Protocol 2: Evaluating Cross-Reactivity

This protocol helps to understand if other related lipids in your sample are interfering with the assay.

Objective: To determine if other eicosanoids are cross-reacting with the antibody in the ELISA.

Materials:

  • This compound ELISA Kit

  • Standards of potentially cross-reacting lipids (e.g., other EET regioisomers, DHETs, arachidonic acid). A typical cross-reactivity profile for a 14,15-DHET ELISA kit might show the following:

    • 14,15-EET: 1.5%

    • 15(s) HETE: 1.00%

    • 8,9-EET: 0.40%

    • 5(s)15(s)DiHETE: 0.20%

    • 11,12-EET: 0.05%

    • Arachidonic Acid: 0.05%

    • 5,6-DHET: 0.02%

    • 5,6-EET: 0.02%

    • Thromboxane B2: 0.02%[9]

Procedure:

  • Prepare serial dilutions of each potentially cross-reacting lipid in the assay buffer.

  • Run these dilutions in the ELISA as if they were samples.

  • Determine the concentration of each cross-reactant that gives a 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = [IC50 of this compound / IC50 of potential cross-reactant] x 100

  • Compare your results to the cross-reactivity data provided in the kit manual.

Visualizing Workflows and Pathways

Competitive ELISA Workflow

ELISA_Workflow cluster_plate Microplate Well Ab Antibody Coated Well Ab_Ag Add Sample/Standard (Contains this compound) Ab->Ab_Ag Step 1 Ab_Ag_HRP Add HRP-Conjugate Ab_Ag->Ab_Ag_HRP Step 2 Wash1 Incubate & Wash Ab_Ag_HRP->Wash1 Step 3 Substrate Add Substrate Wash1->Substrate Step 4 ColorDev Color Development Substrate->ColorDev Step 5 Stop Add Stop Solution ColorDev->Stop Step 6 Read Read at 450nm Stop->Read Step 7

Caption: Workflow of the this compound competitive ELISA.

Troubleshooting Logic for Low Sample Readings

Troubleshooting_Workflow Start Low or Unexpectedly Low Sample Readings Check_Procedure Review Assay Procedure: - Correct Reagent Prep? - Correct Incubation Times/ Temps? Start->Check_Procedure Spike_Recovery Perform Spike and Recovery Experiment Check_Procedure->Spike_Recovery Recovery_Result Recovery 80-120%? Spike_Recovery->Recovery_Result Matrix_Issue Matrix Effect Likely Recovery_Result->Matrix_Issue No No_Matrix_Issue Matrix Effect Unlikely Recovery_Result->No_Matrix_Issue Yes Dilute_Sample Dilute Sample and Re-run Assay Contact_Support Contact Technical Support Dilute_Sample->Contact_Support Matrix_Issue->Dilute_Sample Check_Sample_Quality Investigate Sample Quality: - Degradation? - Proper Storage? No_Matrix_Issue->Check_Sample_Quality Check_Sample_Quality->Contact_Support EET_Pathway AA Arachidonic Acid EET 14,15-EET AA->EET CYP450 Epoxygenase DHET 14,15-DHET EET->DHET Soluble Epoxide Hydrolase (sEH) Biological_Effects Biological Effects (e.g., Vasodilation) EET->Biological_Effects

References

how to choose the correct internal standard for 14S(15R)-EET quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the accurate quantification of 14S(15R)-epoxyeicosatrienoic acid (14,15-EET) using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the most crucial factor for accurate quantification of 14S(15R)-EET?

A1: The selection and use of an appropriate internal standard (IS) is the most critical factor for achieving accurate and reproducible results in LC-MS/MS quantification.[1] An ideal internal standard compensates for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[2]

Q2: What type of internal standard is recommended for this compound quantification?

A2: A stable isotope-labeled (SIL) internal standard is highly recommended.[2][3] Specifically, a deuterated form of 14,15-EET, such as (±)14(15)-EET-d11, is an excellent choice. SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction and analysis, which helps to accurately correct for matrix effects.[2]

Q3: Why is a structural analog less ideal than a SIL internal standard?

A3: While structural analogs can be used, they may not perfectly mimic the analyte's behavior in terms of extraction recovery and ionization efficiency due to differences in their chemical and physical properties.[2] This can lead to less accurate quantification compared to using a SIL internal standard.

Q4: When should the internal standard be added to the sample?

A4: The internal standard should be added as early as possible in the sample preparation workflow, typically before any extraction steps.[4] This ensures that the IS accounts for any analyte loss that may occur during sample processing.[2]

Q5: How do I determine the optimal concentration of the internal standard?

A5: The internal standard should be added at a concentration that is within the linear dynamic range of the assay and ideally close to the expected concentration of the endogenous analyte.[5] It is important to ensure the IS concentration is not so high that it causes ion suppression or so low that its signal is not robust.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Variability in Results Inconsistent addition of the internal standard.Ensure precise and consistent addition of the internal standard to all samples, including calibrators and quality controls. Use calibrated pipettes.
Matrix effects differing between samples.Use a stable isotope-labeled internal standard like 14,15-EET-d11 to effectively compensate for matrix effects.[2] Ensure proper sample cleanup to minimize matrix components.
Analyte degradation.Store samples at -80°C and minimize freeze-thaw cycles. Process samples on ice and use antioxidants if necessary.
Poor Peak Shape Contaminants in the sample or LC system.Ensure thorough sample cleanup. Use high-purity solvents and flush the LC system regularly.
Inappropriate chromatography conditions.Optimize the mobile phase composition, gradient, and column temperature.
Low Signal Intensity Inefficient extraction.Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen solvents are appropriate for EETs.
Ion suppression.Dilute the sample if possible. Improve sample cleanup to remove interfering substances. A stable isotope-labeled internal standard can help correct for this.[2]
Suboptimal MS/MS parameters.Tune the mass spectrometer for the specific precursor and product ions of 14,15-EET and its internal standard. Optimize collision energy and other MS parameters.
Internal Standard Signal Drift Instrument instability.Allow the LC-MS system to equilibrate thoroughly before starting the analytical run. Monitor system suitability throughout the run.
Inconsistent sample preparation.Ensure uniform sample processing for all samples in the batch.

Experimental Protocol: Quantification of 14,15-EET in Human Plasma

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and sample type.

1. Materials and Reagents:

  • This compound analytical standard

  • (±)14(15)-EET-d11 internal standard

  • LC-MS grade methanol (B129727), acetonitrile, water, and formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Human plasma (collected with anticoagulant)

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard solution ((±)14(15)-EET-d11, e.g., at 100 ng/mL in methanol). Vortex briefly.

  • Add 300 µL of cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration:

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant.

    • Wash the cartridge with a low percentage of organic solvent in water.

    • Elute the EETs with methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[6]

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative electrospray ionization (ESI-)

  • MRM Transitions:

    • 14,15-EET: Q1: 319.2 m/z -> Q2: [Product Ion 1], [Product Ion 2] (optimize based on instrument)

    • 14,15-EET-d11: Q1: 330.2 m/z -> Q2: [Product Ion 1], [Product Ion 2] (optimize based on instrument)

4. Data Analysis:

  • Construct a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

  • Quantify the amount of 14,15-EET in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating key concepts relevant to this compound quantification and its biological context.

G cluster_0 Internal Standard Selection Logic Analyte This compound Ideal_IS Ideal Internal Standard? Analyte->Ideal_IS SIL_IS Stable Isotope-Labeled (SIL) IS Ideal_IS->SIL_IS Yes Structural_Analog Structural Analog Ideal_IS->Structural_Analog No Deuterated_EET e.g., 14,15-EET-d11 SIL_IS->Deuterated_EET Other_Lipid e.g., another eicosanoid Structural_Analog->Other_Lipid

Figure 1. Decision diagram for selecting an appropriate internal standard.

G cluster_1 Experimental Workflow for 14,15-EET Quantification Plasma Plasma Sample Spike_IS Spike with 14,15-EET-d11 Plasma->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Figure 2. A typical experimental workflow for quantifying 14,15-EET in plasma.

G cluster_2 Simplified Signaling Pathway of 14,15-EET AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EET 14,15-EET CYP450->EET sEH soluble Epoxide Hydrolase (sEH) EET->sEH Vasodilation Vasodilation EET->Vasodilation Anti_Inflammation Anti-inflammation EET->Anti_Inflammation Cell_Signaling Activation of Signaling Pathways (e.g., PI3K/Akt, MAPK) EET->Cell_Signaling DHET 14,15-DHET (less active) sEH->DHET

Figure 3. Simplified overview of 14,15-EET formation, metabolism, and major biological effects.

References

dealing with the auto-oxidation of 14S(15R)-EET in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 14S(15R)-Epoxyeicosatrienoic acid (14,15-EET). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the auto-oxidation and handling of this labile signaling molecule.

Frequently Asked Questions (FAQs)

Q1: What is 14,15-EET and why is it unstable?

14,15-EET is a bioactive lipid mediator, an epoxyeicosatrienoic acid, formed from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] Its instability arises from two main factors:

  • Enzymatic Degradation: In biological systems, 14,15-EET is rapidly metabolized by soluble epoxide hydrolase (sEH) to its less active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2]

  • Auto-oxidation: The presence of multiple double bonds in its chemical structure makes 14,15-EET highly susceptible to non-enzymatic oxidation, a process that can be initiated by exposure to air (oxygen) and trace metals.[3][4]

Q2: What are the main degradation products of 14,15-EET I should be aware of?

The primary and most studied degradation product is 14,15-DHET, formed via enzymatic hydrolysis by sEH.[1][2] Auto-oxidation can lead to a variety of oxidized products, and their formation can be a significant issue in experimental setups.[3]

Q3: How should I store my 14,15-EET stock solutions to minimize degradation?

To ensure the stability of 14,15-EET, proper storage is critical. It is recommended to store it as a solution in an organic solvent such as ethanol (B145695).

Storage ConditionRecommended TemperatureDuration
Powder-20°C3 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Data sourced from commercial supplier recommendations.

For long-term stability, it is best to store 14,15-EET under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3]

Q4: Can I use antioxidants to protect my 14,15-EET samples?

Yes, the use of antioxidants is recommended. Triphenylphosphine (TPP) at a final concentration of 0.1 mM can be added to biological samples to minimize oxidation during collection and processing.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving 14,15-EET.

IssuePotential CauseRecommended Solution
Inconsistent or no biological effect of 14,15-EET. Degradation of 14,15-EET: The compound may have degraded due to improper storage or handling.1. Verify Storage: Ensure that 14,15-EET has been stored at the correct temperature and under an inert atmosphere. 2. Fresh Preparations: Prepare fresh dilutions of 14,15-EET for each experiment from a properly stored stock. 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing.
Sub-optimal pH of the experimental buffer: The stability of EETs can be pH-dependent.While specific quantitative data on the effect of pH on 14,15-EET auto-oxidation is not readily available, acidic conditions (pH ~3-4) are known to promote hydrolysis to 14,15-DHET.[5][6] It is advisable to maintain a physiological pH (around 7.4) for your experiments unless the protocol specifies otherwise.
High background in analytical measurements (e.g., LC-MS). Contamination: Solvents, glassware, or other reagents may be contaminated.1. Use High-Purity Solvents: Utilize LC-MS grade solvents for all sample preparations and analyses. 2. Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned to remove any residues.
Matrix Effects: Components in the sample matrix can interfere with the detection of 14,15-EET and its metabolites.Consider optimizing your sample preparation method, such as using solid-phase extraction (SPE) to clean up the sample before LC-MS analysis.
Difficulty in detecting 14,15-EET, but 14,15-DHET is present. Rapid enzymatic conversion: Cells or tissues in the experiment may have high sEH activity, rapidly converting 14,15-EET to 14,15-DHET.1. Use an sEH inhibitor: Include a selective sEH inhibitor in your experimental setup to prevent the enzymatic degradation of 14,15-EET. 2. Measure both EET and DHET: Quantify both 14,15-EET and 14,15-DHET to get a complete picture of the metabolic process. Many analytical methods, such as ELISA, involve the chemical conversion of EETs to DHETs for total quantification.[5]

Experimental Protocols

Protocol 1: Preparation of 14,15-EET for Cell Culture Experiments

  • Stock Solution Preparation:

    • Dissolve powdered 14,15-EET in a high-purity organic solvent like ethanol to a stock concentration of 1-10 mg/mL.

    • Store the stock solution at -80°C under an inert gas (e.g., argon).

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution on ice.

    • Dilute the stock solution in the appropriate cell culture medium to the desired final concentration. It is crucial to perform this dilution immediately before adding it to the cells to minimize degradation in the aqueous environment.

    • Gently mix the medium to ensure uniform distribution of the lipid.

  • Cell Treatment:

    • Add the 14,15-EET-containing medium to your cell cultures.

    • Incubate for the desired period. For time-course experiments, be mindful of the potential for degradation over longer incubation times.

Protocol 2: Formulation of 14,15-EET for In Vivo (Intravenous) Administration in Mice

This protocol is an example, and the specific formulation may need to be optimized for your experimental model.

  • Vehicle Preparation:

    • Prepare a vehicle solution consisting of DMSO, Tween 80, and saline. A common ratio is 10:5:85 (v/v/v).[7]

    • To prepare the saline (0.9% NaCl), dissolve 0.9 g of sodium chloride in 100 mL of sterile, double-distilled water.[7]

  • 14,15-EET Solution Preparation:

    • Dissolve the 14,15-EET in DMSO first to create a concentrated stock solution.

    • Add the Tween 80 to the DMSO/EET solution and mix well.

    • Finally, add the saline to the mixture to achieve the final desired concentration and vehicle ratio. For example, to prepare the final injection solution, you can mix 100 µL of the DMSO stock, 50 µL of Tween 80, and 850 µL of saline.[7]

  • Administration:

    • Administer the freshly prepared 14,15-EET solution to the animals via intravenous injection at the desired dosage (e.g., 0.3 mg/kg).[7]

Signaling Pathways and Visualizations

14,15-EET is known to be involved in several signaling pathways that regulate cellular processes like proliferation, apoptosis, and migration. The degradation of 14,15-EET can significantly impact the outcomes of these pathways.

FAK_PI3K_AKT_Signaling_Pathway EET_14_15 14,15-EET Integrin Integrin αvβ3 EET_14_15->Integrin FAK FAK Integrin->FAK PI3K PI3K FAK->PI3K AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation & Survival AKT->Cell_Proliferation EMT Epithelial-Mesenchymal Transition (EMT) AKT->EMT Experimental_Workflow_Troubleshooting Start Experiment Start Prepare_EET Prepare fresh 14,15-EET working solution Start->Prepare_EET Add_to_System Add to experimental system (cells, in vivo) Prepare_EET->Add_to_System Incubate Incubation/Treatment Add_to_System->Incubate Measure_Outcome Measure biological outcome Incubate->Measure_Outcome Inconsistent_Results Inconsistent Results? Measure_Outcome->Inconsistent_Results Check_Storage Check 14,15-EET storage conditions Inconsistent_Results->Check_Storage Yes Successful_Experiment Successful Experiment Inconsistent_Results->Successful_Experiment No Check_Handling Review handling procedures (e.g., use of antioxidants) Check_Storage->Check_Handling Analyze_Degradation Analyze for degradation products (EET/DHET ratio) Check_Handling->Analyze_Degradation Optimize_Protocol Optimize protocol Analyze_Degradation->Optimize_Protocol Optimize_Protocol->Start

References

ensuring the stereochemical purity of 14S(15R)-EET for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the stereochemical purity of 14S,15R-epoxyeicosatrienoic acid (EET) for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is 14S,15R-EET and why is its stereochemical purity crucial?

14,15-EET is a biologically active lipid molecule derived from arachidonic acid through the action of cytochrome P450 (CYP) epoxygenases.[1][2] It exists as two stereoisomers (enantiomers): 14S,15R-EET and 14R,15S-EET. Stereochemical purity is critical because the biological activity can be highly specific to one enantiomer. For example, 14(S),15(R)-EET is noted to be more potent in the vasodilation of blood vessels, while the 14(R),15(S)-EET enantiomer is more potent in membrane binding and cAMP formation in certain cells.[3] Using a sample with unknown or mixed stereochemistry can lead to inaccurate, misleading, or irreproducible experimental results.

Q2: How can I obtain stereochemically pure 14S,15R-EET?

Stereochemically pure 14S,15R-EET can be obtained through asymmetric synthesis or by separating a racemic mixture (a 50:50 mixture of both enantiomers) using chiral chromatography.[4][5] When purchasing from a commercial supplier, it is essential to request and review the Certificate of Analysis (CoA). The CoA should specify the enantiomeric excess (e.e.) or optical purity, confirming the stereochemical purity of the batch. The method used for this determination, typically chiral HPLC, should also be stated.

Q3: What is the most reliable method to verify the stereochemical purity of my 14S,15R-EET sample?

Chiral chromatography is the gold standard for separating and quantifying enantiomers.[6][7] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique.[8][9] This method can resolve the 14S,15R-EET and 14R,15S-EET enantiomers into two distinct peaks, allowing for the calculation of the enantiomeric excess and thus confirming the purity of your sample.

Q4: How should I properly store 14S,15R-EET to maintain its integrity?

14,15-EET is known to be chemically and metabolically labile.[10] To prevent degradation, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -80°C. It is often supplied in a solvent like ethanol (B145695) or acetonitrile. For experiments, prepare fresh dilutions from the stock solution and use them promptly to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Q1: My experimental results are inconsistent. Could my 14S,15R-EET sample be the cause?

A: Yes, inconsistent results are a common sign of compound-related issues.[11][12] Here’s how to troubleshoot:

  • Verify Stereochemical Purity: If not done already, analyze your sample using chiral HPLC to confirm its enantiomeric excess. Contamination with the other enantiomer can lead to variable biological activity.

  • Check for Degradation: 14,15-EET can be hydrolyzed by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][3] It can also degrade due to improper storage. Analyze the sample by LC-MS to check for the presence of DHETs or other degradation products.

  • Review Handling Procedures: Ensure that the compound is handled according to the storage and preparation guidelines to prevent degradation during your experimental workflow.

Q2: My chiral HPLC analysis shows two peaks for my 14,15-EET sample. What does this mean?

A: The presence of two peaks on a chiral column strongly indicates that your sample is not stereochemically pure and is instead a mixture of the 14S,15R and 14R,15S enantiomers. The relative area of the two peaks can be used to calculate the enantiomeric excess (e.e.) and determine the precise ratio of the two stereoisomers in your sample.

Q3: My biological assay shows lower-than-expected potency for 14S,15R-EET. What are the possible reasons?

A: Several factors could contribute to reduced potency:

  • Purity Issues: The sample may have a lower-than-specified stereochemical purity, meaning a significant portion is the less active enantiomer for your specific assay.

  • Chemical Degradation: The compound may have degraded due to improper storage or handling, reducing the concentration of the active molecule.[10]

  • Inaccurate Concentration: The concentration of your stock solution may be incorrect. Verify the concentration using a suitable analytical method.

  • Metabolic Conversion: In cell-based assays, the 14,15-EET may be rapidly metabolized to 14,15-DHET by endogenous soluble epoxide hydrolase (sEH).[3] Consider co-incubating with an sEH inhibitor to potentiate the effects of the EET.

Data Presentation

Table 1: Comparison of Analytical Techniques for Chiral Purity Assessment

TechniquePrincipleTypical Stationary PhaseMobile PhaseAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[8]Polysaccharide-based (e.g., Chiralpak), protein-based, or cyclodextrin-based.[7][9]Normal Phase (e.g., Hexane/Isopropanol) or Reverse Phase (e.g., Acetonitrile/Water).[9]High resolution, widely applicable, robust, good for preparative scale.[5][8]Can require method development, higher solvent consumption.
Chiral GC Separation of volatile enantiomers (or their derivatives) on a chiral column.[7]Cyclodextrin derivatives.[7]Inert gas (e.g., Helium, Nitrogen).High efficiency, excellent resolution for volatile compounds.Requires derivatization for non-volatile compounds like EETs, high temperature can cause degradation.
Chiral SFC Separation using a supercritical fluid as the mobile phase.[13]Similar to HPLC (e.g., polysaccharide-based).Supercritical CO2 with co-solvents (e.g., Methanol).[13]Fast separations, reduced solvent consumption, environmentally friendly.[13]Requires specialized instrumentation.

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for Stereochemical Purity Assessment of 14,15-EET

Objective: To separate and quantify the 14S,15R and 14R,15S enantiomers of 14,15-EET to determine stereochemical purity.

Materials & Instrumentation:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v).

  • Standards: Analytical standards of racemic 14,15-EET and, if available, the pure 14S,15R-EET enantiomer.

  • Sample: 14S,15R-EET dissolved in the mobile phase or a compatible solvent.

Procedure:

  • System Preparation: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Prepare a sample of your 14S,15R-EET at a concentration of approximately 1 mg/mL in the mobile phase. Prepare a similar concentration of the racemic standard.

  • Injection: Inject 10 µL of the racemic standard onto the column to identify the retention times for both enantiomers.

  • Analysis: Inject 10 µL of your 14S,15R-EET sample.

  • Detection: Monitor the eluent using the UV detector at a wavelength of 205 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the 14S,15R and 14R,15S enantiomers.

    • Integrate the peak areas for both enantiomers (Area_S and Area_R).

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Expected Results: A high-purity sample (>98% e.e.) will show one major peak (14S,15R-EET) and a very small or non-detectable peak for the other enantiomer.

Visualizations

Experimental & Analytical Workflows

G cluster_0 Purity Verification Workflow Compound Receive/Synthesize 14,15-EET Compound Dissolve Dissolve Sample in Appropriate Solvent Compound->Dissolve ChiralHPLC Analyze via Chiral HPLC Dissolve->ChiralHPLC CheckPurity Calculate Enantiomeric Excess (e.e.) ChiralHPLC->CheckPurity Pass Purity ≥ 98% e.e. CheckPurity->Pass Yes Fail Purity < 98% e.e. CheckPurity->Fail No Use Proceed to Biological Experiment Pass->Use Purify Purify via Preparative Chiral Chromatography Fail->Purify Purify->ChiralHPLC Re-analyze

Caption: Workflow for verifying the stereochemical purity of 14,15-EET.

Metabolic & Signaling Pathways

G cluster_0 Metabolism cluster_1 Signaling Pathways AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP EET 14S,15R-EET CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET 14,15-DHET (Less Active) sEH->DHET EET_ext 14S,15R-EET GPCR Putative GPCR EET_ext->GPCR EGFR EGFR EET_ext->EGFR Gas Gαs GPCR->Gas AC Adenylate Cyclase Gas->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Vaso Vasodilation PKA->Vaso PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Prolif Cell Proliferation & Survival Akt->Prolif

Caption: Metabolism and key signaling pathways of 14,15-EET.

References

Technical Support Center: Optimizing 14S(15R)-EET for Maximal Biological Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14S(15R)-epoxyeicosatrienoic acid (14,15-EET). Our goal is to help you overcome common challenges and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 14S(15R)-EET and what are its primary biological effects?

This compound is a regioisomer of epoxyeicosatrienoic acids (EETs), which are metabolic products of arachidonic acid formed by cytochrome P450 (CYP) epoxygenases.[1][2][3] It is a potent signaling lipid with a wide range of biological activities, including:

  • Vasodilation: It relaxes blood vessels by activating potassium channels in smooth muscle cells, contributing to the regulation of blood pressure.[1][2][4][5]

  • Anti-inflammatory effects: It can suppress inflammatory responses.[3]

  • Cell Proliferation and Anti-apoptosis: It has been shown to stimulate cell proliferation and inhibit apoptosis in certain cell types, including some carcinoma cells.[3]

  • Neurite Outgrowth: It can enhance nerve growth factor (NGF)-induced neurite extension in neuronal cells.[6]

  • Inhibition of Platelet Aggregation: It is a potent inhibitor of platelet aggregation in vivo.[7][8]

Q2: What is a typical effective concentration range for 14,15-EET?

The optimal concentration of 14,15-EET is highly dependent on the biological system and the specific effect being measured. Effective concentrations can range from the picomolar (pM) to the micromolar (µM) range. For instance, it induces dilation of canine coronary arterioles with an EC50 of 0.2 pM, while concentrations in the nanomolar to low micromolar range are often used in cell culture experiments to observe effects on cell proliferation, neurite outgrowth, and signaling pathway activation.[6][9] In vasorelaxation assays of bovine coronary arteries, the ED50 is 2.2 µM.[1][4]

Q3: How should I prepare and store 14,15-EET solutions?

14,15-EET is a lipid and should be handled with care to avoid degradation. It is typically supplied in an organic solvent like ethanol (B145695) or methyl acetate. For experimental use, it is crucial to first evaporate the organic solvent under a stream of nitrogen and then reconstitute the lipid in a suitable vehicle.

  • Storage: Store stock solutions at -20°C or -80°C in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Working Solutions: For cell culture experiments, a common practice is to dissolve the dried lipid in a small amount of ethanol or DMSO and then dilute it to the final concentration in the culture medium. Ensure the final concentration of the organic solvent is minimal and does not affect the cells. For in vivo studies, various formulations can be used, including suspension in carboxymethyl cellulose (B213188) or dissolution in PEG400.[7]

Q4: Is there a difference between the 14S(15R) and 14R(15S) enantiomers?

Yes, the biological activity of EETs can be stereospecific. While both enantiomers are often active, one may be more potent or elicit different responses. For example, 14(S),15(R)-EET is reported to be more potent in vasodilation, whereas 14(R),15(S)-EET shows higher potency in membrane binding and cAMP formation in mononuclear cells.[10] It is crucial to be aware of the specific enantiomer being used in your experiments.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable biological effect. Inadequate Concentration: The concentration of 14,15-EET may be too low or too high, falling outside the optimal range for the specific cell type or tissue.Perform a dose-response curve to determine the optimal concentration for your experimental system. Start with a broad range (e.g., 1 nM to 10 µM).
Degradation of 14,15-EET: EETs are chemically and metabolically labile and can be degraded by light, oxygen, or hydrolysis by soluble epoxide hydrolase (sEH) in your system.[1]Prepare fresh solutions for each experiment. Store stock solutions properly under an inert atmosphere. Consider using an sEH inhibitor, such as AUDA or DCU, to prevent metabolic inactivation.[4][5]
Cell Type/Tissue Insensitivity: The target cells or tissue may not express the necessary receptors or signaling components to respond to 14,15-EET.Verify the expression of putative EET receptors (e.g., GPR40) or downstream signaling molecules (e.g., specific potassium channels) in your model system.[11]
Inconsistent or variable results. Solubility Issues: Poor solubility of 14,15-EET in aqueous media can lead to inconsistent effective concentrations.Ensure proper solubilization. After evaporating the storage solvent, dissolve the lipid in a small volume of ethanol or DMSO before diluting in your experimental buffer or medium. Vortex thoroughly.
Vehicle Effects: The solvent used to dissolve 14,15-EET (e.g., ethanol, DMSO) may have its own biological effects.Always include a vehicle control in your experiments to account for any effects of the solvent. Keep the final solvent concentration as low as possible (typically <0.1%).
Unexpected or off-target effects. Metabolism to other active compounds: 14,15-EET can be metabolized to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), which can have its own biological activities, such as activating PPARα.[5]Be aware of the potential for metabolic conversion. You can use sEH inhibitors to block this pathway if you want to study the effects of the parent compound exclusively.[5]
Activation of multiple signaling pathways: 14,15-EET can interact with multiple receptors and signaling pathways, potentially leading to complex biological responses.[3][10][12]Use specific inhibitors for suspected downstream signaling pathways (e.g., PI3K, ERK, PKA inhibitors) to dissect the mechanism of action in your system.

Quantitative Data Summary

The following table summarizes the effective concentrations of 14,15-EET reported for various biological effects.

Biological Effect System/Model Effective Concentration Reference
VasorelaxationBovine Coronary ArteryED50: 2.2 µM[1][4]
VasodilationCanine Coronary ArteriolesEC50: 0.2 pM[9]
Inhibition of Platelet AggregationMouse Cerebral Arterioles (in vivo)0.3 mg/kg i.v.[7][8]
Stimulation of Aβ absorptionPrimary Astrocyte Cultures0 - 10 µM[7][8]
Enhancement of Neurite OutgrowthPC12 Cells100 nM[6]
Cell ProliferationHuman Carcinoma Cells (Tca-8113)Not specified, but effective[3]
Activation of PPARα (via conversion to 14,15-DHET)COS-7 CellsThreshold: 3 µM (14,15-EET), 1 µM (14,15-DHET)[5]
Inhibition of Aromatase ActivityVascular Smooth Muscle Cells1 µM[13]
Mitogenic ActivityRenal Proximal Tubule Cells1 µM - 20 µM[14]

Experimental Protocols

Vasorelaxation Assay in Bovine Coronary Artery Rings

This protocol is adapted from methodologies described in the literature.[1][4]

  • Tissue Preparation: Obtain fresh bovine hearts and dissect the left anterior descending coronary arteries. Clean the arteries of adhering fat and connective tissue and cut them into 3-5 mm rings.

  • Mounting: Mount the arterial rings in organ baths containing Krebs-bicarbonate buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 5 grams.

  • Pre-contraction: Contract the arterial rings with a thromboxane-mimetic, such as U46619 (e.g., 20 nM), to achieve a stable submaximal contraction.

  • Treatment: Once a stable contraction is achieved, add cumulative concentrations of 14,15-EET to the organ bath to generate a concentration-response curve.

  • Data Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by U46619. Calculate the ED50 value from the concentration-response curve.

Neurite Outgrowth Assay in PC12 Cells

This protocol is based on studies investigating the effect of 14,15-EET on neuronal differentiation.[6]

  • Cell Seeding: Seed PC12 cells on collagen-coated plates at an appropriate density.

  • Cell Starvation: After 24 hours, switch to a low-serum medium to reduce basal proliferation and differentiation.

  • Treatment: Treat the cells with a low concentration of Nerve Growth Factor (NGF) to induce neurite outgrowth. Concurrently, treat with different concentrations of 14,15-EET (e.g., 20-200 nM) or a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

  • Analysis: Capture images of the cells using a microscope. Measure the length of the longest neurite for a significant number of cells in each treatment group. The percentage of cells bearing neurites can also be quantified.

  • Data Analysis: Compare the average neurite length and the percentage of differentiated cells between the control and 14,15-EET treated groups.

Visualizations

Signaling_Pathway_of_14_15_EET cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 14_15_EET 14,15-EET GPCR Putative GPCR 14_15_EET->GPCR Binds EGFR EGFR 14_15_EET->EGFR Transactivates TRPV4 TRPV4 Channel 14_15_EET->TRPV4 Activates K_channel K+ Channel 14_15_EET->K_channel Activates Gs Gαs GPCR->Gs Activates PI3K PI3K EGFR->PI3K Activates ERK ERK1/2 EGFR->ERK Activates Ca_influx Ca2+ Influx TRPV4->Ca_influx Hyperpolarization Hyperpolarization K_channel->Hyperpolarization AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Vasorelaxation Vasorelaxation PKA->Vasorelaxation Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Anti_apoptosis Anti-apoptosis Akt->Anti_apoptosis ERK->Proliferation Neurite_outgrowth Neurite Outgrowth Ca_influx->Neurite_outgrowth Hyperpolarization->Vasorelaxation

Caption: Putative signaling pathways of 14,15-EET leading to various biological effects.

Experimental_Workflow_Dose_Response prep Prepare Stock Solution of 14,15-EET dilute Create Serial Dilutions (e.g., 1 nM to 10 µM) prep->dilute treat Treat Cells/Tissues with Different Concentrations and Vehicle Control dilute->treat incubate Incubate for a Predetermined Time treat->incubate measure Measure Biological Response (e.g., vasorelaxation, cell viability, neurite length) incubate->measure analyze Analyze Data and Plot Dose-Response Curve measure->analyze determine Determine Optimal Concentration (e.g., EC50/IC50) analyze->determine

Caption: Experimental workflow for determining the optimal concentration of 14,15-EET.

Troubleshooting_Logic_Tree start No Biological Effect Observed q1 Is the 14,15-EET solution freshly prepared and properly stored? start->q1 a1_no Prepare fresh solution. Ensure proper storage (-20°C or -80°C under inert gas). q1->a1_no No q2 Have you performed a dose-response experiment? q1->q2 Yes a2_no Conduct a dose-response study to find the optimal concentration. q2->a2_no No q3 Is an sEH inhibitor included in your experiment? q2->q3 Yes a3_no Consider adding an sEH inhibitor (e.g., AUDA) to prevent metabolic degradation of 14,15-EET. q3->a3_no No q4 Does your cell/tissue model express EET receptors/signaling components? q3->q4 Yes a4_no Verify expression of relevant molecules (e.g., by PCR, Western blot). Consider using a different model system. q4->a4_no No end Re-evaluate experiment or consult further literature. q4->end Yes

References

Validation & Comparative

Unraveling the Functional Dichotomy of Epoxyeicosatrienoic Acid Regioisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between the regioisomers of epoxyeicosatrienoic acids (EETs) is paramount for advancing therapeutic strategies. This guide provides an objective comparison of 14(15)-EET and its counterparts—11(12)-EET, 8(9)-EET, and 5(6)-EET—supported by experimental data, detailed protocols, and visual signaling pathways.

Epoxyeicosatrienoic acids are lipid signaling molecules derived from arachidonic acid by cytochrome P450 epoxygenases. These molecules play crucial roles in regulating vascular tone, inflammation, and cellular growth. While structurally similar, the four main regioisomers exhibit distinct biological activities, a critical consideration for targeted drug development. This guide focuses on the functional distinctions, particularly in vasodilation and anti-inflammatory responses, between 14(15)-EET and the other regioisomers.

Quantitative Comparison of Biological Activities

To facilitate a clear comparison, the following tables summarize the quantitative data on the vasodilatory and anti-inflammatory effects of the different EET regioisomers.

Table 1: Vasodilatory Potency of EET Regioisomers in Bovine Coronary Arteries

RegioisomerEC50 (M)Potency
14,15-EET~1 x 10⁻⁶Equipotent
11,12-EET~1 x 10⁻⁶Equipotent
8,9-EET~1 x 10⁻⁶Equipotent
5,6-EET~1 x 10⁻⁶Equipotent

Data suggests that in bovine coronary arteries, all four EET regioisomers induce relaxation with similar potency.

Table 2: Anti-Inflammatory Activity of EET Regioisomers on TNF-α-induced VCAM-1 Expression in HUVECs

RegioisomerIC50 (nM)Inhibition of VCAM-1 Expression
14,15-EETInactiveNo significant inhibition
11,12-EET20Most potent inhibitor
8,9-EETLess active than 11,12-EETModerate inhibition
5,6-EETLess active than 11,12-EETModerate inhibition

These findings highlight a significant functional difference, with 11,12-EET being a potent anti-inflammatory agent, while 14,15-EET lacks this activity in the context of VCAM-1 expression.[1][2]

Key Functional Differences

Vasodilation

While the data in Table 1 indicates equipotent vasodilation in bovine coronary arteries, it is crucial to note that the vascular response to EET regioisomers can be highly tissue- and species-specific. In some vascular beds, clear regio- and stereoselectivity is observed. For example, 11,12-EET, but not 14,15-EET, relaxes the rat renal artery.[3] This highlights the importance of considering the specific vascular context when evaluating the therapeutic potential of different EETs. The vasodilatory action of EETs is primarily mediated by the activation of large-conductance Ca²⁺-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[1]

Anti-Inflammatory Effects

The anti-inflammatory properties of EETs show marked differences among regioisomers. As demonstrated in Table 2, 11,12-EET is the most potent inhibitor of TNF-α-induced vascular cell adhesion molecule-1 (VCAM-1) expression in human umbilical vein endothelial cells (HUVECs).[1][2] In contrast, 14,15-EET is reported to be inactive in this assay and has even been shown to increase the adherence of monocytes to endothelial cells, suggesting a potential pro-inflammatory role in certain contexts.[1] The anti-inflammatory mechanism of 11,12-EET involves the inhibition of the NF-κB signaling pathway.[1]

Experimental Protocols

To provide a comprehensive understanding of the presented data, detailed methodologies for the key experiments are outlined below.

Vasodilation Assay in Bovine Coronary Arteries

Objective: To determine the vasodilatory potency of EET regioisomers.

Method: Isometric tension recording in isolated bovine coronary artery rings.

Protocol:

  • Tissue Preparation: Fresh bovine hearts are obtained from a local abattoir. The left anterior descending coronary arteries are dissected and placed in cold Krebs-bicarbonate buffer. The arteries are cleaned of surrounding tissue and cut into 3-4 mm rings.

  • Mounting: The arterial rings are mounted in organ baths containing Krebs-bicarbonate buffer, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration and Pre-constriction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 5 grams. After equilibration, the rings are pre-constricted with a submaximal concentration of a vasoconstrictor, typically the thromboxane (B8750289) A₂ mimetic U46619 (e.g., 10⁻⁷ M), to achieve a stable contraction.

  • Cumulative Concentration-Response Curves: Once a stable plateau of contraction is reached, cumulative concentrations of the EET regioisomers (e.g., 10⁻⁹ to 10⁻⁵ M) are added to the organ bath. The relaxation response is recorded as a percentage decrease from the pre-constricted tension.

  • Data Analysis: The effective concentration required to produce 50% of the maximal relaxation (EC50) is calculated for each regioisomer to determine its potency.

Anti-Inflammatory Assay: VCAM-1 Expression in HUVECs

Objective: To assess the inhibitory effect of EET regioisomers on TNF-α-induced VCAM-1 expression.

Method: Cell surface Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial growth medium until confluent in 96-well plates.

  • Treatment: The confluent HUVEC monolayers are pre-incubated with various concentrations of the EET regioisomers (e.g., 1 to 100 nM) for a specified period (e.g., 30 minutes).

  • Inflammatory Stimulation: Following pre-incubation, the cells are stimulated with tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) for a duration known to induce maximal VCAM-1 expression (e.g., 6 hours) in the continued presence of the EETs.

  • Cell Fixation: After stimulation, the cells are washed with phosphate-buffered saline (PBS) and fixed with a suitable fixative (e.g., 1% paraformaldehyde) for 15 minutes at room temperature.

  • Immunodetection:

    • The fixed cells are washed and then incubated with a primary antibody specific for human VCAM-1 for 1 hour at room temperature.

    • After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added and incubated for 1 hour.

    • The wells are washed again, and a substrate solution for the enzyme is added, leading to the development of a colored product.

  • Quantification: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the amount of VCAM-1 expressed on the cell surface.

  • Data Analysis: The concentration of each EET regioisomer that inhibits 50% of the TNF-α-induced VCAM-1 expression (IC50) is calculated.

Signaling Pathways

The distinct biological activities of the EET regioisomers can be attributed to their differential engagement of downstream signaling pathways.

Anti-Inflammatory Signaling of 11,12-EET

11,12-EET exerts its anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression, including VCAM-1.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNF-α Receptor ikk IKK Complex tnfr->ikk Activates tnf TNF-α tnf->tnfr Binds eet1112 11,12-EET eet1112->ikk Inhibits ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκB ikb IκB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates ikb_nfkb->nfkb Releases p_ikb P-IκB ikb_nfkb->p_ikb ub Ubiquitination p_ikb->ub proteasome Proteasomal Degradation ub->proteasome proteasome->ikb Degrades IκB gene VCAM-1 Gene nfkb_nuc->gene Activates Transcription inflammation Inflammation gene->inflammation

Caption: 11,12-EET inhibits TNF-α-induced NF-κB activation.

Vasodilatory Signaling of 14,15-EET

The vasodilation induced by 14,15-EET in vascular smooth muscle cells is mediated through a G-protein coupled receptor (GPCR), leading to the activation of protein kinase A (PKA) and subsequent opening of BKCa channels.

G cluster_membrane Smooth Muscle Cell Membrane cluster_cytoplasm Cytoplasm gpcr Putative EET Receptor (GPCR) gs Gαs gpcr->gs Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts ATP bkca BKCa Channel (Closed) bkca_open BKCa Channel (Open) bkca->bkca_open K+ Efflux K+ Efflux bkca_open->K+ Efflux Hyperpolarization Hyperpolarization bkca_open->Hyperpolarization Vasodilation Vasodilation bkca_open->Vasodilation eet1415 14,15-EET eet1415->gpcr Binds gs->ac Activates atp ATP atp->ac pka PKA (Inactive) camp->pka Activates pka_active PKA (Active) pka->pka_active pka_active->bkca Phosphorylates K+ Efflux->Hyperpolarization Hyperpolarization->Vasodilation

Caption: 14,15-EET induces vasodilation via the Gαs-PKA pathway.

References

Unveiling the Specificity of 14,15-EET: A Comparative Guide to its Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the nuanced roles of 14,15-epoxyeicosatrienoic acid (14,15-EET), a critical cytochrome P450 metabolite of arachidonic acid, understanding the tools to dissect its specific effects is paramount. This guide provides a comprehensive comparison of specific antagonists used to validate the physiological and pathological functions of 14,15-EET, supported by experimental data and detailed protocols.

14,15-EET is a potent lipid signaling molecule implicated in a wide array of biological processes, including vasodilation, cardioprotection, and cancer progression. To ascertain that these effects are directly attributable to 14,15-EET, specific antagonists are indispensable. This guide focuses on the characterization and application of three such antagonists: 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), 14,15-epoxyeicosa-5(Z)-enoic-methylsulfonylimide (14,15-EEZE-mSI), and 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).

Comparative Analysis of 14,15-EET Antagonist Efficacy

The following tables summarize quantitative data from key studies, demonstrating the efficacy of these antagonists in blocking 14,15-EET-mediated responses in various experimental models.

Table 1: Antagonism of Vasodilation in Bovine Coronary Arteries
Antagonist (Concentration)AgonistMaximal Relaxation (%)Inhibition of Relaxation (%)
14,15-EEZE (10 µM)14,15-EET18% (from 80-90%)~77-80%[1]
11,12-EETInhibited-
8,9-EETInhibited-
5,6-EETInhibited-
14,15-EEZE-mSI (10 µM)14,15-EETInhibited-
5,6-EETInhibited-
11,12-EETNo Inhibition-
8,9-EETNo Inhibition-
14,15-DHE5ZE (10 µM)14,15-EET36.1% (from 83.4%)~56.7%
11,12-EETNo Inhibition-
8,9-EETNo Inhibition-
5,6-EETNo Inhibition-
Table 2: Inhibition of Cardioprotective Effects in a Canine Model of Myocardial Infarction
TreatmentInfarct Size (% of Area at Risk)
Vehicle (Control)21.8 ± 1.6
11,12-EET8.7 ± 2.2
14,15-EET9.4 ± 1.3
14,15-EEZE 21.0 ± 3.6
11,12-EET + 14,15-EEZE 17.8 ± 1.4
14,15-EET + 14,15-EEZE 19.2 ± 2.4
AUDA (sEH inhibitor)9.4 ± 1.8 (high dose)
AUDA + 14,15-EEZE 19.3 ± 1.6
Diazoxide (B193173) (mitoKATP channel opener)10.2 ± 1.9
Diazoxide + 14,15-EEZE 10.4 ± 1.4

Data from Gross et al., 2008[2][3][4]

Table 3: Antagonism of Cancer Cell Motility
Cell LineTreatmentEffect on Migration/Invasion
Prostate Cancer (PC-3)11,12-EETStimulated
14,15-EEZE Blocked tonic and EET-induced migration
14,15-EEZE-PEG Inhibited EET-induced invasion/migration
14,15-EEZE-mSI Inhibited EET-induced invasion/migration
Breast Cancer (MCF-7, MDA-MB-231)14,15-EETPromoted invasion
14,15-EEZE Inhibited EET-induced adhesion and invasion[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of 14,15-EET and its antagonists, as well as typical experimental workflows for validation studies.

cluster_0 14,15-EET Signaling Pathway Arachidonic Acid Arachidonic Acid CYP450 Epoxygenase CYP450 Epoxygenase Arachidonic Acid->CYP450 Epoxygenase 14,15-EET 14,15-EET CYP450 Epoxygenase->14,15-EET Putative EET Receptor Putative EET Receptor 14,15-EET->Putative EET Receptor Gαs Gαs Putative EET Receptor->Gαs K+ Channels (BKCa, KATP) K+ Channels (BKCa, KATP) Gαs->K+ Channels (BKCa, KATP) Activates Hyperpolarization Hyperpolarization K+ Channels (BKCa, KATP)->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Signaling pathway of 14,15-EET leading to vasodilation.

cluster_1 Validation of 14,15-EET's Vasodilatory Effect Isolate Arterial Rings Isolate Arterial Rings Mount in Organ Bath Mount in Organ Bath Isolate Arterial Rings->Mount in Organ Bath Pre-constrict with U46619 Pre-constrict with U46619 Mount in Organ Bath->Pre-constrict with U46619 Cumulative addition of 14,15-EET Cumulative addition of 14,15-EET Pre-constrict with U46619->Cumulative addition of 14,15-EET Pre-incubate with Antagonist Pre-incubate with Antagonist Pre-constrict with U46619->Pre-incubate with Antagonist Measure Relaxation Measure Relaxation Cumulative addition of 14,15-EET->Measure Relaxation Compare Relaxation Curves Compare Relaxation Curves Measure Relaxation->Compare Relaxation Curves Pre-incubate with Antagonist->Cumulative addition of 14,15-EET

Caption: Experimental workflow for validating 14,15-EET-induced vasodilation.

cluster_2 Mechanism of Antagonist Action 14,15-EET 14,15-EET Putative EET Receptor Putative EET Receptor 14,15-EET->Putative EET Receptor Binds & Activates Antagonist (e.g., 14,15-EEZE) Antagonist (e.g., 14,15-EEZE) Antagonist (e.g., 14,15-EEZE)->Putative EET Receptor Competitively Binds & Blocks Downstream Signaling Downstream Signaling Putative EET Receptor->Downstream Signaling Biological Effect Biological Effect Downstream Signaling->Biological Effect

Caption: Competitive antagonism at the putative EET receptor.

Detailed Experimental Protocols

Vasodilation Assay in Bovine Coronary Arteries
  • Tissue Preparation: Bovine hearts are obtained from a local abattoir. The left anterior descending coronary artery is dissected and placed in cold Krebs-Henseleit solution. The artery is cleaned of surrounding tissue and cut into rings of 2-3 mm in length.[6]

  • Mounting: Arterial rings are mounted in an organ bath or wire myograph system containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.[6] The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g.[6]

  • Viability and Endothelium Integrity Check: The viability of the smooth muscle is confirmed by contraction with a high potassium chloride solution. Endothelial integrity is assessed by observing relaxation in response to acetylcholine (B1216132) after pre-contraction with phenylephrine.[6]

  • Experimental Protocol:

    • Arterial rings are pre-constricted with U46619 (a thromboxane (B8750289) A2 mimetic) to a stable plateau.[1][7]

    • For antagonist studies, rings are pre-incubated with the antagonist (e.g., 14,15-EEZE at 10 µM) for a specified period.

    • Cumulative concentration-response curves are generated by adding increasing concentrations of 14,15-EET or other EET regioisomers.

    • Changes in isometric tension are recorded to measure relaxation.

  • Data Analysis: Relaxation is expressed as a percentage of the pre-contraction induced by U46619.

Cardioprotection Study in a Canine Model
  • Animal Preparation: Adult mongrel dogs are anesthetized, and the left anterior descending coronary artery is isolated.

  • Ischemia-Reperfusion Protocol: The coronary artery is occluded for 60 minutes, followed by 3 hours of reperfusion.[2]

  • Drug Administration:

    • Vehicle, 11,12-EET, 14,15-EET, AUDA (a soluble epoxide hydrolase inhibitor), or diazoxide (a mitochondrial ATP-sensitive potassium channel opener) are administered intravenously before ischemia.

    • In antagonist groups, 14,15-EEZE is administered prior to the cardioprotective agent.

  • Infarct Size Measurement: At the end of reperfusion, the heart is excised, and the area at risk and the infarcted area are determined using staining techniques (e.g., triphenyltetrazolium (B181601) chloride).

  • Data Analysis: Infarct size is expressed as a percentage of the area at risk (IS/AAR).

Cancer Cell Migration and Invasion Assay
  • Cell Culture: Prostate or breast cancer cell lines are cultured in appropriate media.

  • Transwell Assay Setup:

    • For migration assays, cells are seeded in the upper chamber of a Transwell insert with a porous membrane.

    • For invasion assays, the membrane is pre-coated with an extracellular matrix gel (e.g., Matrigel) to act as a barrier.[8]

  • Experimental Conditions:

    • Cells are serum-starved prior to the assay.[8]

    • The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

    • Cells are treated with 14,15-EET and/or an antagonist (e.g., 14,15-EEZE).

  • Incubation and Analysis:

    • The plate is incubated for a sufficient time to allow for cell migration or invasion (e.g., 24 hours).

    • Non-migrated/invaded cells on the upper surface of the membrane are removed.

    • Cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet or DAPI), and counted under a microscope.[8]

  • Data Analysis: The number of migrated/invaded cells is quantified and compared between different treatment groups.

Alternatives and Specificity

The specificity of the antagonists is crucial for validating the effects of 14,15-EET. Studies have shown that:

  • 14,15-EEZE does not alter relaxation responses to sodium nitroprusside (an NO donor), iloprost (B1671730) (a prostacyclin analog), or K+ channel openers like NS1619 and bimakalim, indicating its specificity for the EET pathway.[1][9] In cardioprotection studies, 14,15-EEZE blocked the protective effects of EETs and the sEH inhibitor AUDA, but not the mitochondrial KATP channel opener diazoxide, suggesting it acts upstream of mitochondrial KATP channels at a putative EET receptor.[2][3][10]

  • 14,15-EEZE-mSI shows selectivity for 14,15-EET and 5,6-EET over 11,12-EET and 8,9-EET in inducing vasodilation.[7][11]

  • 14,15-DHE5ZE , a metabolite of 14,15-EEZE, is a selective antagonist for 14,15-EET, without affecting the actions of other EET regioisomers.

These findings highlight the importance of selecting the appropriate antagonist based on the specific research question and the EET regioisomer of interest. The use of these specific pharmacological tools, in conjunction with rigorous experimental design, is essential for advancing our understanding of the complex biology of 14,15-EET and its potential as a therapeutic target.

References

A Comparative Analysis of the Vasodilatory Potency of 14S(15R)-EET and its Metabolite 14,15-DHET

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Pharmacology and Drug Development

Epoxyeicosatrienoic acids (EETs), products of arachidonic acid metabolism by cytochrome P450 epoxygenases, are potent signaling molecules in the cardiovascular system. Among them, 14S(15R)-EET is a key regioisomer known for its vasodilatory effects. This EET is metabolized in vivo by soluble epoxide hydrolase (sEH) to its corresponding diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). Understanding the relative vasodilatory activity of the parent compound and its metabolite is crucial for the development of therapeutic agents targeting the sEH pathway, such as sEH inhibitors, which aim to increase the bioavailability of EETs. This guide provides a comparative overview of the vasodilatory potency of this compound and 14,15-DHET, supported by experimental data from various vascular beds.

Quantitative Comparison of Vasodilatory Potency

The vasodilatory effects of 14,15-EET and 14,15-DHET have been investigated in several vascular beds, with results indicating that their relative potency can be species- and tissue-dependent. While both compounds generally exhibit vasodilatory properties, the potency of 14,15-DHET in comparison to 14,15-EET varies. In some preparations, they are equipotent, whereas in others, 14,15-EET is demonstrably more potent.

Vascular BedSpeciesPre-constriction Agent14,15-EET Potency (EC50 or Max Relaxation)14,15-DHET Potency (EC50 or Max Relaxation)Key Findings
Coronary ArteriolesCanineEndothelinEC50 values ranging from -12.7 to -10.1 log [M][1][2]EC50 values ranging from -15.8 to -13.1 log [M][1][2]Both are extremely potent vasodilators, with DHETs being at least as potent as the parent EETs.[2]
Coronary ArteryBovineU46619ED50 = 10⁻⁶ M[3]Approximately 5-fold less potent than 14,15-EET.[4][5]14,15-EET is more potent than its DHET metabolite in this model.[4]
Coronary ArteriolesHumanEndothelin-1Max Dilation: 45 ± 5% at 10⁻⁵ M[6]Max Dilation: 17 ± 3% at 10⁻⁵ M[6]14,15-EET is a more potent vasodilator than 14,15-DHET.[6]
Renal ArteriolesRat-Causes relaxation.[7]Without activity.[7]In this specific vascular bed, the metabolite loses the vasodilatory activity of the parent compound.[7]

Experimental Protocols

The assessment of vasodilatory potency typically involves the use of isolated blood vessel preparations in an organ bath or wire myograph system. The following provides a generalized methodology based on the cited literature.

1. Vessel Preparation:

  • Source: Hearts or other organs are obtained from various species (e.g., bovine, canine, human tissue from biopsies).[4][6]

  • Dissection: The desired arteries (e.g., left anterior descending coronary artery) are carefully dissected and cleaned of surrounding connective tissue.[4]

  • Sectioning: The vessels are cut into small rings (typically 2-3 mm in width).[4] For microvessels, specialized videomicroscopy setups are used.[6]

2. Experimental Setup:

  • The arterial rings are mounted in an organ chamber or myograph filled with a physiological salt solution (e.g., Krebs buffer), maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).[4]

  • The rings are attached to force transducers to measure changes in isometric tension.

  • An optimal basal tension is applied, and the vessels are allowed to equilibrate.[4]

3. Vasoconstriction and Vasodilation Measurement:

  • The viability of the vessels is confirmed by inducing a maximal contraction with a depolarizing agent like potassium chloride (KCl).[4]

  • The vessels are then pre-constricted to a submaximal level (typically 50-90% of the maximal KCl contraction) using a vasoconstrictor agent such as Endothelin-1 or the thromboxane (B8750289) A2 mimetic U46619.[4][6]

  • Once a stable pre-constriction plateau is achieved, cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds (14,15-EET or 14,15-DHET).[4]

  • Relaxation is measured as the percentage decrease from the pre-constricted tone.

4. Data Analysis:

  • The half-maximal effective concentration (EC50) or the maximal relaxation percentage is calculated to determine the potency and efficacy of the vasodilators.

Below is a graphical representation of the typical experimental workflow.

G cluster_prep Vessel Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Vessel_Isolation Isolate Blood Vessel Cleaning Clean Connective Tissue Vessel_Isolation->Cleaning Sectioning Cut into Rings/Segments Cleaning->Sectioning Mounting Mount in Organ Bath Sectioning->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Pre_constriction Pre-constrict with Agonist Equilibration->Pre_constriction Drug_Addition Add Cumulative Doses of EET/DHET Pre_constriction->Drug_Addition Measurement Measure Relaxation Drug_Addition->Measurement CRC Generate Concentration-Response Curve Measurement->CRC Potency Calculate EC50/Max Relaxation CRC->Potency

General workflow for assessing vasodilation.

Signaling Pathways

Both 14,15-EET and 14,15-DHET exert their vasodilatory effects primarily through the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[1][6][8] The opening of these channels leads to potassium efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation and vasodilation. Notably, this action is generally considered endothelium-independent, indicating a direct effect on the smooth muscle cells.[1][2][6]

Some studies also suggest the involvement of a G-protein-coupled receptor (GPCR), specifically Gsα, in the signaling cascade initiated by EETs.[9][10][11] Activation of this pathway would lead to increased intracellular cAMP, further contributing to vasodilation.

The metabolic conversion of 14,15-EET to 14,15-DHET is catalyzed by soluble epoxide hydrolase (sEH).[12][13] Inhibition of sEH would therefore be expected to increase the bioavailability of the more potent vasodilator, 14,15-EET, in vascular beds where it demonstrates superior activity to 14,15-DHET.

G cluster_pathway Vasodilation Signaling Pathway EET 14,15-EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Metabolism GPCR GPCR (Gsα) EET->GPCR BKCa BKCa Channel Activation EET->BKCa DHET 14,15-DHET DHET->BKCa sEH->DHET GPCR->BKCa Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Signaling pathway for EET and DHET-induced vasodilation.

References

Validating the Endogenous Roles of 14,15-EET: A Comparative Guide to the Use of sEH Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo function of lipid signaling molecules is paramount. This guide provides a comprehensive comparison of soluble epoxide hydrolase (sEH) knockout mouse models against their wild-type counterparts to validate the endogenous roles of 14,15-epoxyeicosatrienoic acid (14,15-EET), a critical signaling lipid with therapeutic potential in cardiovascular disease, inflammation, and neuroprotection.

The genetic deletion of the Ephx2 gene, which encodes for sEH, provides a powerful tool to investigate the physiological and pathological roles of its substrates, primarily the epoxyeicosatrienoic acids (EETs). By preventing the conversion of EETs to their less active diols (dihydroxyeicosatrienoic acids or DHETs), sEH knockout (sEH-KO) mice exhibit elevated endogenous levels of EETs, including 14,15-EET. This allows for the direct assessment of the effects of sustained, physiologically relevant increases in 14,15-EET levels.

Performance Comparison: sEH Knockout vs. Wild-Type Mice

The primary advantage of the sEH-KO model is the specific and sustained elevation of endogenous EETs. This circumvents the need for exogenous administration of EETs, which can have short half-lives and may not accurately reflect physiological concentrations and tissue distribution. The following tables summarize key quantitative data from studies utilizing sEH-KO mice to elucidate the roles of 14,15-EET.

Table 1: Cardiac Eicosanoid Levels in sEH-KO vs. Wild-Type (WT) Mice
EicosanoidWild-Type (WT)sEH Knockout (KO)Fold Change (KO vs. WT)Reference
14,15-EETValueSignificantly Higher Value[1]
11,12-EETValueSignificantly Higher Value[1]
8,9-EETValueSignificantly Higher Value[1]
14,15-DHETValueSignificantly Lower Value[1]
11,12-DHETValueSignificantly Lower Value[1]
14,15-EET/DHET Ratio ValueSignificantly Increased ↑↑ [1][2]

Note: Specific values are often presented in pg/mg or ng/g of tissue and can vary between studies. The consistent trend is a significant increase in the EET/DHET ratio in sEH-KO mice.

Table 2: Functional Cardiovascular Parameters in sEH-KO vs. Wild-Type (WT) Mice
ParameterWild-Type (WT)sEH Knockout (KO)Outcome Attributed to Elevated EETsReference
Coronary Vascular ResistanceHigherSignificantly LowerEnhanced coronary perfusion and vasodilation[1]
Cardiac ContractilityBaselinePotentially IncreasedImproved cardiac function[1]
Myocardial Infarct Size (Ischemia/Reperfusion)LargerSignificantly ReducedCardioprotection[3]
Blood PressureNormalMarkedly Lower (males)Vasodilation, blood pressure regulation[4]
Table 3: Renal and Metabolic Parameters in Diabetic sEH-KO vs. Diabetic Wild-Type (WT) Mice
ParameterDiabetic Wild-Type (WT)Diabetic sEH Knockout (KO)Outcome Attributed to Elevated EETsReference
Renal EET/DHET RatioDecreasedSignificantly HigherPreservation of renal EETs[5]
AlbuminuriaElevatedSignificantly ReducedProtection against renal injury[5]
Renal Inflammation (NF-κB activity)IncreasedReducedAnti-inflammatory effects[5]
Blood Glucose (STZ-induced)HyperglycemiaPrevention of HyperglycemiaImproved glucose homeostasis[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for key experiments involving sEH-KO mice to study the effects of 14,15-EET.

Myocardial Ischemia-Reperfusion Injury Model
  • Animals: Male C57BL/6J wild-type and sEH knockout mice are used.[3]

  • Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Procedure:

    • The mice are intubated and ventilated.

    • A left thoracotomy is performed to expose the heart.

    • The left coronary artery (LCA) is ligated with a suture for a period of ischemia (e.g., 40 minutes).[3]

    • The ligature is then released to allow for reperfusion (e.g., 2 hours).[3]

  • Infarct Size Assessment:

    • At the end of reperfusion, the LCA is re-occluded, and a fluorescent dye (e.g., fluorescent microspheres) is injected to delineate the area at risk (AAR).[3]

    • The heart is excised, sliced, and incubated with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.[3]

    • The infarct size is expressed as a percentage of the AAR.[3]

  • EET Antagonist Administration (for validation): To confirm the role of EETs, a subset of sEH-KO mice can be treated with an EET antagonist, such as 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), before reperfusion.[3]

Langendorff Isolated Heart Perfusion
  • Animals: Wild-type and sEH knockout mice are used.[1]

  • Heart Isolation: Mice are heparinized and anesthetized. The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Langendorff Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant flow or pressure.

  • Functional Measurements:

    • A balloon catheter is inserted into the left ventricle to measure isovolumetric pressure development (cardiac contractility).

    • Coronary perfusion pressure is monitored to assess vascular resistance.

    • Hearts are subjected to varying pre-loads to evaluate cardiac work and coronary flow adaptation.[1]

  • Pharmacological Interventions: The contribution of EETs can be assessed by perfusing the hearts with an EET antagonist (14,15-EEZE).[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Eicosanoid Profiling
  • Sample Preparation: Tissues (e.g., heart, kidney) are harvested, flash-frozen, and homogenized. Lipids are extracted using a solvent system (e.g., Folch extraction).

  • Solid-Phase Extraction: The lipid extract is further purified using solid-phase extraction columns to isolate the oxylipins.

  • LC-MS/MS Analysis: The purified sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer. Eicosanoids are separated based on their physicochemical properties and identified and quantified based on their specific mass-to-charge ratios and fragmentation patterns.

  • Data Analysis: The concentrations of various EETs and DHETs are determined and often expressed as ng/g of tissue.[2] The ratio of EETs to DHETs is a key indicator of sEH activity.[2][5]

Visualizing the Molecular Landscape

The following diagrams illustrate the central role of sEH in 14,15-EET metabolism and the experimental logic of using sEH-KO mice.

sEH_Metabolic_Pathway AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 Metabolism EET 14,15-EET CYP450->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis Effects Beneficial Effects (Vasodilation, Anti-inflammation) EET->Effects DHET 14,15-DHET (Less Active) sEH->DHET KO_block Genetic Knockout (sEH-KO Mouse) KO_block->sEH

Caption: Metabolic pathway of 14,15-EET and the impact of sEH knockout.

Experimental_Workflow cluster_groups Experimental Groups cluster_interventions Experimental Models / Interventions cluster_analysis Comparative Analysis WT Wild-Type (WT) Mice (Control Group) Model Disease Model Induction (e.g., Myocardial Infarction, Diabetes) WT->Model sEHKO sEH Knockout (KO) Mice (Elevated Endogenous EETs) sEHKO->Model Functional Functional Outcomes (e.g., Infarct Size, Blood Pressure, Albuminuria) Model->Functional Biochemical Biochemical Analysis (LC-MS/MS for EET/DHET levels) Model->Biochemical

Caption: Experimental workflow for comparing sEH-KO and WT mice.

Signaling_Pathway sEHKO sEH Knockout EET_up ↑ 14,15-EET Levels sEHKO->EET_up NFkB NF-κB Signaling EET_up->NFkB Inhibits KCa KCa Channel Activation EET_up->KCa Activates Inflammation ↓ Inflammation (e.g., ↓ MCP-1) NFkB->Inflammation Cardioprotection Cardioprotection Inflammation->Cardioprotection Renoprotection Renoprotection Inflammation->Renoprotection Vasodilation ↑ Vasodilation Vasodilation->Cardioprotection KCa->Vasodilation

Caption: Simplified signaling pathways influenced by elevated 14,15-EET.

Conclusion

The sEH knockout mouse model serves as an invaluable in vivo system for validating the endogenous functions of 14,15-EET and other EETs. By genetically ablating the primary route of EET degradation, researchers can observe the sustained physiological consequences of elevated EET levels. The data consistently demonstrate that increased 14,15-EET/DHET ratios in sEH-KO mice are associated with potent cardioprotective, anti-inflammatory, and vasodilatory effects. This model, in direct comparison with wild-type controls, provides compelling evidence for the therapeutic potential of targeting the sEH enzyme to augment the beneficial actions of endogenous 14,15-EET. For drug development professionals, these findings strongly support sEH inhibition as a promising strategy for a range of cardiovascular and inflammatory diseases.

References

A Researcher's Guide to Antibody Specificity in 14,15-EET Detection

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of commercially available antibodies for the quantification of 14,15-epoxyeicosatrienoic acid (14,15-EET), a critical lipid signaling molecule in cardiovascular and inflammatory pathways.

For researchers, scientists, and drug development professionals, the accurate detection of 14,15-epoxyeicosatrienoic acid (14,15-EET) is paramount. This guide provides a comparative analysis of the cross-reactivity of commercially available antibodies used for 14,15-EET detection, supported by available experimental data. A significant challenge in the immunodetection of 14,15-EET is the potential for cross-reactivity with other structurally similar epoxyeicosatrienoic acid (EET) regioisomers and related lipid metabolites. This guide aims to equip researchers with the necessary information to select the most appropriate antibody for their specific research needs.

Understanding the Challenge: Cross-Reactivity in EET Immunoassays

14,15-EET is one of four regioisomers of EETs, which also include 5,6-EET, 8,9-EET, and 11,12-EET. These molecules share a common structural backbone, differing only in the position of the epoxide group. Furthermore, in biological systems, EETs are rapidly metabolized by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DHETs). Consequently, antibodies developed for 14,15-EET detection must be rigorously validated for their specificity against these closely related compounds to ensure data accuracy.

Most commercially available immunoassays for 14,15-EET utilize a competitive enzyme-linked immunosorbent assay (ELISA) format. Notably, many of these kits employ antibodies raised against the more stable metabolite, 14,15-DHET. To measure the parent compound, 14,15-EET, a chemical hydrolysis step is often required to convert all EETs in the sample to their corresponding DHETs prior to analysis.

Comparative Analysis of Antibody Cross-Reactivity

The following table summarizes the available cross-reactivity data for commercially available ELISA kits designed for 14,15-EET/DHET detection. It is important to note that while several manufacturers state that the specificity of their antibodies has been tested, detailed quantitative cross-reactivity data is not always readily available in product datasheets.

ManufacturerKit Name/Catalog No.Target AnalyteCross-Reactivity Data
Detroit R&D 14,15-DHET ELISA Kit14,15-DHETSpecificity of anti-14,15-DHET IgG: - 14,15-DHET: 100%- 8,9-DHET: 3.30%- 11,12-DHET: 3.30%- 14,15-EET: 1.5% (with a note that a recent experiment showed 0.3%)- 15(S)-HETE: 1.00%- 8,9-EET: 0.40%- 5(S),15(S)-DiHETE: 0.20%- 11,12-EET: 0.05%- Arachidonic Acid: 0.05%- 5,6-DHET: 0.02%- 5,6-EET: 0.02%- Thromboxane B2: 0.02%- PGE2: <0.01%- PGF2α: <0.01%- 6-keto-PGF1α: <0.01%
Eagle Biosciences 14,15-EET/DHET ELISA Kit (14E39-K01)14,15-EET/DHETThe product manual states that the specificity was investigated using authentic 14,15-DHET and a panel of eicosanoids; however, quantitative data is not provided.[1]
Abcam 14,15-EET/DHET ELISA Kit (ab175812)14,15-EET/DHETThe datasheet indicates the kit is specific for 14,15-DHET but does not provide a quantitative cross-reactivity table.[2][3]
MyBioSource Human 14,15-Epoxyeicosatrienoic Acid (14,15-EET) ELISA Kit (MBS7269182)14,15-EETThe product information states that there is no significant cross-reactivity or interference with analogues, but quantitative data is not provided.[4]

Experimental Protocol: Assessing Antibody Cross-Reactivity

The following is a generalized protocol for determining the cross-reactivity of an antibody in a competitive ELISA format.

Objective: To determine the percentage of cross-reactivity of a 14,15-DHET antibody with other EETs, DHETs, and related lipid mediators.

Principle: The assay is based on the competition between the primary analyte (14,15-DHET) and potential cross-reactants for a limited number of antibody binding sites. The concentration of each compound that causes 50% inhibition of the maximal signal (IC50) is determined.

Materials:

  • Microplate pre-coated with anti-14,15-DHET antibody

  • 14,15-DHET standard

  • Potential cross-reactants (e.g., 5,6-EET, 8,9-EET, 11,12-EET, 5,6-DHET, 8,9-DHET, 11,12-DHET, arachidonic acid)

  • 14,15-DHET-HRP conjugate

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare Standard Curves:

    • Prepare a serial dilution of the 14,15-DHET standard to generate a standard curve (e.g., from 0 to 1000 pg/mL).

    • Prepare separate serial dilutions for each potential cross-reactant over a wide range of concentrations.

  • Assay Protocol:

    • Add a fixed amount of 14,15-DHET-HRP conjugate to each well.

    • Add the 14,15-DHET standards and the dilutions of the potential cross-reactants to their respective wells.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development.

    • Stop the reaction and read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • For each compound, plot the percentage of inhibition (relative to the maximum signal) against the log of the concentration.

    • Determine the IC50 value for 14,15-DHET and for each potential cross-reactant from their respective inhibition curves.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 14,15-DHET / IC50 of Cross-Reactant) x 100

Visualizing the Experimental Workflow and Signaling Pathway

To further aid in the understanding of the experimental process and the biological context of 14,15-EET, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis std_prep Prepare Serial Dilutions of 14,15-DHET Standard add_reagents Add Standards/Cross-Reactants and 14,15-DHET-HRP Conjugate to Antibody-Coated Plate std_prep->add_reagents cr_prep Prepare Serial Dilutions of Potential Cross-Reactants cr_prep->add_reagents incubation Incubate for Competitive Binding add_reagents->incubation wash1 Wash Plate incubation->wash1 add_substrate Add Substrate wash1->add_substrate incubation2 Incubate for Color Development add_substrate->incubation2 stop_reaction Add Stop Solution incubation2->stop_reaction read_plate Read Absorbance stop_reaction->read_plate plot_curves Plot Inhibition Curves read_plate->plot_curves calc_ic50 Determine IC50 Values plot_curves->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Experimental workflow for assessing antibody cross-reactivity.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol EET 14,15-EET GPCR GPCR (e.g., Prostaglandin Receptor) EET->GPCR Binds EGFR EGFR EET->EGFR Transactivates G_protein Gαs GPCR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PI3K PI3K EGFR->PI3K FAK FAK EGFR->FAK ERK ERK EGFR->ERK PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Vasodilation, Anti-inflammation) PKA->Downstream Akt Akt PI3K->Akt Akt->Downstream FAK->PI3K ERK->Downstream

Signaling pathways of 14,15-EET.

Conclusion and Recommendations

The selection of an antibody for 14,15-EET detection requires careful consideration of its cross-reactivity profile. Based on the currently available data, the Detroit R&D 14,15-DHET ELISA kit provides a detailed characterization of its antibody's specificity, demonstrating low cross-reactivity with other major EET and DHET regioisomers. For researchers using kits from other manufacturers, it is highly recommended to either request detailed cross-reactivity data or perform an in-house validation using the protocol outlined in this guide. Ultimately, the choice of antibody should be guided by the specific requirements of the study and the potential for interference from other eicosanoids in the biological matrix being investigated. The use of mass spectrometry-based methods for validation of immunoassay results is also a valuable strategy to ensure the accuracy of 14,15-EET quantification.

References

Validating the Specificity of 14S(15R)-EET's Interaction with its Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the interaction of 14S(15R)-epoxyeicosatrienoic acid (EET) with its potential receptors. While a specific high-affinity G-protein coupled receptor (GPCR) for EETs has been postulated, its definitive identification remains elusive. Research has revealed that 14,15-EET and its enantiomers can interact with several other receptors, including peroxisome proliferator-activated receptors (PPARs), the transient receptor potential vanilloid 4 (TRPV4) channel, and G-protein coupled receptor 40 (GPR40). This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to aid in the validation of 14S(15R)-EET's receptor specificity.

Comparative Analysis of this compound Interaction with Potential Receptors

The following tables summarize the binding affinities and effective concentrations of 14,15-EET and its enantiomers for various potential receptors based on published experimental data.

Table 1: Binding Affinity (Kd) of 14,15-EET Enantiomers to the Putative GPCR in Monocytes

LigandCell TypeKd (nM)Reference
14(R),15(S)-[3H]EETGuinea Pig Mononuclear (GPM) cells5.7[1]
14(R),15(S)-EETGuinea Pig Mononuclear (GPM) cells226.3 (Ki)[2]
14(S),15(R)-EETGuinea Pig Mononuclear (GPM) cells6.3 (Ki)[1]

Note: A lower Kd or Ki value indicates a higher binding affinity. The data suggests stereospecificity, with the 14(S),15(R)-enantiomer showing a higher affinity in one study[1].

Table 2: Activation of Peroxisome Proliferator-Activated Receptor-α (PPARα) by 14,15-EET and its Metabolite

LigandAssay SystemFold Activation vs. ControlEffective ConcentrationReference
14,15-EETCOS-7 cells (luciferase assay)~3-fold10 µM[3]
14,15-DHET (metabolite)COS-7 cells (luciferase assay)~12-fold10 µM[3]
14,15-[3H]DHETRecombinant PPARα ligand binding domainKd = 1.4 µM-[3]

Note: The dihydroxy metabolite of 14,15-EET, 14,15-DHET, is a more potent activator of PPARα.

Table 3: Activation of Transient Receptor Potential Vanilloid 4 (TRPV4)

LigandCell Type/SystemEffectEffective ConcentrationReference
14,15-EETRat Lung EndotheliumInduces tearing of septal endotheliumNot specified[4]
5,6-EETHEK293 cells expressing TRPV4Activation (Ca2+ influx)Not specified[5]

Note: While 14,15-EET is reported to activate TRPV4, detailed comparative data with its enantiomer is limited in the reviewed literature. Other EET regioisomers, such as 5,6-EET, are also known activators[5].

Table 4: Activation of G-Protein Coupled Receptor 40 (GPR40)

LigandCell TypeEC50 (µM)Reference
14,15-EETHEK293 cells expressing human GPR40Not directly specified, but active in micromolar range[6]
A range of medium to long-chain fatty acidsHEK293 cells expressing GPR40Micromolar range[7]

Note: GPR40 is considered a low-affinity receptor for EETs, activated by various fatty acids in the micromolar range.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. Below are outlines of key experimental protocols used to assess the interaction of this compound with its potential receptors.

Radioligand Binding Assay for the Putative GPCR

This protocol is adapted from studies on [3H]-14,15-EET binding to monocyte membranes.

Objective: To determine the binding affinity (Kd) and maximum number of binding sites (Bmax) of radiolabeled EETs to their putative receptor.

Materials:

  • Guinea Pig Mononuclear (GPM) cells or other suitable cell line

  • [3H]-14,15-EET (radioligand)

  • Unlabeled 14(S),15(R)-EET and 14(R),15(S)-EET

  • Binding buffer (e.g., Tris-HCl buffer with MgCl2)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Isolate cell membranes from GPM cells by homogenization and centrifugation.

  • Binding Reaction: Incubate the cell membranes with increasing concentrations of [3H]-14,15-EET in the binding buffer. For competition assays, incubate a fixed concentration of [3H]-14,15-EET with increasing concentrations of unlabeled EET enantiomers.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using Scatchard analysis to determine Kd and Bmax values. For competition assays, calculate the inhibitory constant (Ki).

PPARα Transcriptional Activation Assay

This protocol outlines a luciferase reporter assay to measure the activation of PPARα.

Objective: To quantify the ability of EETs and their metabolites to activate PPARα-mediated gene transcription.

Materials:

  • COS-7 or HepG2 cells

  • Expression vector for human or mouse PPARα

  • Luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE)

  • Transfection reagent

  • This compound, 14R(15S)-EET, and their corresponding DHETs

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture COS-7 or HepG2 cells and co-transfect them with the PPARα expression vector and the PPRE-luciferase reporter plasmid.

  • Compound Treatment: Treat the transfected cells with various concentrations of the test compounds (EETs and DHETs) for a specified period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate, which contains the substrate for the luciferase enzyme.

  • Measurement: Measure the luminescence produced by the reaction using a luminometer. The light output is proportional to the luciferase activity and, therefore, to the transcriptional activity of PPARα.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as fold activation over the vehicle control.

TRPV4 Activation Assay (Calcium Influx)

This protocol describes a method to measure changes in intracellular calcium concentration ([Ca2+]i) following TRPV4 activation.

Objective: To determine if EETs can activate TRPV4 channels, leading to an influx of calcium.

Materials:

  • HEK293 cells stably expressing TRPV4 or primary endothelial cells

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • This compound and other test compounds

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye for a specific time.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding any stimulus.

  • Stimulation: Add the test compound (e.g., this compound) to the cells and continuously monitor the fluorescence.

  • Data Acquisition: Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.

  • Data Analysis: Analyze the data to determine the peak increase in [Ca2+]i and the kinetics of the response.

GPR40 Activation Assay (Intracellular Calcium Mobilization)

This protocol is designed to assess the activation of GPR40 by measuring changes in intracellular calcium.

Objective: To evaluate the ability of EETs to activate GPR40 and induce a downstream signaling cascade.

Materials:

  • HEK293 cells engineered to overexpress human GPR40

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • This compound, other EET regioisomers, and known GPR40 agonists/antagonists

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Dye Loading: Culture the GPR40-expressing HEK293 cells and load them with a calcium-sensitive dye.

  • Compound Addition: Add various concentrations of the test compounds (EETs) and control agonists to the cells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds using a fluorescence plate reader.

  • Antagonist Studies: To confirm the specificity, pre-incubate the cells with a GPR40 antagonist before adding the EETs.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves and calculate EC50 values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

GPR40_Signaling_Pathway EET 14,15-EET GPR40 GPR40 EET->GPR40 Binds Gq Gq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Effects Ca_release->Downstream PKC->Downstream

Caption: GPR40 Signaling Pathway.

TRPV4_Activation_Workflow cluster_cell Cell cluster_experiment Experimental Measurement EET 14,15-EET TRPV4 TRPV4 Channel EET->TRPV4 Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Downstream Downstream Signaling (e.g., NO production) Ca_influx->Downstream Ca_dye Calcium-sensitive dye (e.g., Fura-2) Ca_influx->Ca_dye detected by Fluorescence Measure Fluorescence Change Ca_dye->Fluorescence

Caption: TRPV4 Activation Workflow.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes start->prep_membranes incubate Incubate Membranes with Radiolabeled EET (and competitors) prep_membranes->incubate filter Filter to Separate Bound and Free Ligand incubate->filter count Count Radioactivity (Scintillation Counter) filter->count analyze Analyze Data (Scatchard/Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

References

A Comparative Analysis of 14S(15R)-EET and Synthetic EET Analogs: Potency and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of the endogenous epoxyeicosatrienoic acid (EET) 14S(15R)-EET with various synthetic EET analogs. The information is curated to assist researchers in drug discovery and development by presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Data Presentation: Potency in Vasodilation

The primary measure of potency for EETs and their analogs is their ability to induce vasodilation in isolated arterial rings. The half-maximal effective concentration (EC50) is a standard metric used to quantify this activity, with lower values indicating higher potency. The following table summarizes the EC50 values for this compound and several synthetic analogs in bovine coronary arteries, a commonly used ex vivo model.

CompoundEC50 (µM) in Bovine Coronary Artery VasodilationReference(s)
Endogenous EET
14,15-EET (racemic)1.0 - 2.2[1][2]
14(S),15(R)-EETMore potent than 14(R),15(S)-EET[1]
Synthetic EET Analogs
EET-A1.6[3]
EET-BN/A (demonstrated cardioprotective effects)[3]
EET-X1.3[3]
EET-Y0.32[3]
EET-Z0.18[3]
Tetrazole analog 190.18[4]
Oxadiazole-5-thione analog 250.36[4]

Note: The potency of EETs can be significantly higher in microvessels, with EC50 values reported in the picomolar to nanomolar range in canine coronary arterioles[5][6]. The data presented here is primarily from studies on larger coronary arteries.

Structure-Activity Relationship of 14,15-EET Analogs

Studies on a variety of synthetic analogs have elucidated key structural features of the 14,15-EET molecule that are critical for its vasodilator activity in bovine coronary arteries[1][7][8]. These include:

  • A carbon-1 acidic group: Replacement of the carboxylic acid with an alcohol group eliminates activity, while esterification or conversion to a sulfonimide retains activity[1].

  • A Δ8 double bond: Analogs retaining the cis-Δ8 double bond show full activity and potency[1].

  • A 14(S),15(R)-(cis)-epoxide group: The stereochemistry and the cis-configuration of the epoxide are crucial for maximal potency. 14(S),15(R)-EET is more potent than the 14(R),15(S) enantiomer, and the cis-epoxide is more potent than the trans-epoxide[1].

Experimental Protocols

The following is a detailed methodology for a typical vasodilation assay using isolated bovine coronary arteries, as synthesized from multiple sources[2][4][9].

Isolated Bovine Coronary Artery Vasodilation Assay

1. Tissue Preparation:

  • Fresh bovine hearts are obtained from a local abattoir and transported to the laboratory in cold Krebs buffer.
  • The left anterior descending (LAD) coronary artery is dissected from the heart and placed in a petri dish containing cold Krebs buffer.
  • The artery is cleaned of surrounding adipose and connective tissue.
  • The artery is cut into 3-5 mm rings. For some experiments, the endothelium can be removed by gently rubbing the intimal surface with a pair of fine forceps.

2. Mounting and Equilibration:

  • The arterial rings are mounted on stainless steel hooks in organ chambers containing 10 mL of Krebs buffer.
  • The buffer is maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2 to maintain a pH of 7.4.
  • One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer to record changes in tension.
  • The rings are gradually stretched to a resting tension of approximately 5 grams and allowed to equilibrate for 60-90 minutes. The buffer is changed every 15-20 minutes during this period.

3. Pre-contraction:

  • After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor agent. A commonly used agent is the thromboxane (B8750289) A2 mimetic, U46619 (e.g., 10-30 nM)[4][9]. Prostaglandin F2α can also be used[10].
  • The rings are allowed to reach a stable plateau of contraction before the addition of any vasodilators.

4. Cumulative Concentration-Response Curve:

  • Once a stable contraction is achieved, the test compound (this compound or a synthetic analog) is added to the organ bath in a cumulative manner, with concentrations typically ranging from picomolar to micromolar.
  • The relaxation at each concentration is allowed to reach a steady state before the next concentration is added.
  • The relaxation is recorded as a percentage decrease from the pre-contracted tone.

5. Data Analysis:

  • The percentage of relaxation is plotted against the logarithm of the molar concentration of the test compound.
  • A sigmoidal dose-response curve is fitted to the data using a non-linear regression analysis.
  • The EC50 value, which is the concentration of the agonist that produces 50% of the maximal relaxation, is determined from the curve.

Signaling Pathways and Experimental Workflows

Signaling Pathway for EET-Induced Vasodilation

EETs, including 14,15-EET, induce vasodilation primarily through a G-protein coupled receptor (GPCR) on vascular smooth muscle cells. This initiates a signaling cascade that leads to the opening of large-conductance calcium-activated potassium (BKCa) channels, resulting in hyperpolarization and relaxation of the smooth muscle.

EET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 14S_15R_EET 14S,15R-EET GPCR Putative GPCR 14S_15R_EET->GPCR Binds G_Protein Gs Protein GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP BKCa BKCa Channel (Open) K_ion_out K+ BKCa->K_ion_out Efflux Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization Leads to PKA PKA cAMP->PKA Activates PKA->BKCa Phosphorylates & Activates Vasodilation Vasodilation Hyperpolarization->Vasodilation Causes K_ion_in K+ K_ion_in->BKCa

Caption: Signaling pathway of 14S,15R-EET-induced vasodilation.

Experimental Workflow for Vasodilation Assay

The following diagram illustrates the key steps in the experimental workflow for assessing the vasodilator potency of EETs and their analogs.

Vasodilation_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Bovine Coronary Artery A2 Prepare Arterial Rings (3-5 mm) A1->A2 B1 Mount Rings in Organ Bath A2->B1 B2 Equilibrate under Resting Tension B1->B2 B3 Pre-contract with U46619 B2->B3 B4 Cumulative Addition of Test Compound B3->B4 C1 Record Isometric Tension B4->C1 C2 Generate Dose-Response Curve C1->C2 C3 Calculate EC50 C2->C3

Caption: Experimental workflow for the isolated artery vasodilation assay.

Other Biological Activities of 14,15-EET and its Analogs

Beyond their potent vasodilator effects, 14,15-EET and its synthetic analogs exhibit a range of other important biological activities, making them attractive therapeutic targets for various diseases. These activities include:

  • Anti-inflammatory effects: EETs can suppress the expression of pro-inflammatory genes[8].

  • Cardioprotective effects: Analogs like EET-B have been shown to reduce infarct size after ischemia-reperfusion injury[3].

  • Renal protective effects: Orally active EET analogs have demonstrated the ability to reduce kidney injury in preclinical models[3].

  • Anti-cancer properties: The role of EETs in cancer is complex, with evidence suggesting both pro- and anti-tumorigenic effects depending on the context[11].

The potency of synthetic analogs in these other biological systems is an active area of research and may not always directly correlate with their vasodilator potency. Therefore, it is crucial for researchers to consider the specific biological context and endpoint when evaluating the potential of these compounds.

References

Confirming the On-Target Effects of 14,15-EET by siRNA Knockdown of its Synthases: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and experimental data for confirming the on-target effects of 14(S),15(R)-epoxyeicosatrienoic acid (14,15-EET) through the specific knockdown of its synthesizing enzymes using small interfering RNA (siRNA). 14,15-EET, a metabolite of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases, is a critical signaling molecule involved in vasodilation, anti-inflammation, angiogenesis, and cell proliferation.[1][2] The primary human synthases responsible for its production are members of the CYP2C and CYP2J subfamilies, including CYP2C8, CYP2C9, and CYP2J2.[3]

To rigorously validate that the observed biological effects of 14,15-EET are indeed mediated by this specific molecule, it is crucial to demonstrate a significant reduction in these effects upon silencing its synthesis. siRNA-mediated knockdown of the responsible CYP epoxygenases offers a highly specific method to achieve this. This guide outlines the necessary experimental protocols, presents comparative data from relevant studies, and visualizes the underlying molecular pathways and workflows.

Data Presentation: Comparative Efficacy of Synthase Knockdown

The following tables summarize quantitative data from studies where the knockdown or inhibition of 14,15-EET synthases was used to confirm the role of their metabolic products in various biological processes.

Experiment Control Group (Scrambled siRNA/Vehicle) Synthase Knockdown/Inhibition Group (CYP2J2 or CYP2C8/9 siRNA/Inhibitor) Percentage Reduction of Effect Reference
Enzyme Activity (Terfenadine Metabolism) Normalized Activity: 100%>90% decrease in metabolite formation>90%[4]
Angiogenesis (Choroidal Neovascularization) Normalized Lesion Area: 100%33-36% reduction in lesion area33-36%[1]
Cell Proliferation (Colony Formation Assay) Normalized Colony Number: 100%~70% reduction in colonies (Data from RRM2 siRNA as a comparable model)~70%
Cell Migration (Transwell Assay) 59 ± 6 migrating cells27 ± 5 migrating cells (Data from Trop2 siRNA as a comparable model)~54%[5]
Tumor Growth (In Vivo Xenograft Model) Normalized Tumor Weight: 100%>40% inhibition of tumor growth>40%[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are synthesized from multiple sources and can be adapted for specific cell types and research questions.

siRNA-Mediated Knockdown of CYP2C8, CYP2C9, or CYP2J2

This protocol describes the transient transfection of siRNA to knockdown the expression of 14,15-EET synthases.

Materials:

  • Human cells expressing the target CYP enzyme (e.g., human umbilical vein endothelial cells (HUVECs), various cancer cell lines).

  • siRNA targeting human CYP2C8, CYP2C9, or CYP2J2 (a pool of 3 target-specific siRNAs is recommended) and a non-targeting scrambled control siRNA.[4]

  • Lipofectamine RNAiMAX transfection reagent.

  • Opti-MEM I Reduced Serum Medium.

  • 6-well tissue culture plates.

  • Standard cell culture medium (antibiotic-free).

Procedure:

  • Cell Seeding: Twenty-four hours before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium. Cells should be 60-80% confluent at the time of transfection.[3]

  • siRNA Preparation (Solution A): For each well, dilute 10-50 nM of the specific CYP siRNA or scrambled control siRNA into 100 µl of Opti-MEM medium.

  • Transfection Reagent Preparation (Solution B): For each well, dilute 2-6 µl of Lipofectamine RNAiMAX into 100 µl of Opti-MEM medium. Mix gently and incubate for 5 minutes at room temperature.[3]

  • Complex Formation: Add the diluted siRNA (Solution A) to the diluted Lipofectamine RNAiMAX (Solution B). Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[3]

  • Transfection: Add the 200 µl siRNA-lipid complex mixture drop-wise to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for knockdown should be determined empirically.[4]

  • Verification of Knockdown: After incubation, harvest the cells to verify knockdown efficiency at both the mRNA (RT-qPCR) and protein (Western blot) levels. Functional validation can be performed by measuring the enzyme's activity (e.g., using a probe substrate like terfenadine (B1681261) for CYP2J2).[4]

Cell Proliferation Assay (MTT or Colony Formation)

This assay measures the impact of synthase knockdown on cell viability and proliferation.

Materials:

  • Cells transfected with CYP synthase siRNA or scrambled control.

  • 96-well plates for MTT assay or 6-well plates for colony formation.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • Crystal Violet solution.

Procedure (MTT Assay):

  • Seed transfected cells in a 96-well plate at a density of 5,000 cells/well.

  • After the desired incubation period (e.g., 24, 48, 72 hours), add 20 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µl of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Migration Assay (Transwell Assay)

This assay quantifies the migratory capacity of cells following synthase knockdown.

Materials:

  • Transwell inserts (8 µm pore size).

  • 24-well plates.

  • Serum-free medium and medium supplemented with a chemoattractant (e.g., 10% FBS).

  • Cotton swabs.

  • Methanol (B129727) for fixation.

  • Crystal Violet for staining.

Procedure:

  • After 48 hours of transfection, harvest the cells and resuspend them in serum-free medium.

  • Add 500 µl of medium with chemoattractant to the lower chamber of the 24-well plate.

  • Add 1 x 10^5 cells in 100 µl of serum-free medium to the upper chamber of the Transwell insert.

  • Incubate for 12-24 hours at 37°C.

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface with methanol for 10 minutes and stain with 0.1% Crystal Violet for 20 minutes.

  • Count the number of migrated cells in several random fields under a microscope.[5]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways of 14,15-EET and the experimental workflow for confirming its on-target effects.

G Biosynthesis of 14,15-EET and its inhibition by siRNA. AA Arachidonic Acid CYP_Synthase CYP2C8/9, CYP2J2 (Synthase) AA->CYP_Synthase EET 14,15-EET CYP_Synthase->EET siRNA siRNA siRNA->CYP_Synthase Knockdown

Caption: Biosynthesis of 14,15-EET and its inhibition by siRNA.

G Key signaling pathways activated by 14,15-EET. EET 14,15-EET GPCR Putative GPCR EET->GPCR EGFR EGFR (transactivation) EET->EGFR Gs Gαs GPCR->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Angiogenesis Angiogenesis PKA->Angiogenesis PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Migration Migration Akt->Migration Akt->Angiogenesis ERK->Proliferation ERK->Migration

Caption: Key signaling pathways activated by 14,15-EET.

G Experimental workflow for confirming 14,15-EET effects. start Start: Select Cell Line transfection Transfect Cells: 1. Scrambled siRNA (Control) 2. CYP Synthase siRNA start->transfection incubation Incubate (24-72h) transfection->incubation verification Verify Knockdown: - RT-qPCR - Western Blot - Activity Assay incubation->verification phenotype Perform Phenotypic Assays: - Proliferation (MTT) - Migration (Transwell) - Angiogenesis (Tube Formation) incubation->phenotype analysis Data Analysis: Compare Control vs. Knockdown verification->analysis phenotype->analysis conclusion Conclusion: Confirm On-Target Effects analysis->conclusion

References

14S(15R)-EET: A Potential New Frontier in Cardiovascular Disease Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel biomarkers to improve the diagnosis, prognosis, and therapeutic monitoring of cardiovascular disease (CVD) is a relentless pursuit in the scientific community. While established biomarkers such as cardiac troponins (cTn), B-type natriuretic peptide (BNP), and high-sensitivity C-reactive protein (hs-CRP) have revolutionized cardiovascular care, there is an ongoing need for markers that can detect disease at earlier stages, reflect different pathophysiological pathways, and guide personalized therapies. In this context, 14S(15R)-epoxyeicosatrienoic acid (EET), a bioactive lipid metabolite, is emerging as a promising candidate. This guide provides a comprehensive comparison of 14S(15R)-EET with current gold-standard cardiovascular biomarkers, supported by experimental data and detailed methodologies.

The Promise of 14,15-EET in Cardiovascular Health

Epoxyeicosatrienoic acids (EETs) are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases, with 14,15-EET being a major regioisomer.[1] These molecules are known to possess a range of cardioprotective properties, including potent vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation.[1] The specific stereoisomer, this compound, has been shown to be biologically active. EETs are metabolized to their less active diols, dihydroxyeicosatrienoic acids (DHETs), by the enzyme soluble epoxide hydrolase (sEH).[1] Dysregulation in the EET pathway has been implicated in various cardiovascular diseases, suggesting that measuring levels of EETs or their metabolites could provide valuable clinical insights.

Comparative Analysis: 14,15-EET vs. Established Biomarkers

This section compares the performance of 14,15-EET and its metabolite 14,15-DHET with troponin, BNP, and hs-CRP in the context of different cardiovascular conditions.

Acute Coronary Syndrome (ACS): Awaiting Direct Comparative Data

Cardiac troponins (cTnI and cTnT) are the gold-standard biomarkers for diagnosing myocardial infarction due to their high sensitivity and specificity for myocardial injury. Currently, there is a lack of direct clinical studies comparing the diagnostic or prognostic performance of 14,15-EET/DHET with troponins in the setting of ACS.

However, the underlying pathophysiology of ACS involves plaque rupture and inflammation, areas where EETs are known to play a role. The anti-inflammatory properties of 14,15-EET suggest its potential as a marker of vascular inflammation, a key component of atherosclerosis that precedes acute events. A study on patients with acute coronary syndrome identified several altered lipid metabolites, highlighting the potential of lipidomics in this area, though 14,15-EET was not specifically quantified.[2]

Heart Failure: A Potential New Player

BNP and its N-terminal pro-hormone, NT-proBNP, are the primary biomarkers for the diagnosis and prognosis of heart failure, reflecting myocardial stretch and stress. A pilot study has shown that patients with heart failure with reduced ejection fraction (HFrEF) have significantly higher plasma levels of both 14,15-EET and its metabolite 14,15-DHET compared to healthy controls.[3] This suggests a potential role for these lipid mediators in the pathophysiology of heart failure and as potential biomarkers.

Table 1: Comparison of 14,15-EET/DHET and BNP in Heart Failure

Feature14,15-EET / 14,15-DHETB-type Natriuretic Peptide (BNP)
Pathophysiological Basis Reflects activity of the cytochrome P450 epoxygenase pathway, endothelial function, and inflammation.Released from ventricles in response to myocyte stretch and volume overload.
Reported Findings in HF Plasma levels of 14,15-EET and 14,15-DHET are elevated in patients with HFrEF compared to controls.[3]Plasma levels are elevated in heart failure and correlate with disease severity.
Potential Clinical Utility Potential for early detection of endothelial dysfunction and inflammation in HF. May offer insights into different HF phenotypes.Diagnosis, prognosis, and monitoring response to therapy in heart failure.
Measurement Method ELISA, LC-MS/MSImmunoassays
Cardiovascular Risk and Inflammation: A Link to hs-CRP

High-sensitivity C-reactive protein (hs-CRP) is a well-established marker of systemic inflammation and is used to assess cardiovascular risk. A study investigating patients with coronary heart disease (CHD) found significantly higher plasma levels of 14,15-DHET compared to healthy controls.[4] Importantly, there was a significant positive correlation between 14,15-DHET and hs-CRP levels, suggesting a link between the degradation of cardioprotective 14,15-EET and the inflammatory processes in atherosclerosis.[4]

Table 2: Comparison of 14,15-DHET and hs-CRP in Coronary Heart Disease

Feature14,15-DHETHigh-Sensitivity C-Reactive Protein (hs-CRP)
Pathophysiological Basis Stable metabolite of 14,15-EET; elevated levels may indirectly reflect decreased levels of cardioprotective 14,15-EET and increased sEH activity.Acute-phase reactant produced by the liver in response to inflammation.
Reported Findings in CHD Plasma levels are significantly higher in patients with CHD and positively correlate with hs-CRP levels.[4]Elevated levels are associated with an increased risk of future cardiovascular events.
Potential Clinical Utility May serve as a marker of endothelial dysfunction and a specific inflammatory pathway related to the EET system.General marker of systemic inflammation and cardiovascular risk stratification.
Measurement Method ELISA, LC-MS/MSHigh-sensitivity immunoassays

Signaling Pathways and Experimental Workflows

To understand the biological rationale for this compound as a biomarker, it is crucial to examine its signaling pathways.

14,15-EET Signaling Pathways

14,15-EET exerts its effects through multiple signaling pathways, primarily involving G protein-coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs). These pathways ultimately lead to vasodilation and anti-inflammatory responses.

EET_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus 14_15_EET 14,15-EET GPCR GPCR 14_15_EET->GPCR Binds sEH Soluble Epoxide Hydrolase (sEH) 14_15_EET->sEH Metabolized by AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation 14_15_DHET 14,15-DHET sEH->14_15_DHET PPAR PPAR 14_15_DHET->PPAR Activates Gene Target Gene Expression PPAR->Gene Regulates Anti-inflammatory\nEffects Anti-inflammatory Effects Gene->Anti-inflammatory\nEffects

Caption: Signaling pathway of 14,15-EET leading to vasodilation and anti-inflammatory effects.

Experimental Workflow for 14,15-EET/DHET Measurement

The accurate quantification of 14,15-EET and its metabolite 14,15-DHET is critical for their validation as biomarkers. Two primary methods are employed: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_elisa_steps ELISA Protocol cluster_lcms_steps LC-MS/MS Protocol Plasma Plasma Sample Extraction Lipid Extraction Plasma->Extraction Hydrolysis Saponification (for total EETs) Extraction->Hydrolysis ELISA ELISA Hydrolysis->ELISA LCMS LC-MS/MS Hydrolysis->LCMS Plate Antibody-coated Plate Chrom Chromatographic Separation (LC) Compete Competitive Binding (Sample vs. HRP-conjugate) Plate->Compete Wash Wash Compete->Wash Substrate Substrate Addition & Color Development Wash->Substrate Read Read Absorbance Substrate->Read Ion Ionization Chrom->Ion Mass Mass Analysis (MS/MS) Ion->Mass Quant Quantification Mass->Quant

Caption: General workflow for the measurement of 14,15-EET/DHET in plasma samples.

Detailed Experimental Protocols

Measurement of 14,15-DHET by ELISA

This protocol is based on commercially available competitive ELISA kits.

  • Sample Preparation: Plasma samples are collected in EDTA tubes and centrifuged to separate the plasma. For the measurement of total 14,15-EET (after conversion to 14,15-DHET), a hydrolysis step is required to release EETs from phospholipids.

  • Assay Procedure:

    • Standards and samples are added to a microplate pre-coated with an anti-14,15-DHET antibody.

    • A fixed amount of 14,15-DHET conjugated to horseradish peroxidase (HRP) is added to the wells.

    • During incubation, the 14,15-DHET in the sample competes with the HRP-conjugated 14,15-DHET for binding to the antibody.

    • The plate is washed to remove unbound components.

    • A substrate solution (TMB) is added, which develops a color in proportion to the amount of HRP-conjugated 14,15-DHET bound.

    • The reaction is stopped, and the absorbance is read on a microplate reader. The concentration of 14,15-DHET in the sample is inversely proportional to the color intensity.[5][6]

Measurement of 14,15-EET and 14,15-DHET by LC-MS/MS

This method offers high specificity and sensitivity for the simultaneous quantification of multiple eicosanoids.

  • Sample Preparation:

    • An internal standard (deuterated 14,15-EET or 14,15-DHET) is added to the plasma sample.

    • Lipids are extracted from the plasma using a solvent mixture (e.g., Bligh and Dyer method).

    • For total eicosanoid measurement, the lipid extract is saponified (hydrolyzed with a base) to release esterified fatty acids.

    • The sample is then purified using solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • The purified sample is injected into a liquid chromatography system, where different eicosanoids are separated based on their chemical properties as they pass through a column.

    • The separated compounds are then introduced into a tandem mass spectrometer.

    • The mass spectrometer ionizes the molecules and then fragments them, detecting specific parent and daughter ions for each analyte, which allows for highly specific and sensitive quantification.

Future Directions and Conclusion

The validation of this compound as a cardiovascular biomarker is still in its early stages. While initial studies are promising, particularly in the contexts of heart failure and chronic inflammation associated with coronary heart disease, more extensive research is needed. Future studies should focus on:

  • Large-scale clinical trials: To establish the diagnostic and prognostic value of 14,15-EET and its metabolites in diverse patient populations and across the spectrum of cardiovascular diseases.

  • Direct comparative studies: Head-to-head comparisons with established biomarkers like troponins, BNP, and hs-CRP are essential to determine the incremental value of measuring EETs.

  • Standardization of assays: Robust and standardized assays are necessary for the widespread clinical adoption of 14,15-EET measurement.

  • Stereospecific analysis: Given the differential biological activities of EET stereoisomers, methods that can distinguish between this compound and 14R(15S)-EET will be crucial.

References

comparative metabolomics of 14S(15R)-EET in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the metabolic fate and signaling of 14(15)-epoxyeicosatrienoic acid (14,15-EET) across various cell types, providing researchers, scientists, and drug development professionals with essential data for targeted therapeutic strategies.

14(15)-EET, a key lipid signaling molecule derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases, plays a crucial role in regulating various physiological and pathological processes, including inflammation, vascular tone, and cancer progression.[1][2] Its bioactivity is tightly controlled by its metabolic conversion to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH).[1][2] Understanding the cell-type-specific metabolism and signaling of 14(15)-EET is paramount for the development of novel therapeutics targeting this pathway. This guide provides a comparative overview of 14(15)-EET metabolomics in different cell types, supported by experimental data and detailed protocols.

Quantitative Comparison of 14(15)-EET Metabolism

The metabolic profile of 14(15)-EET varies significantly among different cell types, influencing its local concentration and downstream signaling effects. The following table summarizes the key metabolic parameters of 14(15)-EET in endothelial cells, smooth muscle cells, and cancer cells.

Cell TypeKey Metabolic EnzymesPrimary MetaboliteMetabolic FateReference
Endothelial Cells CYP Epoxygenases, Soluble Epoxide Hydrolase (sEH)14,15-DHETRapid uptake, conversion to 14,15-DHET, and release into the medium. A portion is incorporated into phospholipids.[3][4]
Vascular Smooth Muscle Cells Soluble Epoxide Hydrolase (sEH)14,15-DHETRapid uptake and conversion to 14,15-DHET. Some incorporation into phospholipids.[5]
Human Carcinoma Cells (Tca-8113) Soluble Epoxide Hydrolase (sEH)14,15-DHETPrimarily metabolized to 14,15-DHET.[6][7]
LoVo Human Colon Adenocarcinoma Cells Soluble Epoxide Hydrolase (sEH)14,15-DHETDegraded by sEH.[8]

Signaling Pathways of 14(15)-EET

14(15)-EET exerts its biological effects by activating a variety of intracellular signaling pathways, which can differ depending on the cellular context.

In cancer cells , 14(15)-EET has been shown to promote proliferation, inhibit apoptosis, and enhance invasion.[6][7][9] These effects are mediated through the activation of several key signaling cascades, including the epidermal growth factor receptor (EGFR), extracellular signal-regulated kinase (ERK), and phosphoinositide 3-kinase (PI3K)/Akt pathways.[6][7] Furthermore, 14(15)-EET can activate focal adhesion kinase (FAK) and upregulate integrin αvβ3, contributing to cancer cell invasion.[9]

G 14(15)-EET Signaling in Cancer Cells EET 14(15)-EET Receptor Putative Receptor EET->Receptor Integrin Integrin αvβ3 EET->Integrin EGFR EGFR Receptor->EGFR FAK FAK Integrin->FAK PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK FAK->PI3K Invasion Invasion FAK->Invasion Akt Akt PI3K->Akt Proliferation Cell Proliferation ERK->Proliferation Akt->Proliferation AntiApoptosis Anti-Apoptosis Akt->AntiApoptosis

14(15)-EET signaling pathways in cancer cells.

In the vasculature , 14(15)-EET acts as a potent vasodilator.[10][11] It is produced in endothelial cells and acts on adjacent smooth muscle cells to cause relaxation.[12][13] This effect is primarily mediated by the activation of potassium channels in smooth muscle cells, leading to hyperpolarization and vasorelaxation.[11] While the precise receptor is still under investigation, evidence suggests a membrane-bound site of action.[12]

G Vascular Action of 14(15)-EET cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP EET_endo 14(15)-EET CYP->EET_endo EET_sm 14(15)-EET EET_endo->EET_sm Paracrine Signaling Receptor Membrane Receptor EET_sm->Receptor K_channel K+ Channel Activation Receptor->K_channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation

Mechanism of 14(15)-EET-induced vasorelaxation.

Experimental Protocols

Accurate quantification of 14(15)-EET and its metabolites is crucial for studying its biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

Sample Preparation: Lipid Extraction from Cells or Plasma
  • Internal Standard Spiking: Add a known amount of deuterated internal standards (e.g., 14,15-EET-d8, 14,15-DHET-d11) to the cell lysate or plasma sample.[14][15]

  • Protein Precipitation and Extraction: Add two volumes of ice-cold acetonitrile (B52724) to the sample, vortex, and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities.

    • Elute the lipids with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Use a reverse-phase C18 column to separate 14(15)-EET and 14(15)-DHET from other lipids. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly employed.[14][16]

  • Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using selected reaction monitoring (SRM) for quantification.[15] The mass transitions for 14(15)-EET (m/z 319 -> various fragments) and 14(15)-DHET (m/z 337 -> various fragments) are monitored.[16]

G LC-MS/MS Workflow for 14(15)-EET Analysis Sample Cell Lysate or Plasma Spiking Add Internal Standards Sample->Spiking Extraction Protein Precipitation & Lipid Extraction Spiking->Extraction SPE Solid-Phase Extraction Extraction->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC Liquid Chromatography (C18 column) Evaporation->LC MS Tandem Mass Spectrometry (SRM Mode) LC->MS Data Data Analysis MS->Data

Workflow for the analysis of 14(15)-EET and its metabolites.

References

Confirming the Role of 14,15-EET in Physiological Processes Using Pharmacological Inhibitors: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of pharmacological inhibitors used to investigate the physiological roles of 14,15-epoxyeicosatrienoic acid (14,15-EET). It includes experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways and workflows to aid in experimental design and data interpretation.

Introduction to 14,15-EET and its Physiological Significance

14,15-EET is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases.[1] It functions as a signaling molecule in various physiological processes, most notably in the cardiovascular system where it acts as a potent vasodilator.[2][3] Other significant roles include anti-inflammatory actions, promotion of angiogenesis, and modulation of ion channels.[1][4] 14,15-EET is rapidly metabolized to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH), making its effects typically localized and transient.[5] Understanding the specific pathways through which 14,15-EET exerts its effects is crucial for the development of novel therapeutics targeting these processes. The use of pharmacological inhibitors is a key strategy in elucidating these mechanisms.

Comparison of Pharmacological Inhibitors for Studying 14,15-EET Function

The following tables summarize the key characteristics and experimental data for commonly used pharmacological inhibitors to study the physiological roles of 14,15-EET.

Table 1: Direct Antagonists of 14,15-EET Signaling
InhibitorTarget/Mechanism of ActionTypical ConcentrationQuantitative Data (Example)Key Considerations
14,15-EEZE Selective antagonist of EETs, most effective against 14,15-EET.[4]3-10 µmol/LAt 10 µmol/L, inhibits 14,15-EET-induced maximal vasorelaxation to ~18% of control.[6]Does not affect vasodilation by sodium nitroprusside (NO donor) or iloprost (B1671730) (prostacyclin analog).[4] Can be metabolized by sEH to a more 14,15-EET-selective antagonist, 14,15-DHE5ZE.[7]
MS-PPOH Cytochrome P450 epoxygenase inhibitor that also acts as an EET antagonist.[1]10-20 µmol/LInhibits arachidonate (B1239269) 11,12-epoxide formation with an IC50 of 13 µM.[8]Also inhibits the synthesis of EETs, which needs to be considered in experimental design.[1] Does not block BKCa channel activation directly.[1]
Miconazole Cytochrome P450 inhibitor that also competes for EET binding sites.[1]10-20 µmol/LCompetes for EET binding with a Ki of 315 nM.[1]Primarily a CYP inhibitor, so it will also block EET synthesis.[1] May have off-target effects on K+ channels at higher concentrations.
Table 2: Inhibitors of Downstream Signaling Pathways
InhibitorTarget/Mechanism of ActionTypical ConcentrationQuantitative Data (Example)Key Considerations
GW9662 Selective and irreversible PPARγ antagonist.[9]1-10 µmol/LIC50 for PPARγ is 3.3 nM.[9]Used to investigate the involvement of PPARγ in 14,15-EET's effects. Some studies show that 14,15-EET-induced vasorelaxation is independent of PPARγ.
H-89 Protein Kinase A (PKA) inhibitor.10 µMReverses the downregulation of 14,15-EET receptor binding caused by dibutyryl cAMP.[9]Useful for confirming the involvement of the cAMP-PKA pathway downstream of a putative Gs-coupled receptor for 14,15-EET.
Verapamil L-type voltage-dependent Ca2+ channel blocker.[10]10 µmol/LAbolishes the increase in intracellular Ca2+ induced by 14,15-EET.[10]Used to study the role of intracellular calcium in modulating the effects of 14,15-EET.

Signaling Pathways of 14,15-EET

14,15-EET is known to act through multiple signaling pathways, which can be cell-type specific. The two most well-characterized pathways are the activation of a putative G-protein coupled receptor (GPCR) leading to vasodilation, and a peroxisome proliferator-activated receptor gamma (PPARγ)-dependent pathway.

14_15_EET_Signaling_Pathways cluster_0 GPCR/cAMP Pathway (e.g., in Vascular Smooth Muscle) cluster_1 PPARγ Pathway (e.g., in Fibroblasts) EET 14,15-EET GPCR Putative GPCR (e.g., EP2 Receptor) EET->GPCR Gs Gαs GPCR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates K_channel K+ Channel (e.g., BKCa) PKA->K_channel opens Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation EEZE 14,15-EEZE EEZE->GPCR antagonizes H89 H-89 H89->PKA inhibits EET2 14,15-EET PPARg PPARγ EET2->PPARg activates Gene_expression Altered Gene Expression PPARg->Gene_expression Anti_fibrotic Anti-fibrotic Effects Gene_expression->Anti_fibrotic GW9662 GW9662 GW9662->PPARg antagonizes

Caption: Signaling pathways of 14,15-EET and points of inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Isometric Tension Measurement in Isolated Vascular Rings

This protocol is used to quantify the vasodilatory effect of 14,15-EET and the inhibitory effect of antagonists like 14,15-EEZE.

Materials:

  • Isolated arterial rings (e.g., bovine coronary artery, 2 mm in length).[11]

  • Krebs buffer (in mmol/L: 119 NaCl, 4.7 KCl, 2.5 CaCl2, 1 MgCl2, 25 NaHCO3, 1.2 KH2PO4, and 11 D-glucose).[11]

  • Wire myograph system.[12]

  • U46619 (thromboxane A2 mimetic for pre-constriction).

  • 14,15-EET and pharmacological inhibitors.

  • Gas mixture: 95% O2, 5% CO2.

Procedure:

  • Dissect the artery and cut into 2 mm rings in ice-cold, oxygenated Krebs buffer.[11]

  • Mount the vascular rings on two stainless steel holders in a myograph chamber filled with Krebs buffer, maintained at 37°C and bubbled with 95% O2/5% CO2.[11]

  • Set the baseline tension to an optimal level (e.g., 3 mN) and allow for a 60-minute equilibration period.[11][13]

  • Induce a stable contraction with a pre-constrictor such as U46619.

  • Once a stable plateau of contraction is reached, add cumulative concentrations of 14,15-EET to generate a concentration-response curve for vasodilation.

  • To test inhibitors, pre-incubate the arterial rings with the inhibitor (e.g., 10 µmol/L 14,15-EEZE) for a specified time (e.g., 30 minutes) before adding the pre-constrictor and then generating the 14,15-EET concentration-response curve.

  • Record changes in isometric tension and express them as a percentage of the pre-constriction.

Vascular_Tension_Workflow start Start dissect Dissect and prepare arterial rings start->dissect mount Mount rings in myograph chamber dissect->mount equilibrate Equilibrate for 60 min under optimal tension mount->equilibrate pre_incubate Pre-incubate with inhibitor (optional) equilibrate->pre_incubate constrict Pre-constrict with agonist (e.g., U46619) equilibrate->constrict Control (no inhibitor) pre_incubate->constrict add_EET Add cumulative concentrations of 14,15-EET constrict->add_EET record Record isometric tension add_EET->record analyze Analyze data and plot concentration-response curve record->analyze end End analyze->end

Caption: Workflow for isometric tension measurement in vascular rings.

Measurement of Intracellular Calcium ([Ca2+]i) with Fura-2 AM

This protocol is used to assess the effect of 14,15-EET on intracellular calcium levels in vascular smooth muscle cells.

Materials:

  • Cultured vascular smooth muscle cells on coverslips.

  • Fura-2 AM (cell-permeant calcium indicator).

  • HEPES-buffered saline (HBS).

  • Pluronic F-127 (to aid dye loading).

  • Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.

  • 14,15-EET and pharmacological inhibitors (e.g., verapamil).

Procedure:

  • Culture cells on glass coverslips to ~80-90% confluency.[6]

  • Prepare a Fura-2 AM loading solution (e.g., 1-5 µM Fura-2 AM in HBS with 0.02% Pluronic F-127).

  • Wash cells with HBS and then incubate with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.[6][14]

  • Wash the cells with HBS to remove extracellular dye and allow 20-30 minutes for de-esterification of the dye within the cells.[6][14]

  • Mount the coverslip on the microscope stage in a perfusion chamber with HBS.

  • Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Perfuse the cells with a solution containing 14,15-EET and record the change in the 340/380 nm fluorescence ratio over time.

  • To test inhibitors, pre-incubate the cells with the inhibitor (e.g., 10 µmol/L verapamil) before adding 14,15-EET.

  • The ratio of fluorescence at 340 nm to 380 nm is proportional to the intracellular calcium concentration.

Calcium_Imaging_Workflow start Start culture_cells Culture cells on coverslips start->culture_cells load_dye Load cells with Fura-2 AM culture_cells->load_dye wash_deesterify Wash and allow for dye de-esterification load_dye->wash_deesterify mount_microscope Mount coverslip on microscope wash_deesterify->mount_microscope baseline Record baseline fluorescence ratio (340/380 nm) mount_microscope->baseline stimulate Stimulate with 14,15-EET (with/without inhibitor) baseline->stimulate record_response Record fluorescence ratio over time stimulate->record_response analyze Analyze change in 340/380 nm ratio record_response->analyze end End analyze->end

References

head-to-head comparison of different analytical platforms for 14S(15R)-EET measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Right Analytical Platform

The accurate quantification of 14S(15R)-epoxyeicosatrienoic acid (14S(15R)-EET), a crucial lipid signaling molecule involved in cardiovascular and inflammatory pathways, is paramount for advancing research and therapeutic development. This guide provides a head-to-head comparison of the most common analytical platforms used for its measurement: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.

At a Glance: Performance Comparison of Analytical Platforms

The choice of an analytical platform for this compound measurement hinges on a balance of sensitivity, specificity, throughput, and the specific requirements of the research question. The following table summarizes the key quantitative performance metrics for each platform. It is important to note that direct head-to-head comparative studies are limited, and performance characteristics can vary based on the specific instrumentation, reagents, and experimental protocols employed.

FeatureChiral LC-MS/MSGC-MSImmunoassay (ELISA)
Specificity Very High (Enantiomer-specific)HighModerate to High (Potential for cross-reactivity)
Sensitivity (LOD/LOQ) Very High (LOD: ~100 fg on-column)[1]HighGood (Sensitivity: ~3 pg/mL for 14,15-EET/DHET)[2]
Accuracy HighHighModerate
Precision HighHighModerate
Throughput Moderate to HighModerateHigh
Sample Volume LowLow to ModerateLow
Cost per Sample HighModerateLow
Expertise Required HighHighLow to Moderate

In-Depth Analysis of Each Platform

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The Gold Standard for Specificity and Sensitivity.

Chiral LC-MS/MS is widely regarded as the most robust and reliable method for the specific quantification of this compound. Its key advantage lies in the chromatographic separation of the this compound and 14R(15S)-EET enantiomers prior to mass spectrometric detection, ensuring unambiguous identification and quantification.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample (Plasma, Tissue) Sample (Plasma, Tissue) Lipid Extraction Lipid Extraction Sample (Plasma, Tissue)->Lipid Extraction Derivatization (optional) Derivatization (optional) Lipid Extraction->Derivatization (optional) Sample Injection Sample Injection Derivatization (optional)->Sample Injection Chiral LC Separation Chiral LC Separation Sample Injection->Chiral LC Separation Ionization (ESI) Ionization (ESI) Chiral LC Separation->Ionization (ESI) Mass Analyzer (MS1) Mass Analyzer (MS1) Ionization (ESI)->Mass Analyzer (MS1) Collision Cell (MS2) Collision Cell (MS2) Mass Analyzer (MS1)->Collision Cell (MS2) Detector Detector Collision Cell (MS2)->Detector Chromatogram Generation Chromatogram Generation Detector->Chromatogram Generation Peak Integration Peak Integration Chromatogram Generation->Peak Integration Quantification Quantification Peak Integration->Quantification

Experimental workflow for chiral LC-MS/MS analysis of this compound.
  • Sample Preparation:

    • Lipid Extraction: Lipids are extracted from biological matrices (e.g., plasma, tissue homogenates) using a liquid-liquid extraction method, such as the Folch or Bligh-Dyer method, or solid-phase extraction (SPE).

    • Saponification (Optional): To measure total EETs (free and esterified), samples can be saponified to release EETs from phospholipids.

    • Derivatization (Optional but Recommended): To enhance ionization efficiency and chromatographic separation, the carboxylic acid group of EETs can be derivatized, for example, by forming pentafluorobenzyl (PFB) esters.[1]

  • Chiral Liquid Chromatography:

    • Column: A chiral stationary phase column (e.g., Chiralpak AD-H) is used to separate the this compound and 14R(15S)-EET enantiomers.[1]

    • Mobile Phase: A non-polar mobile phase, such as hexane (B92381) with a small percentage of isopropanol, is typically used for normal-phase chiral separations.[1]

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of derivatized EETs.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 14,15-EET are monitored.

Gas Chromatography-Mass Spectrometry (GC-MS)

A Classic and Sensitive Approach Requiring Derivatization.

GC-MS is another powerful technique for the quantification of EETs. It offers high resolution and sensitivity. However, a significant drawback is the requirement for derivatization to make the analytes volatile and thermally stable for gas chromatography.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Sample Lipid Extraction Lipid Extraction Sample->Lipid Extraction Derivatization (e.g., PFB ester, silylation) Derivatization (e.g., PFB ester, silylation) Lipid Extraction->Derivatization (e.g., PFB ester, silylation) Sample Injection Sample Injection Derivatization (e.g., PFB ester, silylation)->Sample Injection Gas Chromatography Separation Gas Chromatography Separation Sample Injection->Gas Chromatography Separation Ionization (e.g., EI, NCI) Ionization (e.g., EI, NCI) Gas Chromatography Separation->Ionization (e.g., EI, NCI) Mass Analyzer Mass Analyzer Ionization (e.g., EI, NCI)->Mass Analyzer Detector Detector Mass Analyzer->Detector Chromatogram Generation Chromatogram Generation Detector->Chromatogram Generation Peak Integration Peak Integration Chromatogram Generation->Peak Integration Quantification Quantification Peak Integration->Quantification

Experimental workflow for GC-MS analysis of 14,15-EET.
  • Sample Preparation:

    • Lipid Extraction: Similar to LC-MS/MS, lipids are extracted from the biological matrix.

    • Derivatization: This is a critical step. The carboxyl group is typically converted to a more volatile ester (e.g., pentafluorobenzyl ester), and the epoxy group may be converted to a silyl (B83357) ether to improve thermal stability.[3]

  • Gas Chromatography:

    • Column: A capillary column with a suitable stationary phase is used for separation.

    • Temperature Program: A programmed temperature ramp is used to elute the derivatized analytes.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) or negative chemical ionization (NCI) can be used. NCI often provides higher sensitivity for electrophilic derivatives like PFB esters.[3]

    • Detection: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized 14,15-EET.

Immunoassays (ELISA)

High-Throughput Screening with a Trade-off in Specificity.

ELISA kits offer a high-throughput and cost-effective method for the quantification of 14,15-EET, often by measuring its more stable metabolite, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). While convenient, a major consideration is the potential for cross-reactivity with other structurally similar eicosanoids or their metabolites, which can affect the accuracy of the results. These kits typically do not differentiate between the 14S(15R) and 14R(15S) enantiomers.

cluster_0 Assay Procedure cluster_1 Data Analysis Sample/Standard Addition Sample/Standard Addition Competitive Binding Competitive Binding Sample/Standard Addition->Competitive Binding Washing Washing Competitive Binding->Washing Substrate Addition Substrate Addition Washing->Substrate Addition Color Development Color Development Substrate Addition->Color Development Stop Reaction Stop Reaction Color Development->Stop Reaction Absorbance Reading Absorbance Reading Stop Reaction->Absorbance Reading Standard Curve Generation Standard Curve Generation Absorbance Reading->Standard Curve Generation Concentration Calculation Concentration Calculation Standard Curve Generation->Concentration Calculation

General workflow for a competitive ELISA for 14,15-EET/DHET.
  • Sample Preparation:

    • Samples (e.g., plasma, serum, cell culture supernatant) may require dilution to fall within the dynamic range of the assay.

    • For the measurement of total 14,15-EET, a hydrolysis step is required to convert the epoxide to the more stable 14,15-DHET, which is then detected by the antibody.[4][5]

  • ELISA Procedure (Competitive Assay):

    • Standards and samples are added to a microplate pre-coated with an antibody specific for 14,15-DHET.

    • A fixed amount of HRP-conjugated 14,15-DHET is added, which competes with the 14,15-DHET in the sample for binding to the antibody.

    • After incubation and washing, a substrate solution is added, and the color development is inversely proportional to the amount of 14,15-DHET in the sample.

    • The reaction is stopped, and the absorbance is read on a microplate reader.

  • Data Analysis:

    • A standard curve is generated by plotting the absorbance of the standards against their known concentrations.

    • The concentration of 14,15-DHET in the samples is determined by interpolating their absorbance values from the standard curve.

Signaling Pathway of this compound

This compound is a metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases. It exerts its biological effects through various signaling pathways, contributing to vasodilation and anti-inflammatory responses. It is rapidly metabolized by soluble epoxide hydrolase (sEH) to the less active 14,15-DHET.

Arachidonic Acid Arachidonic Acid CYP Epoxygenase CYP Epoxygenase Arachidonic Acid->CYP Epoxygenase Metabolism This compound This compound CYP Epoxygenase->this compound sEH sEH This compound->sEH Metabolism Biological Effects Biological Effects This compound->Biological Effects Vasodilation, Anti-inflammation 14,15-DHET 14,15-DHET sEH->14,15-DHET

Simplified metabolic pathway of this compound.

Conclusion

The selection of an analytical platform for this compound measurement is a critical decision that impacts the reliability and interpretation of research findings. Chiral LC-MS/MS stands out as the gold standard for its unparalleled specificity and sensitivity, making it the method of choice for studies requiring accurate enantiomer-specific quantification. GC-MS offers a sensitive alternative, though the necessity of derivatization adds complexity to the workflow. Immunoassays provide a high-throughput and cost-effective solution for screening large numbers of samples, but researchers must be mindful of the potential for cross-reactivity and the inability to distinguish between enantiomers. By carefully considering the strengths and limitations of each platform in the context of their specific research goals, scientists can confidently select the most appropriate method to advance their understanding of the role of this compound in health and disease.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 14S(15R)-EET

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of bioactive lipids like 14S(15R)-Epoxyeicosatrienoic acid (14S(15R)-EET) are paramount for laboratory safety and environmental protection. This document provides a comprehensive guide to the essential operational and disposal protocols for this compound, ensuring that this valuable research tool is managed responsibly from acquisition to disposal.

Immediate Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, its classification as a biologically active lipid, often supplied in an organic solvent, necessitates stringent safety measures. The primary hazards are typically associated with the solvent.

General Handling Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves (nitrile or other solvent-resistant material), and a lab coat.

  • Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Avoid inhalation of solvent vapors.

  • Keep the compound away from heat, sparks, open flames, and other ignition sources, as the organic solvents used for its storage are often flammable.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent degradation.

ParameterRecommendation
Storage Temperature Store at -20°C as recommended by suppliers.
Storage Container Store in a tightly sealed glass container with a Teflon-lined cap to prevent solvent evaporation and contamination.
Inert Atmosphere For long-term stability, particularly for unsaturated lipids, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.
Stability When stored correctly at -20°C, this compound is stable for at least one year. The methyl ester form has shown stability for at least two years under these conditions.

Disposal Plan: A Step-by-Step Guide

The disposal of this compound and materials contaminated with it must be managed as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.

Step 1: Waste Segregation

Proper segregation at the point of generation is the first critical step in safe disposal.

  • Liquid Waste: Collect all solutions containing this compound, including unused stock solutions, experimental media, and solvent rinses, in a dedicated, leak-proof hazardous waste container. This container should be made of a material compatible with the solvent (e.g., glass or high-density polyethylene).

  • Solid Waste: Dispose of all disposables that have come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, in a designated solid hazardous waste container.

Step 2: Waste Container Labeling

Accurate and clear labeling of waste containers is essential for safety and regulatory compliance.

  • Contents: Clearly list all chemical constituents with their full names and approximate concentrations or volumes (e.g., "Ethanol (99%), 14S(15R)-Epoxyeicosatrienoic acid (1%)").

  • Hazards: Indicate all relevant hazards (e.g., "Flammable," "Toxic," "Biologically Active").

  • Contact Information: Include the name of the principal investigator and the laboratory contact information.

Step 3: On-Site Accumulation

Store waste containers in a designated satellite accumulation area within the laboratory. This area should be near the point of waste generation and away from incompatible materials.

Step 4: Scheduling for Pickup

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste. Do not attempt to dispose of this chemical in the regular trash or down the drain.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Alert and Evacuate: Notify personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated to disperse solvent vapors.

  • Contain: Use an absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill.

  • Clean-Up: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

  • Dispose: All materials used for the cleanup must be disposed of as hazardous waste.

Experimental Workflow and Corresponding Disposal

The following diagram illustrates a typical experimental workflow involving this compound and the associated waste disposal logistics at each stage.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_disposal Final Disposal prep_stock Prepare Stock Solution (this compound in Ethanol) waste_solid_prep Solid Waste: Contaminated Pipette Tips, Microfuge Tubes prep_stock->waste_solid_prep Dispose of cell_culture Cell Culture Treatment prep_stock->cell_culture Use in collect_waste Collect all waste in labeled hazardous waste containers waste_solid_prep->collect_waste waste_liquid_exp Liquid Waste: Spent Media cell_culture->waste_liquid_exp Aspirate & Collect waste_solid_exp Solid Waste: Contaminated Plates, Pipettes cell_culture->waste_solid_exp Dispose of hplc Sample Analysis (e.g., HPLC) cell_culture->hplc Prepare samples for waste_liquid_exp->collect_waste waste_solid_exp->collect_waste waste_liquid_analysis Liquid Waste: Unused Sample, Solvent Waste hplc->waste_liquid_analysis Collect waste_liquid_analysis->collect_waste ehs_pickup Arrange for EHS Pickup collect_waste->ehs_pickup

Figure 1. Experimental workflow and waste disposal logistics for this compound.

Disclaimer: The information provided in this document is intended as a guide for trained laboratory personnel. It is not a substitute for institutional policies and regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste management.

Essential Safety and Logistical Guidance for Handling 14S(15R)-EET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 14S(15R)-Epoxyeicosatrienoic Acid (14S(15R)-EET), ensuring laboratory safety and procedural accuracy.

This compound, an oxylipin and a metabolite of arachidonic acid, is a valuable compound in research, particularly in studies related to the cardiovascular system and inflammation.[1] Due to its chemical nature and biological activity, adherence to strict safety protocols is paramount to protect laboratory personnel and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is crucial when handling this compound to prevent skin, eye, and respiratory exposure. The compound is classified as a skin, eye, and respiratory irritant.[2]

Protection Area Required PPE Specifications and Best Practices
Eye and Face Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing.Ensure a proper fit to prevent any gaps.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).Inspect gloves for any tears or perforations before use. Change gloves immediately if they become contaminated. For extended handling, consider double-gloving.
Body Laboratory coat.A flame-resistant coat is advisable as this compound is typically supplied in an ethanol (B145695) solution.[3] Ensure the coat is fully buttoned.
Respiratory A properly fitted respirator may be necessary for operations with a potential for aerosol generation.All handling of the neat compound or concentrated solutions should ideally be performed in a chemical fume hood.
Foot Closed-toe shoes.Shoes should be made of a material that offers protection against spills.

Operational Plan: From Receipt to Experiment

A systematic workflow ensures both safety and the stability of the compound.

Receiving and Storage

Upon receipt, immediately inspect the packaging for any signs of damage or leakage. This compound is typically shipped on wet ice and should be stored at -20°C in a tightly sealed container to ensure its stability for up to one year.[1][3]

Preparation of Solutions

All manipulations involving the neat compound or the preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. This compound is supplied as a solution in ethanol.[3] If a different solvent is required, the ethanol can be evaporated under a gentle stream of inert gas, and the desired solvent can then be added.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to institutional and regulatory guidelines.

Waste Segregation

All materials that have come into contact with this compound, including unused solutions, contaminated gloves, pipette tips, and vials, should be considered chemical waste. These items must be collected in a designated, clearly labeled, and sealed hazardous waste container.

Disposal Method

The primary method for the disposal of this compound waste is through a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in the regular trash.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Increase ventilation in the area of the spill, if it is safe to do so.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.

  • Cleanup: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, followed by water.

  • Personal Contamination: If the compound comes into contact with skin, wash the affected area immediately and thoroughly with soap and water. If it enters the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.[4][5]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

Property Value Source
Molecular Formula C₂₀H₃₂O₃[2]
Molecular Weight 320.5 g/mol [2]
Physical State Solid (often supplied in solution)[2]
Storage Temperature -20°C[1][3]
Solubility Soluble in ethanol[3]

Signaling Pathway and Experimental Workflow Diagrams

To provide a clearer understanding of the procedural flow, the following diagrams illustrate the recommended personal protective equipment (PPE) selection process and the general workflow for handling this compound.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection Assess Task Assess Handling Task (e.g., receiving, solution prep, experiment) Risk Assessment Perform Risk Assessment (potential for splash, aerosolization) Assess Task->Risk Assessment Select Eye/Face Protection Select Eye/Face Protection (Goggles/Face Shield) Risk Assessment->Select Eye/Face Protection Select Hand Protection Select Hand Protection (Chemical-Resistant Gloves) Risk Assessment->Select Hand Protection Select Body Protection Select Body Protection (Lab Coat) Risk Assessment->Select Body Protection Select Respiratory Protection Select Respiratory Protection (Fume Hood/Respirator) Risk Assessment->Select Respiratory Protection Select Foot Protection Select Foot Protection (Closed-Toe Shoes) Risk Assessment->Select Foot Protection Don PPE Don all selected PPE correctly Select Eye/Face Protection->Don PPE Select Hand Protection->Don PPE Select Body Protection->Don PPE Select Respiratory Protection->Don PPE Select Foot Protection->Don PPE

Caption: PPE Selection Workflow for this compound Handling.

Chemical_Handling_Workflow cluster_handling This compound Handling Workflow Receiving Receiving and Inspection Storage Secure Storage at -20°C Receiving->Storage Preparation Solution Preparation in Fume Hood Storage->Preparation Experimentation Experimental Use Preparation->Experimentation Spill Management Spill Management Protocol Preparation->Spill Management Waste Collection Collect all contaminated waste Experimentation->Waste Collection Experimentation->Spill Management Disposal Dispose as Hazardous Waste Waste Collection->Disposal

Caption: General Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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14S(15R)-EET

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